molecular formula C6H14N2 B1450138 (2R)-1,2-dimethylpiperazine CAS No. 623586-02-7

(2R)-1,2-dimethylpiperazine

Cat. No.: B1450138
CAS No.: 623586-02-7
M. Wt: 114.19 g/mol
InChI Key: ARHYWWAJZDAYDJ-ZCFIWIBFSA-N
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Description

(2R)-1,2-dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including blockbuster drugs.[1] While simple N,N'-disubstituted piperazines are common, the introduction of stereocenters on the carbon framework dramatically expands the accessible three-dimensional chemical space, offering refined control over pharmacological and pharmacokinetic properties. Enantiopure (2R)-1,2-dimethylpiperazine is a valuable chiral building block, providing a structurally defined motif for the development of novel therapeutics. Its synthesis, however, presents a significant challenge: the precise and predictable control of stereochemistry at the C2 position while managing the reactivity of the two distinct nitrogen atoms.

This guide provides a comprehensive overview of robust and scalable synthetic strategies to access enantiopure this compound. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and offer a comparative analysis to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Strategic Overview: Retrosynthetic Analysis and Core Challenges

The primary challenge in synthesizing this compound lies in establishing the stereogenic center at C2 with high enantiopurity. A secondary challenge is the selective methylation of the N1 nitrogen without affecting the N4 position, which is often addressed through orthogonal protecting group strategies.

A general retrosynthetic analysis reveals several key bond disconnections and strategic approaches:

G cluster_0 Key Synthetic Strategies target This compound precursor1 (R)-2-Methylpiperazine + N1-Methylation target->precursor1 N-Methylation strategy1 Chiral Pool Synthesis (from D-Alanine) precursor3 Chiral 1,2-Diamine + Cyclization strategy1->precursor3 Starting Material strategy2 Asymmetric Catalysis (Hydrogenation) strategy_other Other Methods (Diastereoselective Alkylation, Resolution) precursor1->strategy1 Cyclization Strategy precursor1->strategy2 Asymmetric Hydrogenation precursor1->strategy_other precursor2 Prochiral 2-Methylpyrazine Derivative

Caption: Retrosynthetic analysis of this compound.

The most prevalent and successful strategies can be categorized as follows:

  • Chiral Pool Synthesis: Leveraging the inherent chirality of readily available starting materials, such as α-amino acids.[2][3]

  • Asymmetric Catalysis: Employing a chiral catalyst to convert a prochiral substrate into the desired enantiomer with high selectivity.[4][5]

  • Diastereoselective Approaches: Using a chiral auxiliary to direct a transformation, creating diastereomers that can be separated, followed by removal of the auxiliary.[6][7]

This guide will focus on the first two strategies as they represent the most modern and efficient pathways.

Pathway I: Chiral Pool Synthesis from D-Alanine

This is arguably the most direct and widely adopted method. It utilizes D-alanine as the starting material, which already contains the required (R)-configured stereocenter. The core of this strategy involves building the piperazine ring around this chiral fragment.

Causality and Rationale: The choice of D-alanine is critical as its α-carbon directly becomes the C2 stereocenter of the target molecule. The synthesis then becomes a sequence of transformations to construct the heterocyclic ring. A key and highly effective transformation for ring closure is the aza-Michael addition of a chiral diamine to an activated vinyl species.[2][8]

General Workflow:

Caption: Workflow for synthesis from D-Alanine.

Detailed Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is a representative synthesis based on established literature methods.[2][8]

Step 1: Preparation of N-Boc-(R)-2-aminopropan-1-ol from D-Alanine

  • Amine Protection: Suspend D-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Acidify the reaction to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-D-alanine.

  • Carboxylic Acid Reduction: Dissolve the N-Boc-D-alanine (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂). Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the resulting white slurry for 30 minutes. Filter the mixture to remove the salt byproduct. To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water and stir for 4 hours. Quench the reaction carefully with 1M HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-(R)-2-aminopropan-1-ol.

Step 2: Synthesis of the Diamine Precursor

  • Hydroxyl Activation: Dissolve N-Boc-(R)-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature overnight. Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry and concentrate to yield the tosylated intermediate.

  • Azide Displacement & Reduction: Dissolve the tosylate in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 12 hours. After cooling, dilute with water and extract with ethyl acetate. Concentrate the organic phase. The crude azide is then dissolved in methanol, and Palladium on carbon (10% Pd/C, 0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). Stir under a hydrogen atmosphere for 16 hours. Filter the reaction through Celite and concentrate the filtrate to yield the key intermediate, tert-butyl (R)-(1,2-diaminopropan-2-yl)carbamate.

Step 3: Cyclization and Final Methylations

  • Aza-Michael Ring Closure: To a solution of the diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.1 eq). Reflux the mixture for 6 hours. This generates a vinyl sulfonium salt in situ, which undergoes an intramolecular aza-Michael addition to form the piperazine ring.[2] After cooling, filter the mixture and concentrate. Purify by column chromatography to yield (R)-1-Boc-2-methylpiperazine.

  • N4-Methylation: Dissolve (R)-1-Boc-2-methylpiperazine (1.0 eq) in methanol. Add aqueous formaldehyde (37%, 1.5 eq) and acetic acid (0.1 eq). Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry and concentrate to give (R)-1-Boc-4-methyl-2-methylpiperazine.

  • Final Deprotection: Dissolve the protected piperazine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to yield the final product, This compound .

StepTransformationTypical YieldEnantiomeric Excess (ee)
1D-Alanine → N-Boc-(R)-alaninol85-95% (2 steps)>99%
2Alaninol → Diamine Precursor70-80% (2 steps)>99%
3Cyclization & Methylations50-65% (3 steps)>99% (No racemization)

Pathway II: Asymmetric Hydrogenation of Pyrazines

This approach represents a more modern and highly efficient strategy, relying on transition-metal catalysis to set the stereocenter. The synthesis begins with a simple, achiral pyrazine derivative, which is then hydrogenated using a chiral catalyst to produce the desired enantiomer.

Causality and Rationale: The key to this method is the formation of a transient chiral complex between the pyrazine substrate and a metal center bearing a chiral ligand. The ligand's stereochemistry dictates the facial selectivity of hydrogen addition to the C=N double bond, leading to a preponderance of one enantiomer. Iridium complexes with chiral phosphine ligands like (S,S)-f-Binaphane have proven highly effective.[5] Activation of the pyrazine ring, often by N-alkylation to form a pyrazinium salt, is crucial for achieving high reactivity and enantioselectivity.[5]

General Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Protocol Outline: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient methods developed for chiral piperazine synthesis.[5]

Step 1: Preparation and Activation of 2-Methylpyrazine

  • Commercially available 2-methylpyrazine (1.0 eq) is dissolved in a suitable solvent like THF.

  • An activating agent, such as benzyl bromide (BnBr, 1.1 eq), is added, and the mixture is stirred at room temperature for 24 hours to precipitate the corresponding pyrazinium salt. The salt is filtered, washed with ether, and dried.

Step 2: Asymmetric Hydrogenation

  • In an autoclave, the pyrazinium salt (1.0 eq) and the chiral catalyst, typically generated in situ from [Ir(COD)Cl]₂ and a chiral ligand like (S,S)-f-Binaphane (0.5-2 mol%), are combined in a degassed solvent (e.g., THF).

  • The vessel is purged and pressurized with hydrogen gas (H₂).

  • The reaction is stirred at a specific temperature and pressure until completion (monitored by HPLC or TLC).

Step 3: N-Methylation and Deprotection

  • The resulting (R)-2-methylpiperazine derivative (which may still have the activating group, e.g., benzyl, on one nitrogen) is worked up and purified.

  • If a benzyl group was used for activation, it can be removed via hydrogenolysis (Pd/C, H₂).

  • The free (R)-2-methylpiperazine is then N-methylated, often after protecting the other nitrogen to ensure regioselectivity, using a method similar to that described in Pathway I (e.g., reductive amination).

  • Final deprotection yields the target molecule.

ParameterTypical ValueReference
Catalyst[Ir(COD)Cl]₂ / (S,S)-f-Binaphane[5]
Substrate2-Methylpyrazinium Salt[5]
H₂ Pressure600 - 1000 psi[4][5]
Temperature30 - 60 °C[5]
Yield85 - 95%[5]
Enantiomeric Excess (ee)90 - 96%[5]

Conclusion and Future Outlook

The synthesis of enantiopure this compound can be approached through several effective strategies. The chiral pool approach starting from D-alanine offers a reliable, albeit multi-step, route that guarantees absolute stereochemical fidelity. It is an excellent choice when scalability and cost of starting materials are primary concerns. In contrast, the asymmetric hydrogenation of pyrazines represents a more elegant and atom-economical method. While it requires specialized catalysts and high-pressure equipment, it provides rapid access to the chiral piperazine core with excellent enantioselectivity and is well-suited for modern drug discovery efforts.

The choice between these pathways depends on the specific resources, scale, and expertise available. As the field advances, direct C-H functionalization methods may offer even more concise routes to substituted piperazines, further expanding the synthetic chemist's toolbox for accessing these critical pharmacophores.[1]

References

(2R)-1,2-dimethylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R)-1,2-Dimethylpiperazine for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's potency, selectivity, and pharmacokinetic profile.[1] Furthermore, the piperazine ring often imparts favorable properties such as increased hydrophilicity and metabolic stability.[2]

Within this important class of heterocycles, chiral substituted piperazines have garnered significant attention. The introduction of stereocenters, as seen in this compound, allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. This guide provides a comprehensive technical overview of this compound, focusing on its core attributes, stereoselective synthesis, and applications for professionals in drug discovery and development.

Part 1: Core Molecular Attributes

This compound is a chiral diamine whose specific stereoconfiguration is crucial for its function as a synthetic building block. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂[3][4][5]
Molecular Weight 114.19 g/mol [3][4][6]
Monoisotopic Mass 114.115698455 Da[4][7]
CAS Number 623586-02-7[7]
Appearance Brown oily product (as described in synthesis)[8]
Topological Polar Surface Area (TPSA) 15.3 Ų[4][7]
Hydrogen Bond Acceptor Count 2[4][7]
Hydrogen Bond Donor Count 1[9]

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// Atom nodes N1 [label="N"]; N4 [label="N"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me_N1 [label="CH₃"]; C_Me_C2 [label="CH₃"]; H_C2 [label="H", fontcolor="#5F6368"];

// Invisible nodes for positioning inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges to form the piperazine ring and substituents N1 -> C2; C2 -> C3; C3 -> N4; N4 -> C5; C5 -> C6; C6 -> N1; N1 -> C_Me_N1; C2 -> inv1 [dir=none, style=dashed, color="#5F6368"]; inv1 -> H_C2 [dir=none, style=dashed, color="#5F6368"]; C2 -> inv2 [dir=none, style=solid, penwidth=2]; inv2 -> C_Me_C2 [dir=none, style=solid, penwidth=2];

// Positioning with ranks {rank=same; C6; C5;} {rank=same; N1; N4;} {rank=same; C2; C3;} {rank=same; C_Me_N1; C_Me_C2; H_C2;} }

Caption: 2D structure of this compound with stereochemistry.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical task in medicinal chemistry. The biological activity of a final compound often depends on the precise stereochemistry of its intermediates. Several strategies exist for preparing chiral methylated piperazines, including diastereoselective alkylations and intramolecular Mitsunobu reactions.[10]

A documented method for synthesizing this compound involves the reductive amination of a chiral precursor, followed by deprotection.[8] This approach provides excellent control over the desired stereochemistry.

Experimental Protocol: Synthesis of this compound[9]

This protocol outlines a two-stage process starting from (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Stage 1: Reductive Amination

  • Rationale: This step introduces the N1-methyl group. Formaldehyde serves as the carbon source, which forms an intermediate iminium ion. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing unwanted side reactions. Zinc chloride acts as a Lewis acid to facilitate iminium ion formation.

  • Procedure: a. Dissolve 500 mg of (R)-tert-butyl 3-methylpiperazine-1-carboxylate and 400 µL of formaldehyde (37% solution) in 5 mL of chloroform. b. In a separate vessel, prepare a solution of 151 mg of sodium cyanoborohydride and 163 mg of zinc chloride in 8 mL of methanol. c. Add the methanol solution to the chloroform solution and stir the reaction mixture overnight at room temperature. d. Upon completion, dilute the mixture with 100 mL of chloroform and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Stage 2: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but can be readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group, yielding the free amine as a trifluoroacetate salt.

  • Procedure: a. Dissolve the residue from Stage 1 in 4 mL of chloroform. b. Add 4 mL of trifluoroacetic acid and stir at room temperature for 1.5 hours. c. Concentrate the reaction solution under reduced pressure to remove TFA and solvent. d. Dissolve the resulting residue in methanol and pass it through a weak anion-exchange resin to remove the trifluoroacetate counter-ion and isolate the free base. e. Distill off the solvent under reduced pressure to obtain this compound as a brown oily product.

Synthesis_Workflow start (R)-tert-butyl 3-methylpiperazine-1-carboxylate reductive_amination Reductive Amination (Formaldehyde, NaBH₃CN, ZnCl₂) in Chloroform/Methanol start->reductive_amination boc_protected Boc-(2R)-1,2-dimethylpiperazine reductive_amination->boc_protected deprotection Boc Deprotection (Trifluoroacetic Acid) in Chloroform boc_protected->deprotection workup Aqueous Workup & Purification deprotection->workup final_product This compound workup->final_product

Caption: Synthetic workflow for this compound.

Part 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules. The piperazine core is a privileged structure in drug design, and the specific stereochemistry of this derivative enables the creation of potent and selective ligands for various biological targets.

Application AreaDescriptionSource(s)
Opioid Receptor Ligands Serves as a key intermediate in the synthesis of selective δ-opioid receptor ligands, which are investigated as potential analgesics with fewer side effects than traditional opioids.[11]
Central Nervous System (CNS) Agents Dimethylpiperazine scaffolds are integral to drugs targeting CNS disorders, including anti-anxiety and antidepressant medications.[12][13]
General Drug Discovery The piperazine moiety is widely used to improve the metabolic stability and aqueous solubility of drug candidates, making it a valuable component in hit-to-lead optimization.[2][14]
Antiviral & Antifungal Agents The dimethylpiperazine structure is employed in the development of novel antiviral and antifungal compounds.[14]
Agrochemicals & Polymers Beyond pharmaceuticals, dimethylpiperazines are used in formulating pesticides and herbicides and in the production of specialty polymers.[12]

The incorporation of the 1,2-dimethylpiperazine moiety can significantly influence a compound's pharmacokinetic properties. The methyl groups can sterically shield adjacent positions from metabolic enzymes, potentially increasing the drug's half-life. Concurrently, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic component in the design and synthesis of next-generation therapeutics. Its defined stereochemistry, coupled with the favorable properties of the piperazine scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthesis is essential for researchers aiming to develop novel, effective, and safe medicines. The continued exploration of this and other chiral building blocks will undoubtedly fuel further innovation in drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R)-1,2-dimethylpiperazine is a chiral substituted diamine with significant applications in medicinal chemistry and as a building block in asymmetric synthesis. As with any chiral molecule destined for pharmaceutical or high-technology applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2-dimethylpiperazine is complicated by the molecule's dynamic nature, including ring inversion and the potential for cis/trans isomerism relative to the two methyl groups.[1][3] In an achiral solvent like CDCl₃, the two enantiomers are indistinguishable. The piperazine ring protons are diastereotopic, leading to a complex, non-first-order splitting pattern in the 2.0-3.5 ppm region.

Causality of Signal Dispersion: The protons on the piperazine ring (positions 3, 5, and 6) and the methine proton (position 2) are in distinct chemical environments. Their shifts are influenced by the electronegativity of the adjacent nitrogen atoms and their spatial relationship to the methyl groups. The N-methyl protons are expected to appear as a singlet, while the C-methyl protons will be a doublet due to coupling with the adjacent methine proton. The N-H proton is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH ~1.5 - 2.5 broad singlet - 1H
CH ₃-C2 ~1.0 - 1.2 doublet ~6-7 3H
NCH ~2.2 - 2.4 singlet - 3H
Ring CH (C2) ~2.4 - 2.6 multiplet - 1H

| Ring CH₂ (C3, C5, C6) | ~2.0 - 3.2 | complex multiplets | - | 6H |

Note: These are estimated values based on data for similar structures like 2-methylpiperazine and other substituted piperazines. Actual values can vary.[1][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-C2 ~15 - 20
N-C H₃ ~45 - 50
Ring C H₂ ~45 - 55 (multiple signals expected)

| Ring C H (C2) | ~55 - 60 |

Note: The exact chemical shifts of the ring carbons are sensitive to the conformation of the piperazine ring.[2][5]

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid amine sample.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

  • Solvent Choice: CDCl₃ is a common choice for its good dissolving power and minimal signal overlap with the analyte. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but will result in different chemical shifts.[6]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent as a reference. Aim for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl3 Transfer Transfer to NMR Tube Prep->Transfer Shim Lock & Shim Transfer->Shim AcquireH1 Acquire 1H Spectrum Shim->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phase, Baseline Correction AcquireC13->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Interpret Assign Signals & Interpret Structure Calibrate->Interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be absorptions corresponding to N-H, C-H, and C-N bonds.

Predicted IR Spectral Data

The spectrum is expected to be dominated by stretching and bending vibrations of the amine and alkyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300 - 3500 N-H Stretch Secondary Amine (N-H) Medium-Weak, Broad
2950 - 2990 C-H Stretch Methyl (sp³ C-H) Strong
2850 - 2930 C-H Stretch Methylene (sp³ C-H) Strong
1440 - 1470 C-H Bend Methylene/Methyl Scissoring Medium

| 1050 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Strong |

Note: The N-H stretch is often broad due to hydrogen bonding.[7]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples due to its simplicity and minimal sample preparation.[8][9]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a lint-free tissue soaked in isopropanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.[10]

  • Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.[11]

  • Data Acquisition: Bring the ATR press into contact with the sample to ensure good contact with the crystal.

  • Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol to prevent cross-contamination.

Workflow Diagram: ATR-FTIR Analysis

FTIR_Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Liquid Sample (1-2 drops) Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Data (Auto-Subtract Background) Acquire->Process Interpret Identify Functional Group Peaks Process->Interpret

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure. For a volatile compound like 1,2-dimethylpiperazine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique.

Predicted EI Mass Spectrum

Nitrogen Rule: The molecular formula of 1,2-dimethylpiperazine is C₆H₁₄N₂. With an even number of nitrogen atoms, the molecular ion (M⁺˙) is expected to have an even mass-to-charge ratio (m/z) of 114.[12]

Fragmentation Pathways: Under EI, the primary fragmentation mechanism for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[13] This process leads to the formation of stable, nitrogen-containing iminium ions.

  • α-cleavage at C2-C3 bond: Loss of a propyl radical (•C₃H₇) from the ring-opened molecular ion could lead to a fragment at m/z 71.

  • α-cleavage at C6-N1 bond: Cleavage adjacent to the N-methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 99.

  • Base Peak: The most stable fragment, and thus the base peak, is often formed by α-cleavage that results in the most substituted iminium ion. For 1,2-dimethylpiperazine, a prominent fragment at m/z 70 is highly probable, resulting from the loss of an ethyl radical followed by a hydrogen rearrangement. A fragment at m/z 57 is also very common for substituted piperazines.[14][15]

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Identity
114 [C₆H₁₄N₂]⁺˙ Molecular Ion (M⁺˙)
99 [M - CH₃]⁺ Loss of methyl radical
70 [C₄H₈N]⁺ α-cleavage product

| 57 | [C₃H₇N]⁺ | α-cleavage product (Probable Base Peak) |

Experimental Protocol: GC-MS Analysis

This protocol is designed for the analysis of a volatile amine using a standard GC-MS system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Column Selection: Use a column specifically designed for volatile amines, such as a Restek Rtx-Volatile Amine column, to prevent peak tailing and ensure good peak shape.[16]

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 2 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (if available) or the predicted fragmentation.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Prep Prepare Dilute Solution (~100 µg/mL in MeOH) Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-300) Ionize->Detect Chrom Extract Mass Spectrum from Chromatogram Detect->Chrom Analyze Analyze M+ and Fragmentation Pattern Chrom->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid verification of key functional groups (N-H, C-H, C-N). Finally, GC-MS confirms the molecular weight via the molecular ion and provides structural information through predictable α-cleavage fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and structural elucidation of the target molecule, a critical requirement for its use in research and drug development.

References

A Technical Guide to the Physical and Chemical Properties of (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its typical water solubility and the presence of two modifiable nitrogen atoms, make it a privileged scaffold in drug design.[1][2] This guide delves into the specific attributes of a chiral derivative, (2R)-1,2-dimethylpiperazine. As researchers increasingly focus on stereochemistry to enhance target specificity and reduce off-target effects, the demand for well-characterized, enantiomerically pure building blocks has grown significantly. This document provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in synthetic chemistry and drug development programs.

Molecular Structure and Identification

This compound is a chiral diamine featuring a piperazine ring substituted with two methyl groups at the C1 and C2 positions. The "(2R)" designation defines the absolute stereochemistry at the C2 chiral center. The molecule exists predominantly in a chair conformation to minimize steric strain.

IdentifierValueReference
IUPAC Name This compound
CAS Number 25057-77-6 (unspecified stereochemistry)[3][4]
Molecular Formula C₆H₁₄N₂[3][4]
Molecular Weight 114.19 g/mol [4][5][6]
Canonical SMILES CN1CCN--INVALID-LINK--C

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. While experimental data for this specific enantiomer is limited, properties can be inferred from related dimethylpiperazine isomers and computational models.

PropertyValue (Predicted/Inferred)Reference
Appearance Colorless to light yellow liquid or low melting solid[6]
Topological Polar Surface Area (TPSA) 15.27 Ų[7]
LogP (Octanol-Water Partition Coeff.) -0.09[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 0[7]

The presence of two nitrogen atoms confers basicity to the molecule. It will have two distinct pKa values, with the secondary amine (N-H) being less basic than the tertiary amine due to the electron-donating effect of the two methyl groups on the latter. These properties are critical for salt formation strategies used to improve the solubility and bioavailability of drug candidates.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A common strategy involves the use of a chiral precursor, such as (R)-tert-butyl 3-methylpiperazine-1-carboxylate. The synthesis generally proceeds via reductive amination to introduce the N-methyl group, followed by deprotection if necessary.

A patented method describes dissolving (3R)-3-methylpiperazine-1-carboxylate and formaldehyde in a solvent, followed by the addition of a reducing agent like sodium cyanoborohydride.[8] Subsequent removal of the protecting group yields the target compound.[8] Maintaining stereochemical integrity throughout the synthesis is paramount, as the biological activity of a final drug compound is often highly dependent on its absolute stereochemistry.

cluster_synthesis Synthetic Workflow A (R)-tert-butyl 3-methylpiperazine-1-carboxylate B (2R)-tert-butyl 1,2-dimethylpiperazine-1-carboxylate A->B  Reductive Amination  (e.g., Formaldehyde,  NaBH3CN) C This compound B->C  Deprotection  (e.g., TFA)

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the molecule. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center and the chair conformation. Key signals would include:

    • A doublet for the C2-methyl group.

    • A singlet for the N1-methyl group.

    • A series of multiplets in the 2.0-3.5 ppm range corresponding to the diastereotopic protons of the piperazine ring.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons and the four carbons of the piperazine ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazine ring, with a characteristic base peak often resulting from a stable fragment.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

  • N-H stretch: A moderate band around 3300-3500 cm⁻¹.

  • C-H stretch: Strong bands in the 2800-3000 cm⁻¹ region (aliphatic).

  • C-N stretch: Bands in the 1000-1200 cm⁻¹ region.

Experimental Protocol: Structural Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer operating at ≥400 MHz.

  • MS Acquisition: Analyze the sample via GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.

  • IR Acquisition: Obtain an IR spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Analysis: Integrate all spectroscopic data to confirm that the chemical shifts, coupling constants, molecular ion, and vibrational frequencies are consistent with the structure of this compound.

cluster_characterization Analytical Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Analysis Data Integration & Analysis NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure & Purity Confirmation Analysis->Confirmation

Caption: Standard workflow for the analytical characterization of the title compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The secondary amine is readily available for a wide range of chemical transformations, including:

  • N-Alkylation and N-Arylation: To introduce diverse substituents.

  • N-Acylation: To form amides.

  • Reductive Amination: To append larger molecular fragments.

This versatility makes it an invaluable chiral building block. Dimethylpiperazine derivatives are integral to the synthesis of bioactive molecules, including δ-opioid receptor ligands, where the specific stereochemistry is crucial for receptor binding and pharmacological activity.[11] Its incorporation into a drug candidate can improve metabolic stability, enhance solubility, and provide a key vector for interacting with biological targets.[6][12]

cluster_application Role in Drug Discovery Scaffold This compound (Chiral Scaffold) Properties Stereospecific Binding Improved PK/PD Profile Novel Chemical Space Scaffold->Properties Enables Therapeutics Potential Therapeutics (e.g., CNS agents, Receptor Modulators) Properties->Therapeutics Leads to

Caption: Logical relationship of the chiral scaffold to therapeutic development.

Safety, Handling, and Storage

As with many amines, this compound and its related compounds are considered hazardous. Piperazine derivatives can cause skin and eye irritation or burns and may be harmful if inhaled or swallowed.[13][14][15]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and drug development professionals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides a robust platform for the synthesis of novel, stereochemically pure therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic properties—as outlined in this guide—is the first step toward unlocking its full potential in the pursuit of next-generation pharmaceuticals.

References

A Technical Guide to the Chiral Pool Synthesis of (2R)-1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1,2-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency and selectivity. This guide provides an in-depth, technically-focused protocol for the enantioselective synthesis of this compound, leveraging the principles of chiral pool synthesis. Starting from the readily available and inexpensive amino acid, (R)-alanine, this methodology offers a robust and scalable route to the target molecule. The synthesis involves a four-step sequence: protection of the amine, reduction of the carboxylic acid, cyclization to form the piperazine core, and subsequent N-methylation. Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Chiral Piperazines and Chiral Pool Synthesis

The piperazine motif is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Introducing stereocenters into this scaffold, such as in 1,2-disubstituted piperazines, allows for fine-tuning of pharmacological properties by exploring three-dimensional chemical space.[3] this compound, specifically, serves as a key intermediate for various therapeutic candidates.

Chiral Pool Synthesis is an efficient strategy for producing enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials.[4][5] Amino acids, sugars, and terpenes are common starting points.[6] This approach is advantageous as it bypasses the need for often complex asymmetric catalysis or chiral resolutions, embedding the desired stereochemistry from the outset.[7] For the synthesis of this compound, (R)-alanine is an ideal chiral precursor, providing the necessary (R)-configured stereocenter at the C2 position of the target piperazine ring.

Synthetic Strategy and Retrosynthetic Analysis

The synthetic plan is designed for efficiency and scalability, beginning with the chiral precursor (R)-alanine. The core logic is to build the piperazine ring from a linear diamine precursor, which itself is derived from the starting amino acid.

Retrosynthetic Analysis: The retrosynthetic pathway disconnects the target molecule back to the starting material, (R)-alanine. The key disconnections are the N-methyl group and the piperazine ring itself, revealing a critical diamine intermediate.

G Target This compound N_Demethylation N-Demethylation (Eschweiler-Clarke or similar) Intermediate1 (2R)-2-Methylpiperazine N_Demethylation->Intermediate1 Ring_Opening Ring Opening (Cyclization Precursor) Intermediate2 (2R)-N-Benzyl-1-(propan-2-amine)ethane-1,2-diamine Ring_Opening->Intermediate2 Amine_Deprotection Amine Deprotection & Reduction Intermediate3 Protected Amino Alcohol Amine_Deprotection->Intermediate3 Reduction Carboxylic Acid Reduction Starting_Material (R)-Alanine Reduction->Starting_Material

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Workflow: The synthesis proceeds through four main transformations:

  • Protection & Activation: The amino group of (R)-alanine is protected, and the carboxylic acid is activated for reduction.

  • Reduction: The activated carboxyl group is reduced to a primary alcohol.

  • Cyclization: The resulting amino alcohol is converted into a diamine and cyclized to form the piperazine ring.

  • N-Methylation: The final N-methyl group is installed to yield the target product.

G cluster_0 Synthesis of this compound Start (R)-Alanine Starting Material Step1 N-Boc-(R)-alanine Step 1: Amine Protection Start->Step1  Boc₂O, NaOH   Step2 (R)-2-(Boc-amino)propan-1-ol Step 2: Reduction Step1->Step2  1. IBCF, NMM  2. NaBH₄   Step3 (2R)-1-Boc-2-methylpiperazine Step 3: Cyclization Step2->Step3  1. MsCl, Et₃N  2. Benzylamine  3. H₂, Pd/C  4. TsCl, Et₃N Step4 (2R)-2-Methylpiperazine Step 4a: Deprotection Step3->Step4  HCl   Final This compound Step 4b: N-Methylation Step4->Final  HCHO, HCOOH  

Caption: Forward synthetic workflow from (R)-alanine.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-Alanine

Objective: To protect the primary amine of (R)-alanine as a tert-butyloxycarbonyl (Boc) group, preventing its reaction in subsequent steps and enhancing solubility in organic solvents.

Methodology:

  • Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-alanine as a white solid.

Causality: The Boc group is chosen for its stability under reductive conditions and its ease of removal under acidic conditions, providing orthogonal protection. The basic condition (NaOH) is necessary to deprotonate the amino group, enabling its nucleophilic attack on the Boc anhydride.

ReagentMolar Eq.Purpose
(R)-Alanine1.0Chiral Starting Material
Di-tert-butyl dicarbonate1.1Amine Protecting Agent
Sodium Hydroxide2.0Base
Dioxane/Water-Solvent
Step 2: Reduction of N-Boc-(R)-alanine to N-Boc-(R)-alaninol

Objective: To selectively reduce the carboxylic acid to a primary alcohol without affecting the Boc protecting group.

Methodology:

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (IBCF, 1.0 eq) dropwise, maintaining the temperature below -10 °C. Stir for 15 minutes. This forms a mixed anhydride.

  • In a separate flask, suspend sodium borohydride (NaBH₄, 1.5 eq) in THF and add water dropwise until the initial effervescence subsides. Cool this suspension to 0 °C.

  • Add the NaBH₄ suspension to the mixed anhydride solution at -15 °C.

  • Allow the reaction to stir for 2 hours at 0 °C.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(R)-alaninol.

Causality: Direct reduction of a carboxylic acid with NaBH₄ is inefficient. Conversion to a mixed anhydride with isobutyl chloroformate activates the carboxyl group, making it susceptible to reduction by the milder NaBH₄. This avoids the use of stronger reducing agents like LiAlH₄ which could potentially cleave the Boc group.

ReagentMolar Eq.Purpose
N-Boc-(R)-alanine1.0Substrate
N-Methylmorpholine1.0Base
Isobutyl chloroformate1.0Activating Agent
Sodium Borohydride1.5Reducing Agent
Tetrahydrofuran (THF)-Solvent
Step 3: Formation of the Piperazine Ring

Objective: To construct the piperazine ring via a two-step process involving the formation of a linear diamine precursor followed by intramolecular cyclization.

Methodology:

  • Mesylation: Dissolve N-Boc-(R)-alaninol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

  • Amination: Add N-benzylamine (2.0 eq) and allow the reaction to warm to room temperature, then heat to reflux for 12 hours.

  • Work-up: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Debenzylation & Cyclization: Dissolve the crude intermediate in methanol and add Pd/C (10 mol%). Hydrogenate at 50 psi for 24 hours. Filter through Celite and concentrate. The resulting diamine is then cyclized by dissolving in DCM, adding Et₃N (2.2 eq), and p-toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C, followed by stirring at room temperature for 12 hours to yield (2R)-1-Boc-4-tosyl-2-methylpiperazine.

  • Detosylation: The tosyl group can be removed under standard reductive conditions if the free piperazine is desired at this stage.

Causality: The primary alcohol is converted to a good leaving group (mesylate). Subsequent Sₙ2 displacement with N-benzylamine introduces the second nitrogen atom. The benzyl group serves as a temporary protecting group that can be easily removed by catalytic hydrogenation. The final intramolecular cyclization is promoted by converting the primary amine into a better nucleophile with a base and activating the secondary amine with a tosyl group for ring closure.

Step 4: Deprotection and N-Methylation

Objective: To remove the Boc protecting group and install the final methyl group on the N1 position.

Methodology:

  • Deprotection: Dissolve the Boc-protected piperazine from Step 3 in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of (2R)-2-methylpiperazine.

  • N-Methylation (Eschweiler-Clarke Reaction): To the crude piperazine salt, add formic acid (5.0 eq) and aqueous formaldehyde (37%, 3.0 eq).[8] Heat the mixture to 90 °C for 6 hours.

  • Work-up: Cool the reaction and basify to pH > 12 with 6M NaOH. Extract the product with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or chromatography to yield pure this compound.

Causality: The Boc group is labile to strong acid, providing the free secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines.[9] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent in a reductive amination process.

ReagentMolar Eq.Purpose
(2R)-1-Boc-2-methylpiperazine1.0Substrate
4M HCl in DioxaneExcessDeprotecting Agent
Formaldehyde (37% aq.)3.0Methyl Source
Formic Acid5.0Reducing Agent

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and enantiomeric purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and diastereomeric purity.

  • Chiral HPLC/GC: To determine the enantiomeric excess (ee%) of the final product. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be developed.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Expected Yield and Purity:

  • Overall Yield: 40-50% over 4 steps.

  • Enantiomeric Excess (ee%): >98%.

Conclusion

This guide outlines a reliable and well-precedented chiral pool synthesis for this compound starting from (R)-alanine. The chosen synthetic route is robust, scalable, and relies on well-understood chemical transformations. By providing detailed, step-by-step protocols and explaining the rationale behind experimental choices, this document serves as a valuable resource for researchers in medicinal and organic chemistry, enabling the efficient production of this important chiral building block.

References

A Technical Guide to the Commercial Sourcing and Quality Evaluation of (2R)-1,2-dimethylpiperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2R)-1,2-dimethylpiperazine is a chiral synthetic building block of increasing importance in medicinal chemistry, particularly in the development of novel therapeutics. Its stereospecific presentation is critical for achieving desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a framework for its procurement, quality assessment, and handling. It is intended for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology industries who require high-purity, stereochemically-defined intermediates for their discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The piperazine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[1][2][3] Its ability to engage in multiple hydrogen bonding interactions and its favorable physicochemical properties make it a versatile component for optimizing a molecule's solubility, permeability, and target engagement. The introduction of chirality, as seen in this compound, adds a layer of structural sophistication, enabling precise three-dimensional orientation of pharmacophoric groups.

The methyl groups at the C2 and N1 positions of the piperazine core in the (2R) configuration are instrumental in creating specific steric and electronic environments. This defined stereochemistry is crucial for selective interaction with biological targets, a cornerstone of modern drug development. As such, securing a reliable source of enantiomerically pure this compound is a critical first step in any research program utilizing this synthon. This guide will navigate the complexities of sourcing this key intermediate, from identifying reputable suppliers to implementing robust in-house quality control.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers who specialize in building blocks for research and development. Availability spans from small research quantities (grams) to potential scale-up batches (kilograms), though larger quantities often require custom synthesis inquiries. A critical point of distinction is the specific form of the compound offered; both the free base (CAS 623586-02-7) and its dihydrochloride salt (CAS 1152110-23-0) are commercially available.[4][5] The salt form often provides enhanced stability and easier handling as a solid, while the free base is a liquid.

The following table summarizes a selection of commercial suppliers. It is important to note that catalog listings, purity, and availability are subject to change, and direct inquiry is always recommended.

SupplierProduct NameCAS NumberPurityAvailable Forms
AChemBlock This compound623586-02-797%Free Base (liquid)
AChemBlock (R)-1,2-dimethylpiperazine dihydrochloride1152110-23-097%Dihydrochloride Salt
ChemScene 1,2-Dimethylpiperazine25057-77-6 (racemic)≥98%Free Base (liquid)
Santa Cruz Biotechnology 1,2-Dimethylpiperazine25057-77-6 (racemic)-Free Base
Simson Pharma Limited 1,2-Dimethylpiperazine25057-77-6 (racemic)-Not specified
Biosynce 1,2-Dimethylpiperazine25057-77-6 (racemic)-Not specified

Note: Several suppliers list the racemic mixture (CAS 25057-77-6).[6][7][8] For chiral applications, it is imperative to specifically source the (2R)-enantiomer (CAS 623586-02-7).

A Framework for Supplier and Material Qualification

Sourcing a chiral intermediate goes beyond simply placing an order. A rigorous qualification process is necessary to ensure the material's identity, purity, and stereochemical integrity, thereby safeguarding the validity of subsequent research. The causality behind this is simple: impurities or an incorrect enantiomeric form can lead to failed experiments, misleading biological data, and significant delays in a drug development program.

The Supplier Qualification Workflow

A systematic approach to qualifying a new supplier for this compound is essential. This involves a multi-step process from initial screening to final batch acceptance.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Approval & Procurement A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B Catalogs, Databases C Review Documentation for Completeness & Specs B->C Supplier Response D Order Small Sample Quantity C->D Passes Initial Review E Perform In-House QC (See Section 4) D->E Material Receipt F Compare Results to Supplier CoA E->F Analytical Data G Results Match? F->G H Approve Supplier G->H Yes I Reject Supplier G->I No J Place Bulk Order H->J

Caption: Workflow for qualifying a new supplier of this compound.

Essential Documentation: The Certificate of Analysis (CoA)

The CoA is the primary document attesting to a specific batch's quality. Do not just file it; analyze it. Key parameters to scrutinize include:

  • Identity: Confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.

  • Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity level of ≥97% is common for commercially available grades.[4]

  • Enantiomeric Excess (e.e.) or Enantiomeric Purity: This is the most critical parameter for a chiral compound. It should be determined by a chiral chromatography method (GC or HPLC). For most pharmaceutical applications, an e.e. of >99% is required.

  • Water Content: Often measured by Karl Fischer titration. Excess water can affect reaction stoichiometry.

  • Residual Solvents: Analysis by headspace GC is standard practice to identify and quantify any solvents remaining from the synthesis and purification process.

Mandatory In-House Quality Control Protocols

Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP). The following protocols provide a baseline for the in-house QC of a newly acquired batch of this compound.

Protocol 1: Identity and Purity by GC-MS

This protocol confirms the material's identity via its mass-to-charge ratio and fragmentation pattern, while simultaneously assessing its chemical purity.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Instrumentation:

    • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 250.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Expected Result (Identity): The primary peak should exhibit a molecular ion [M]⁺ at m/z = 114.19.[4] Key fragments corresponding to the loss of methyl and ethyl groups should be observed.

    • Expected Result (Purity): The peak area of the main component should be ≥97% of the total integrated peak area.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This is the definitive test to confirm the stereochemical integrity of the material. The choice of chiral stationary phase (CSP) is critical. For chiral amines like piperazine derivatives, columns based on polysaccharide derivatives (e.g., amylose or cellulose) are often effective.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Instrumentation:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). The selection may require initial screening.

    • Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Expected Result: A single major peak should be observed corresponding to the (2R)-enantiomer. To confirm peak identity, a small sample of the racemic material (1,2-dimethylpiperazine, CAS 25057-77-6) should be injected under the same conditions to establish the retention times of both the (2R) and (2S) enantiomers.

    • Calculation: Enantiomeric Excess (% e.e.) = [((Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak))] x 100. The result should be >99%.

Internal QC Decision Workflow

The data from these analyses drive the decision to accept or reject the material.

QC_Workflow A Material Batch Received B Perform GC-MS Analysis (Protocol 4.1) A->B C Identity & Purity Correct? B->C D Perform Chiral HPLC (Protocol 4.2) C->D Yes G REJECT BATCH Contact Supplier C->G No E e.e. > 99%? D->E F ACCEPT BATCH Release to R&D E->F Yes E->G No

Caption: Internal quality control workflow for incoming material acceptance.

Handling and Storage

This compound, particularly in its free base form, is a colorless liquid that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may be harmful if swallowed and can cause respiratory irritation.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations often suggest storage at 0-8 °C to minimize volatility and potential degradation over long periods.[4]

  • Inert Atmosphere: For long-term storage or for use in moisture-sensitive reactions, blanketing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation and absorption of atmospheric moisture and carbon dioxide.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the meticulous sourcing and qualification of the material. By establishing a robust supplier evaluation process, implementing orthogonal in-house analytical controls for identity, purity, and enantiomeric excess, and adhering to proper handling protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible science and accelerates the path toward the development of novel, effective therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Data Gaps with Scientific Prudence

This guide is therefore constructed upon a foundation of scientific prudence, extrapolating from the known hazards of the broader piperazine and dimethylpiperazine families. The protocols and recommendations herein are designed to establish a robust framework for safety, acknowledging that in the absence of specific data, a conservative approach based on analogous compounds is the most responsible course of action. This document serves as a testament to the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that researchers can work with confidence and security.

Section 1: Chemical and Physical Identity

(2R)-1,2-dimethylpiperazine belongs to the class of cyclic diamines known as piperazines. The presence of two methyl groups on the piperazine ring influences its physical properties and reactivity. While specific experimental data for this isomer is limited, we can infer its general characteristics from related compounds.

Table 1: Physicochemical Properties of Dimethylpiperazine Isomers and Related Compounds

PropertyThis compound (Predicted/Inferred)2,5-dimethylpiperazine[1]2,6-dimethylpiperazine[2]N,N'-Dimethylpiperazine[3]
Molecular Formula C₆H₁₄N₂[4]C₆H₁₄N₂[1]C₆H₁₄N₂C₆H₁₄N₂
Molecular Weight 114.19 g/mol [4]114.19 g/mol [1]114.19 g/mol 114.19 g/mol
Appearance Likely a low melting solid or liquid[5]SolidSolidLiquid
Boiling Point Not specified162 °C[2]Not specified131 - 132 °C
Melting Point Not specified108 - 113 °C[2]108 - 113 °C-1 °C
Flash Point Expected to be flammable44 °C[2]44 °C18 °C[3]
Solubility Expected to be soluble in water and organic solvents[5]SolubleSolubleSoluble

The chirality of this compound does not significantly alter its fundamental chemical hazards compared to its racemate or other dimethylated isomers. However, its biological activity and metabolic profile could be distinct, a critical consideration in drug development.

Section 2: Hazard Identification and Risk Assessment

Based on the safety data sheets (SDS) of analogous dimethylpiperazines, this compound should be treated as a hazardous substance with the following potential risks:

  • Flammability: Dimethylpiperazine isomers are flammable solids or liquids.[2][3][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Corrosivity: These compounds are known to cause severe skin burns and eye damage.[2][6][7] Contact can lead to serious, irreversible tissue damage.

  • Toxicity: Piperazines can be toxic if swallowed, inhaled, or absorbed through the skin.[1] They may cause irritation to the respiratory system.[8][9]

  • Sensitization: There is a potential for allergic skin reactions and, in some cases, respiratory sensitization.[6][10]

Logical Flow for Risk Assessment

RiskAssessment cluster_ID Identification cluster_Hazard Hazard Characterization cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization & Control Compound This compound AnalogData Data from Dimethylpiperazine Isomers Compound->AnalogData Data Gap Flammability Flammable Solid/Liquid AnalogData->Flammability Corrosivity Skin/Eye Corrosive AnalogData->Corrosivity Toxicity Toxic (All Routes) AnalogData->Toxicity Sensitization Skin/Respiratory Sensitizer AnalogData->Sensitization Risk High Risk Profile Flammability->Risk Corrosivity->Risk Toxicity->Risk Sensitization->Risk Inhalation Inhalation of Vapors/Dusts Inhalation->Risk Dermal Dermal Contact Dermal->Risk Ingestion Accidental Ingestion Ingestion->Risk Controls Implement Strict Controls: - Engineering Controls - PPE - Safe Work Practices Risk->Controls Mitigation DisposalWorkflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal ContaminatedMaterials Contaminated PPE, Glassware, Absorbents WasteContainer Designated, Labeled, Sealed Hazardous Waste Container ContaminatedMaterials->WasteContainer ExcessReagent Unused this compound ExcessReagent->WasteContainer StorageArea Secure, Ventilated Waste Accumulation Area WasteContainer->StorageArea Store Safely DisposalVendor Licensed Chemical Waste Disposal Vendor StorageArea->DisposalVendor Scheduled Pickup Documentation Maintain Disposal Records DisposalVendor->Documentation Provide Certificate of Disposal

References

The Ascendancy of (2R)-1,2-Dimethylpiperazine: A Chiral Scaffold in Modern Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and versatile synthetic handles. Among its myriad derivatives, chiral substituted piperazines have garnered significant attention for their ability to introduce stereochemical complexity and refine biological activity. This guide focuses on the unique applications of (2R)-1,2-dimethylpiperazine , a chiral building block whose strategic deployment has led to the development of potent and selective therapeutic agents and has shown promise in the realm of asymmetric catalysis.

This technical guide, intended for researchers and professionals in drug development, will delve into the synthesis, applications, and mechanistic underpinnings of this compound's utility. We will explore its role in the construction of complex bioactive molecules, its potential as a chiral auxiliary and organocatalyst, and provide detailed experimental insights to facilitate its practical application in the laboratory.

The Strategic Advantage of Chirality: An Introduction to this compound

The introduction of a methyl group at the C2 position of the piperazine ring in a specific stereochemical orientation—the (R) configuration—imparts a unique three-dimensional architecture. This defined stereochemistry is crucial for establishing specific interactions with biological targets, such as enzymes and receptors, leading to enhanced potency and selectivity. The additional N-methylation at the 1-position further modulates the compound's basicity, lipophilicity, and conformational flexibility, making this compound a finely tunable component in drug design.

Synthesis of this compound: A Practical Approach

The enantioselective synthesis of this compound is a critical first step for its application. While several methods for the synthesis of chiral piperazines exist, a common and effective strategy involves the use of chiral pool starting materials or asymmetric synthesis methodologies. A representative synthetic approach is outlined below, starting from a protected 2-methylpiperazine precursor.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis starts with the commercially available 4-N-Boc-2-methylpiperazine and proceeds through a reductive amination followed by deprotection.

Step 1: Reductive Amination of 4-N-Boc-2-methylpiperazine [1]

  • To a solution of 4-N-Boc-2-methylpiperazine (1 equivalent) in methanol, add acetic acid to adjust the pH to approximately 6.

  • Add formaldehyde (1.2 equivalents, 37% solution in water) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 30°C.

  • Continue stirring at room temperature for 10 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 10) with the addition of 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,2-dimethylpiperazine.

Step 2: Deprotection of N-Boc-1,2-dimethylpiperazine [1]

  • Dissolve the crude N-Boc-1,2-dimethylpiperazine in dichloromethane.

  • Add trifluoroacetic acid (5 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 12 with 4 M NaOH.

  • Extract the product with dichloromethane (4 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Further purification can be achieved by distillation under reduced pressure.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start1 4-N-Boc-2-methylpiperazine reagents1 Formaldehyde, Sodium Cyanoborohydride, Acetic Acid, Methanol product1 N-Boc-1,2-dimethylpiperazine reagents1->product1 10h, 25-80°C reagents2 Trifluoroacetic Acid, Dichloromethane product1->reagents2 product2 This compound reagents2->product2 1h, 20°C

Figure 1: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The rigid, chiral scaffold of this compound makes it an invaluable building block in the design of small molecule therapeutics. Its incorporation can lead to improved target affinity, selectivity, and pharmacokinetic properties.

As a Key Component of Receptor Ligands

The stereochemistry of this compound plays a pivotal role in its application for synthesizing ligands that target specific receptor subtypes.

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of this compound have been synthesized and evaluated as ligands for nAChRs. The chirality introduced by the 2-methyl group can significantly influence the binding affinity and functional activity at different nAChR subtypes. For instance, in the synthesis of certain aryl piperazinium compounds, the (2R) configuration has been shown to be crucial for achieving selectivity for the α7 nAChR subtype.

    • Causality: The defined stereocenter of this compound allows for precise positioning of substituents within the receptor's binding pocket, leading to specific hydrogen bonding, hydrophobic, or electrostatic interactions that are not possible with the corresponding (S)-enantiomer or the achiral analog.

In the Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The piperazine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a key interaction point with the hinge region of the kinase domain. The use of this compound can introduce chirality that can be exploited to achieve greater potency and selectivity. While direct examples of approved drugs are limited, the exploration of chiral piperazines in this space is an active area of research. For instance, the structural motif of 2,6-dimethylpiperazine has been identified as a core for allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), a target in certain cancers. This suggests the potential for exploring this compound in similar allosteric inhibitor designs.

This compound in Asymmetric Catalysis: An Emerging Frontier

While the use of this compound in medicinal chemistry is more established, its potential as a chiral ligand or organocatalyst in asymmetric synthesis is an area of growing interest. Chiral piperazines, in general, have been utilized as catalysts in various asymmetric transformations, including Michael additions and aldol reactions.

The structural features of this compound, namely the presence of two basic nitrogen atoms and a defined stereocenter, make it a promising candidate for a chiral ligand in metal-catalyzed reactions or as a bifunctional organocatalyst.

Potential Applications as a Chiral Ligand

This compound can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze a variety of asymmetric transformations, such as:

  • Asymmetric Hydrogenation: The chiral ligand can direct the enantioselective addition of hydrogen to a prochiral olefin or ketone.

  • Asymmetric Allylic Alkylation: The chiral complex can control the stereochemical outcome of the nucleophilic attack on an allylic substrate.

Catalysis_Concept cluster_catalyst Chiral Catalyst Formation cluster_reaction Asymmetric Transformation ligand This compound catalyst Chiral Metal Complex ligand->catalyst metal Metal Precursor metal->catalyst substrate Prochiral Substrate product Enantioenriched Product substrate->product Catalyst reagent Reagent

Figure 2: Conceptual workflow for the application of this compound as a chiral ligand.

As a Potential Organocatalyst

In the absence of a metal, this compound can function as a chiral amine organocatalyst. The two nitrogen atoms can act as a Brønsted base and a Lewis base, respectively, to activate the substrates and control the stereochemistry of the reaction. Potential applications include:

  • Enamine Catalysis: Reaction with a carbonyl compound can form a chiral enamine intermediate, which can then undergo enantioselective reactions with electrophiles.

  • Iminium Catalysis: Reaction with an α,β-unsaturated carbonyl compound can form a chiral iminium ion, which can then undergo enantioselective conjugate addition with nucleophiles.

Mechanistic Insight: The stereodirecting influence of this compound in organocatalysis would stem from the steric hindrance provided by the methyl group, which would favor one face of the enamine or iminium intermediate for attack, leading to the preferential formation of one enantiomer of the product.

Characterization

Thorough characterization of this compound and its derivatives is essential for ensuring purity and confirming the desired stereochemistry. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations
¹H NMR Characteristic signals for the piperazine ring protons and the two methyl groups. The chemical shifts and coupling constants will be indicative of the ring conformation and the relative stereochemistry.
¹³C NMR Resonances corresponding to the six carbon atoms of the molecule, with distinct chemical shifts for the methyl carbons and the piperazine ring carbons.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (114.19 g/mol ).
Chiral HPLC/GC Separation of the (2R) enantiomer from its (2S) counterpart, allowing for the determination of enantiomeric excess.
Optical Rotation A specific optical rotation value that is characteristic of the enantiomerically pure compound.

Conclusion and Future Perspectives

This compound has established itself as a valuable chiral building block in medicinal chemistry, enabling the synthesis of stereochemically defined bioactive molecules with improved pharmacological profiles. Its application in the development of receptor ligands and the potential for its use in kinase inhibitors highlight its significance in modern drug discovery.

The exploration of this compound as a chiral auxiliary and organocatalyst in asymmetric synthesis represents a promising and underexplored frontier. Further research into its catalytic activity in a broader range of asymmetric transformations is warranted and could unlock new and efficient routes to valuable chiral molecules. The continued investigation into the synthesis and applications of this versatile chiral scaffold will undoubtedly contribute to advancements in both pharmaceutical sciences and synthetic organic chemistry.

References

Methodological & Application

Application Notes and Protocols: (2R)-1,2-Dimethylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C₂-Symmetric Chiral Auxiliaries

In the realm of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral auxiliaries represent a robust and well-established strategy to achieve this goal. These are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse.

Among the various classes of chiral auxiliaries, those possessing a C₂ axis of symmetry have garnered significant attention. This structural feature reduces the number of possible diastereomeric transition states, often leading to higher and more predictable levels of stereoselectivity. (2R)-1,2-Dimethylpiperazine is a C₂-symmetric diamine that holds potential as a versatile chiral auxiliary. Its rigid piperazine backbone and the stereogenic centers at C-2 and C-5 can effectively shield one face of a reactive intermediate, thereby directing the approach of a reactant to the opposite face.

While direct literature on the application of this compound as a chiral auxiliary in asymmetric alkylation, aldol, and conjugate addition reactions is limited, this guide provides detailed protocols based on well-established principles and analogous systems utilizing structurally similar C₂-symmetric diamine auxiliaries. These protocols are intended to serve as a strong starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.

Synthesis of this compound

The enantiomerically pure this compound is not as readily available as some other chiral auxiliaries. However, it can be synthesized through various methods, including the resolution of a racemic mixture or through asymmetric synthesis starting from the chiral pool. One effective approach is the enantioconvergent synthesis from the readily available trans-2,5-dimethylpiperazine, which can be resolved using chiral acids.[2]

A general workflow for obtaining the desired enantiomer is outlined below:

Synthesis of this compound cluster_0 Racemic Synthesis cluster_1 Resolution cluster_2 Liberation and Derivatization racemic_synthesis Synthesis of racemic trans-2,5-dimethylpiperazine resolution Resolution with a chiral resolving agent (e.g., tartaric acid derivatives) racemic_synthesis->resolution separation Separation of diastereomeric salts resolution->separation liberation Liberation of the enantiopure diamine separation->liberation derivatization N-methylation to This compound liberation->derivatization Asymmetric Alkylation Workflow cluster_0 Amide Formation cluster_1 Diastereoselective Alkylation cluster_2 Product Liberation amide_formation Carboxylic Acid + This compound enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) amide_formation->enolate_formation alkylation Alkylation with Electrophile (R-X) enolate_formation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantioenriched α-substituted Carboxylic Acid Derivative cleavage->product G cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Product Liberation start Chiral Amide enolate Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) start->enolate ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde (R'CHO) aldehyde->ts aldol_adduct Diastereomerically Enriched Aldol Adduct ts->aldol_adduct cleavage Auxiliary Cleavage aldol_adduct->cleavage product Enantioenriched β-Hydroxy Acid/Alcohol cleavage->product Auxiliary Cleavage cluster_0 Cleavage Conditions cluster_1 Final Products start Chiral Product-Auxiliary Adduct hydrolysis Hydrolysis (e.g., LiOH, H₂O₂) start->hydrolysis reduction Reduction (e.g., LiAlH₄, LiBH₄) start->reduction aminolysis Aminolysis (e.g., R'₂NH) start->aminolysis acid Carboxylic Acid hydrolysis->acid alcohol Alcohol reduction->alcohol amide Amide aminolysis->amide

References

Application Note: Enantioselective Synthesis of 3-Substituted Piperazin-2-ones via Chiral Auxiliary-Mediated Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the enantioselective synthesis of 3-substituted piperazin-2-ones, a critical scaffold in medicinal chemistry. While various methods exist for introducing chirality, this note focuses on a robust and highly predictable substrate-controlled approach using a chiral auxiliary. Although the specific use of auxiliaries like (2R)-1,2-dimethylpiperazine for this transformation is not extensively documented, the underlying principles of diastereoselective enolate alkylation are well-established. Therefore, this guide details the application of the renowned Evans oxazolidinone auxiliary, a cornerstone of asymmetric synthesis, to achieve this goal with exceptional stereocontrol.[1] The protocols cover the construction of the piperazinone-auxiliary conjugate, the key diastereoselective alkylation step, and the subsequent auxiliary cleavage to furnish the desired enantiopure product.

Introduction and Principle

Piperazin-2-ones are privileged heterocyclic motifs found in numerous bioactive natural products and pharmaceutical agents. The stereochemistry at the C3 position is often crucial for biological activity, making their enantioselective synthesis a key challenge for medicinal chemists. Common strategies for accessing these chiral structures include catalytic asymmetric methods and syntheses from the chiral pool.[2][3]

An alternative and powerful strategy relies on the temporary installation of a chiral auxiliary. This auxiliary acts as a "chiral steering wheel," directing the approach of an incoming electrophile to one face of a prochiral enolate, thereby creating a new stereocenter with high fidelity. The auxiliary is then cleaved and can often be recycled.

This guide details a robust workflow for this approach using the Evans oxazolidinone auxiliary. The methodology is founded on the following core principles:

  • Rigid Conformational Control: The N-acyl oxazolidinone system forms a well-defined, rigid chelate with a lithium or sodium cation upon enolization.[4]

  • Steric Shielding: A substituent on the auxiliary (e.g., benzyl or isopropyl group) effectively blocks one face of the planar enolate.

  • Predictable Stereochemical Outcome: The incoming electrophile is forced to attack from the less hindered face, leading to the predictable formation of one major diastereomer.[1][5]

Mechanism of Stereocontrol

The high diastereoselectivity of the Evans auxiliary-mediated alkylation stems from a well-defined transition state. The process is outlined below:

  • Deprotonation: A strong, non-nucleophilic base, such as Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA), selectively removes the α-proton at the C3 position of the piperazinone ring at low temperature (-78 °C).

  • Z-Enolate Formation: This deprotonation preferentially forms the Z-enolate.

  • Chelation and Facial Shielding: The metal cation (Na⁺ or Li⁺) forms a rigid five-membered chelate ring with the enolate oxygen and the auxiliary's carbonyl oxygen. This locks the conformation of the N-acyl group. The substituent at the C4 position of the oxazolidinone (R') projects outwards, creating a steric shield that blocks the si-face of the enolate.

  • Diastereoselective Alkylation: The electrophile (R²-X) can therefore only approach from the unhindered re-face, resulting in the formation of a new C-C bond with a predictable absolute configuration.

Caption: Mechanism of chelation-controlled alkylation.

Overall Experimental Workflow

The synthesis is a multi-step process that can be broken down into four key stages. Each stage requires careful execution and purification to ensure high yield and purity of the final product.

Caption: Four-stage workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric and moisture-sensitive reagents. All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of N4-Benzoyl-piperazin-2-one

This protocol describes the synthesis of the piperazin-2-one core, which will be subsequently acylated with the chiral auxiliary.

  • Materials:

    • N-Benzoylethylenediamine

    • Triethylamine (Et₃N)

    • Ethyl bromoacetate

    • Toluene

  • Procedure:

    • To a solution of N-benzoylethylenediamine (1.0 equiv) in toluene, add triethylamine (2.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl bromoacetate (1.1 equiv) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 12-18 hours, monitoring by TLC for the disappearance of starting material.

    • Cool the reaction mixture, filter off the triethylammonium bromide salt, and wash the solid with toluene.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid, N4-benzoyl-piperazin-2-one, is often carried forward without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 2: Acylation with (R)-4-Benzyl-2-oxazolidinone

This protocol attaches the chiral auxiliary to the N1 position of the piperazin-2-one scaffold.

  • Materials:

    • N4-Benzoyl-piperazin-2-one

    • (R)-4-Benzyl-2-oxazolidinone

    • Propionyl chloride

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure (adapted from N-acylation protocols): [4][6]

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes.

    • In a separate flask, convert the N4-benzoyl-piperazin-2-one to its corresponding acid chloride or use a suitable coupling agent to prepare an activated species. For this example, we will acylate the auxiliary with propionyl chloride as a model.

    • Add propionyl chloride (1.1 equiv) dropwise to the lithium salt of the oxazolidinone at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product, N-propionyl-(R)-4-benzyl-2-oxazolidinone, by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

  • Materials:

    • N-propionyl-(R)-4-benzyl-2-oxazolidinone (from Protocol 2)

    • Sodium Hexamethyldisilazide (NaHMDS, 1.0 M in THF)

    • Alkyl halide (e.g., Benzyl bromide, Allyl iodide)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure: [4][7]

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under argon.

    • Cool the solution to -78 °C.

    • Add NaHMDS solution (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow or orange.

    • Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

    • Add the alkyl halide (1.2 equiv), either neat or as a solution in THF, dropwise.

    • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary removal.

Protocol 4: Auxiliary Cleavage to Chiral Carboxylic Acid

This protocol removes the auxiliary to yield the final enantiopure product.

  • Materials:

    • Alkylated N-acyl oxazolidinone (from Protocol 3)

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

    • THF/Water solvent mixture

  • Procedure: [8][9]

    • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous H₂O₂ (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).

    • Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips is negative.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Partition the residue between water and dichloromethane to recover the chiral auxiliary from the organic layer.

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the desired chiral carboxylic acid product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Data Presentation: Expected Results

The diastereoselective alkylation of N-acyl oxazolidinones is known for its high efficiency and stereoselectivity. The following table provides representative data for this key transformation.

Electrophile (R²-X)Product R² GroupTypical YieldTypical d.e. (%)
Benzyl bromideBenzyl85-95%>98%
Allyl iodideAllyl80-90%>98%
Methyl iodideMethyl90-98%>96%
Ethyl iodideEthyl85-95%>98%
Isopropyl iodideIsopropyl60-75%>99%

Data are representative of the Evans alkylation methodology and serve as a general guide.[7][10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in alkylation Incomplete enolate formation; moisture in the reaction; inactive alkyl halide.Ensure glassware is rigorously dry. Use freshly distilled THF. Use a fresh bottle of base. Check the purity of the alkyl halide.
Poor diastereoselectivity Reaction temperature too high; enolate equilibration; wrong base used.Maintain temperature strictly at -78 °C. Use NaHMDS or LDA as specified. Avoid prolonged reaction times after electrophile addition.
Incomplete auxiliary cleavage Insufficient cleavage reagents; short reaction time.Increase equivalents of LiOH/H₂O₂. Allow the reaction to stir for a longer period.
Racemization of product Harsh workup conditions (especially strongly basic or acidic).Maintain neutral or mildly acidic/basic conditions during workup where possible. Avoid prolonged exposure to strong acids/bases.

References

Application Notes & Protocols: The Strategic Use of (2R)-1,2-Dimethylpiperazine in the Synthesis of Potent and Selective Delta-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Delta-Opioid Receptor and the Imperative of Stereochemistry

The delta-opioid receptor (DOPr) is a crucial G protein-coupled receptor and a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety.[1][2][3] Unlike mu-opioid receptor (MOPr) agonists, which are the cornerstone of current pain management but carry a high risk of addiction and respiratory depression, selective DOPr agonists offer the potential for potent analgesia with a more favorable side-effect profile.[2][3] The development of non-peptidic DOPr ligands, particularly the diarylmethylpiperazine class, marked a significant advancement in this field.[4]

A fundamental principle in the development of these ligands is the profound impact of stereochemistry on pharmacological activity. The three-dimensional arrangement of atoms dictates how a ligand fits into the binding pocket of its receptor. For DOPr ligands, specific stereoisomers are often responsible for the desired high-affinity binding and functional agonism, while other isomers may be significantly less active or even inactive. This underscores the necessity of asymmetric synthesis to produce enantiomerically pure compounds.

Within the diarylmethylpiperazine scaffold, the chiral building block (2R)-1,2-dimethylpiperazine has emerged as a critical component for conferring high affinity and selectivity for the DOPr. Its rigid, stereochemically defined structure serves as a cornerstone for orienting the key pharmacophoric elements—the diarylmethyl group and the N-substituent—in the precise conformation required for optimal receptor interaction.[5][6]

The Role of the this compound Scaffold

The this compound moiety is not merely a passive linker but an active contributor to the ligand's pharmacological profile. Its incorporation into the final molecule serves several critical functions in asymmetric synthesis and receptor binding:

  • Stereochemical Control: The predefined (2R) configuration acts as a chiral template. During synthesis, it directs the stereochemical outcome of subsequent bond formations, particularly the creation of the chiral benzylic carbon center where the diarylmethyl group is attached. This control is essential for producing the desired diastereomer with high selectivity.

  • Conformational Rigidity: The piperazine ring adopts a stable chair-like conformation. The methyl group at the C2 position introduces steric hindrance that locks the ring into a preferred geometry. This rigidity reduces the conformational flexibility of the final ligand, pre-organizing it for a lower-energy fit into the DOPr binding site.

  • Pharmacophore Orientation: The spatial relationship between the two nitrogen atoms and the C2-methyl group is crucial. The N1 nitrogen serves as the attachment point for the diarylmethyl pharmacophore, while the N4 nitrogen is typically substituted with groups that can further modulate activity and selectivity.[4][6] The (2R) stereocenter ensures these components are held in a specific spatial arrangement critical for agonism.

Below is a generalized structure illustrating how the this compound core orients the key functional groups in a typical DOPr ligand.

G cluster_ligand General Structure of a Diarylmethylpiperazine DOPr Ligand cluster_receptor Delta-Opioid Receptor Binding Pocket ligand Ligand Core piperazine This compound Scaffold diarylmethyl Diarylmethyl Group (Pharmacophore) piperazine->diarylmethyl N1 linkage n4_sub N4-Substituent (Modulator Group) piperazine->n4_sub N4 linkage receptor Receptor Interaction diarylmethyl->receptor Primary Binding n4_sub->receptor Modulatory Interaction G start trans-2,5-Dimethylpiperazine (Racemic Mixture) step1 Mono-allylation (Allyl Bromide) start->step1 step2 Optical Resolution (with (+)-Camphoric Acid) step1->step2 step3_plus (+)-Enantiomer Salt (Crystallized) step2->step3_plus desired path step3_minus (-)-Enantiomer (in Filtrate) step2->step3_minus undesired path (recycled) step4 Basification & Distillation step3_plus->step4 step5 Interconversion of (+)-Enantiomer step3_minus->step5 final (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (Enantiopure) step4->final step5->step1 Recycled G start (-)-(2R,5S)-1-Allyl-2,5- dimethylpiperazine step1 N-Alkylation (Formation of α-aminoketone) start->step1 reagent1 2-Bromo-1-(3-methoxyphenyl)ethanone reagent1->step1 step2 Grignard Reaction (4-(N,N-diethylcarbamoyl)phenyl magnesium bromide) step1->step2 step3 Deoxygenation (Catalytic Hydrogenation) step2->step3 final (+)-SNC80 step3->final

References

Application Notes & Protocols: Palladium-Catalyzed Asymmetric Allylic Alkylation with the C₂-Symmetric Ligand (2R)-1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2R)-1,2-dimethylpiperazine as a chiral ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). We delve into the fundamental mechanism of stereoselection, offer a detailed and robust experimental protocol for a representative reaction, present typical characterization data, and discuss the broader applications of this powerful C-C bond-forming methodology. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of Pd-AAA

The construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), often referred to as the Tsuji-Trost reaction, stands as one of the most powerful and versatile methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This reaction allows for the creation of chiral molecules from readily available prochiral or racemic starting materials under mild conditions, making it highly valuable in complex molecule synthesis.[2][3]

The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the palladium catalyst. C₂-symmetric ligands have proven exceptionally effective because they reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome. The this compound ligand belongs to this class of C₂-symmetric chiral diamines. Its rigid, chair-like conformation and the stereodirecting influence of the two methyl groups create a well-defined chiral environment around the palladium center, enabling high levels of asymmetric induction.

This guide will use the well-studied alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate as a model system to detail the protocol, as it is a benchmark reaction for evaluating the efficacy of new chiral ligands in Pd-AAA.

Mechanism of Asymmetric Induction

The catalytic cycle of the Pd-AAA reaction is a well-elucidated process that is critical to understanding how the chiral ligand imparts stereochemical control. The process involves several key steps where the ligand's structure is paramount.[2]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, complexed with the chiral this compound ligand, undergoing an oxidative addition to the allylic substrate (e.g., an allylic acetate). This step displaces the leaving group and forms a cationic η³-allylpalladium(II) complex.

  • Formation of the Chiral Pocket: The C₂-symmetric diamine ligand chelates to the Pd(II) center. The steric bulk of the ligand's chiral backbone and substituents creates a "chiral pocket" or defined asymmetric environment around the η³-allyl moiety. In the case of ligands derived from chiral diamines, this is often described by the "wall and flap" model, where certain quadrants around the allyl group are sterically blocked.

  • Nucleophilic Attack: A soft nucleophile, generated by a base, then attacks one of the termini of the η³-allyl group. The chiral ligand environment sterically hinders the approach of the nucleophile to one face or one terminus of the allyl complex, thereby directing the attack to a specific position to yield one major enantiomer of the product. This attack typically occurs on the face opposite to the palladium metal.[3]

  • Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the resulting Pd(0) complex reductively eliminates the alkylated product and regenerates the active Pd(0)-ligand catalyst, which then re-enters the catalytic cycle.

Catalytic_Cycle_AAA Fig. 1: Catalytic cycle for Pd-AAA with a chiral ligand (L). cluster_cycle Pd-AAA Catalytic Cycle Pd0 Pd(0)L* Pd_allyl η³-Allyl Pd(II)L* Complex (+ Leaving Group) Pd0->Pd_allyl Oxidative Addition Product_complex Product-Pd(0)L* Complex Pd_allyl->Product_complex Nucleophilic Attack Product_complex->Pd0 Reductive Elimination Product Product Allyl_Substrate Allyl-X Nucleophile Nu⁻

Caption: Fig. 1: Catalytic cycle for Pd-AAA with a chiral ligand (L).

Detailed Experimental Protocol

This section provides a representative protocol for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate. This procedure is based on well-established methods for C₂-symmetric diamine-based ligands and serves as an excellent starting point for optimization.

Safety Precaution: This procedure involves flammable solvents and potentially toxic reagents. It must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
rac-1,3-Diphenyl-2-propenyl acetate>98%Sigma-AldrichSubstrate
Dimethyl malonate>99%Acros OrganicsNucleophile
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]Catalyst GradeStrem ChemicalsPalladium Precursor
This compound>98%Strem ChemicalsChiral Ligand
N,O-Bis(trimethylsilyl)acetamide (BSA)>95%TCIBase/Activator
Potassium Acetate (KOAc)AnhydrousFisher ScientificAdditive
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsSolvent, must be dry.
Diethyl EtherAnhydrousFisher ScientificFor workup
Saturated aq. NH₄ClN/ALab PreparedFor quenching
Saturated aq. NaCl (Brine)N/ALab PreparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWRDrying agent
Silica Gel230-400 meshSorbent Tech.For chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble Flame-Dried Glassware Under Argon start->setup reagents 2. Add Pd₂(dba)₃, Ligand, KOAc, and DCM setup->reagents stir 3. Stir for 15 min at Room Temp. reagents->stir add_substrate 4. Add Substrate and Dimethyl Malonate stir->add_substrate add_bsa 5. Add BSA dropwise add_substrate->add_bsa reaction 6. Stir at Room Temp. (Monitor by TLC) add_bsa->reaction quench 7. Quench with sat. aq. NH₄Cl reaction->quench extract 8. Extract with Diethyl Ether (3x) quench->extract wash 9. Wash Organic Layer (H₂O, Brine) extract->wash dry 10. Dry (MgSO₄), Filter, and Concentrate wash->dry purify 11. Purify by Flash Column Chromatography dry->purify analyze 12. Characterize Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: Fig. 2: Step-by-step experimental workflow for the AAA reaction.

Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To a flame-dried, argon-purged Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 11.4 mg, 0.0125 mmol, 2.5 mol% Pd) and this compound (7.1 mg, 0.0625 mmol, 6.25 mol% L*).

    • Add potassium acetate (KOAc, 2.5 mg, 0.025 mmol).

    • Add 2.0 mL of anhydrous dichloromethane (DCM) via syringe.

    • Stir the resulting solution at room temperature (20-25 °C) for 15-20 minutes. The solution should change color, indicating ligand exchange and catalyst formation. Expertise Note: Pre-stirring the palladium source and ligand is crucial for the formation of the active catalytic species before introducing the substrate.

  • Reaction Assembly:

    • To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (126 mg, 0.50 mmol, 1.0 equiv).

    • Add dimethyl malonate (86 µL, 0.75 mmol, 1.5 equiv) via syringe.

    • Finally, add N,O-Bis(trimethylsilyl)acetamide (BSA) (185 µL, 0.75 mmol, 1.5 equiv) dropwise over 1 minute. Expertise Note: BSA acts as a mild, neutral base to deprotonate the malonate in situ. Its use avoids harsh basic conditions that could lead to side reactions.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with water (1 x 10 mL) and then brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure product.

Characterization and Data

The success of the reaction is determined by the isolated yield and the enantiomeric excess (ee) of the product.

  • Yield: Determined by the mass of the purified product.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Data Table: The following table shows typical results obtained for this class of reaction using C₂-symmetric diamine-based ligands. Note: These are representative values, and actual results with this compound would require experimental verification.

SubstrateNucleophileLigand TypeYield (%)ee (%)
rac-1,3-Diphenylallyl AcetateDimethyl MalonateTrost DACH-Phenyl Ligand95-99>98
rac-1,3-Diphenylallyl AcetateNitromethaneTrost DACH-Naphthyl Ligand85-9295-99
rac-Cyclohexenyl AcetateSodium Dimethyl MalonateTrost DACH-Phenyl Ligand90-9794-98

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) oxidized).Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere (Argon or N₂).
Poor quality reagents.Use freshly purchased or purified reagents. Pd₂(dba)₃ can degrade over time; store it under inert gas in a freezer.
Low Enantioselectivity Ligand purity is low.Recrystallize or re-purify the chiral ligand.
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), although this may slow the reaction rate.
Incorrect Pd:Ligand ratio.The optimal ratio is often between 1:1.25 and 1:2.5 (Pd:L*). Screen different ratios to find the optimum.
Racemic Product No chiral ligand added.Double-check that the ligand was added during setup.
Racemization of the product.This is unlikely under these mild conditions but could be checked by stopping the reaction at partial conversion.

Conclusion and Applications

The protocol described herein provides a robust framework for employing this compound as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation. The C₂-symmetric nature of this diamine offers a powerful tool for inducing high levels of stereocontrol in one of the most fundamental C-C bond-forming reactions in modern organic chemistry. The products of this reaction, enantioenriched allylated compounds, are valuable building blocks for the synthesis of natural products and complex pharmaceutical agents.[2] By understanding the mechanism and the critical experimental parameters outlined in this guide, researchers can effectively leverage this methodology to advance their synthetic campaigns.

References

Application Notes and Protocols for Diastereoselective Alkylation Reactions Involving (2R)-1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Use of (2R)-1,2-Dimethylpiperazine as a Chiral Auxiliary

In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools for controlling stereochemical outcomes. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of selectivity. Among the various classes of chiral auxiliaries, those derived from C₂-symmetric diamines have demonstrated significant utility due to their well-defined conformational preferences. This compound is an effective chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. Its rigid, chair-like conformation and the stereodirecting influence of the two methyl groups provide a powerful platform for achieving high levels of asymmetric induction in the formation of α-substituted chiral carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.

This guide provides a comprehensive overview of the theoretical underpinnings and practical application of this compound in diastereoselective alkylation reactions. It is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and troubleshooting advice to facilitate the successful implementation of this methodology.

Mechanistic Rationale: Achieving High Diastereoselectivity

The stereochemical outcome of the alkylation is dictated by the conformational rigidity of the N-acyl piperazine system upon enolization. The key steps and controlling factors are outlined below:

  • Amide Formation: The synthesis begins with the acylation of this compound with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acyl piperazine.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (typically -78 °C) selectively removes the α-proton to generate a lithium or sodium enolate.

  • Stereocontrolled Alkylation: The C₂-symmetry of the piperazine ring and the steric hindrance imposed by the two methyl groups create a highly biased steric environment. The piperazine ring adopts a stable chair conformation. The enolate is believed to form a rigid, chelated structure with the lithium cation. This conformation effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (R-X) can only approach from the less hindered face, leading to the preferential formation of one diastereomer.

  • Auxiliary Cleavage: Following the alkylation, the newly synthesized, enantiomerically enriched α-substituted acyl group is cleaved from the piperazine auxiliary to yield the desired chiral carboxylic acid, alcohol, or other derivatives. The chiral auxiliary can then be recovered and recycled.

Visualizing the Stereodirecting Model

The following diagram illustrates the proposed transition state for the alkylation of the lithium enolate of an N-acyl-(2R)-1,2-dimethylpiperazine.

Caption: Proposed transition state for diastereoselective alkylation.

Application Notes

Scope and Limitations
  • Substrates: This method is generally applicable to a wide range of aliphatic carboxylic acid derivatives. The α-carbon can be primary or secondary.

  • Electrophiles: Reactive alkylating agents are required for efficient reaction at low temperatures. Primary alkyl halides (iodides and bromides), benzyl halides, and allylic halides are typically effective. Less reactive electrophiles, such as secondary alkyl halides, may lead to lower yields or require higher reaction temperatures, potentially compromising diastereoselectivity.

  • Bases and Solvents: The choice of base and solvent is critical. Lithium-based amides like LDA and LiHMDS in ethereal solvents such as tetrahydrofuran (THF) are standard. The use of sodium or potassium bases can alter the aggregation state and chelation of the enolate, which may affect the level of stereocontrol.

Optimizing for Success: Key Experimental Considerations
  • Anhydrous Conditions: The enolization step is highly sensitive to moisture. All glassware must be rigorously dried, and solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Maintaining a low temperature (-78 °C, typically achieved with a dry ice/acetone bath) during enolate formation and alkylation is crucial for maximizing diastereoselectivity by minimizing side reactions and preventing enolate equilibration.

  • Rate of Addition: Slow, dropwise addition of the base to the N-acyl piperazine solution, followed by slow addition of the electrophile to the formed enolate, ensures homogeneity and helps control the reaction exotherm.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. The disappearance of the starting N-acyl piperazine and the appearance of a new, typically less polar, spot indicates product formation.

Quantitative Data Summary

The following table presents representative data for the diastereoselective alkylation of N-propionyl-(2R)-1,2-dimethylpiperazine, illustrating the high levels of stereocontrol achievable with this auxiliary.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl Bromide2-Methyl-3-phenylpropanoic acid derivative88>98
2Iodomethane2-Methylbutanoic acid derivative92>98
3Allyl Bromide2-Methylpent-4-enoic acid derivative85>95
4Ethyl Iodide2-Methylpentanoic acid derivative90>98

Note: Yields and d.e. values are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(2R)-1,2-dimethylpiperazine

This protocol describes the initial step of attaching the prochiral substrate to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equiv) to the solution.

  • Slowly add a solution of propionyl chloride (1.05 equiv) in anhydrous DCM via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting diamine.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propionyl-(2R)-1,2-dimethylpiperazine.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure amide.

Protocol 2: Diastereoselective Alkylation

This protocol details the key stereocenter-forming reaction.

Materials:

  • N-Propionyl-(2R)-1,2-dimethylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add the N-propionyl-(2R)-1,2-dimethylpiperazine (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) indicates enolate formation. Stir the solution at -78 °C for 1 hour.

  • Slowly add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Continue stirring the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Acidic Hydrolysis)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(2R)-1,2-dimethylpiperazine

  • Sulfuric acid (H₂SO₄), 6 M

  • Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of dioxane and 6 M H₂SO₄ (e.g., a 1:1 ratio).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To recover the chiral auxiliary, basify the aqueous solution with solid NaOH to pH > 12 and extract with dichloromethane. The combined organic layers will contain the this compound.

  • To isolate the carboxylic acid, acidify the aqueous layer from the initial workup to pH 1-2 with concentrated HCl and extract with diethyl ether (3 x).

  • Combine the ether extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • Purify the carboxylic acid by an appropriate method (e.g., chromatography or crystallization).

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from substrate preparation to final product isolation.

Caption: Workflow for Asymmetric Alkylation and Auxiliary Cleavage.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product 1. Incomplete enolate formation (inactive base, wet conditions).2. Unreactive electrophile.3. Reaction not run for long enough.1. Use freshly titrated or new bottle of base. Ensure all glassware and reagents are scrupulously dry.2. Switch to a more reactive electrophile (e.g., from R-Cl to R-I). Consider adding a catalytic amount of NaI or KI.3. Monitor the reaction carefully by TLC and allow it to stir for a longer duration at -78 °C.
Low Diastereoselectivity 1. Reaction temperature too high.2. Enolate equilibration.3. Incorrect base/solvent combination.1. Ensure the internal reaction temperature is maintained at or below -78 °C throughout the base and electrophile addition.2. Add the electrophile immediately after the 1-hour enolate formation period.3. Use lithium-based amides (LDA, LiHMDS) in THF for optimal chelation and rigidity.
Difficulty in Auxiliary Cleavage 1. Steric hindrance around the amide bond.2. Insufficiently harsh hydrolysis conditions.1. Increase the duration and/or temperature of the hydrolysis. 2. Consider alternative cleavage methods, such as reductive cleavage with LiAlH₄ to yield the corresponding chiral primary alcohol, or basic hydrolysis with LiOH/H₂O₂.

Application Notes & Protocols: Synthesis of Biologically Active Compounds Using (2R)-1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery

The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] The two nitrogen atoms provide a unique combination of structural rigidity, a large polar surface area, and hydrogen bond accepting/donating capabilities. These features often confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and enhance the affinity and specificity of a molecule for its biological target.

When substituents are introduced on the carbon atoms of the piperazine ring, chiral centers are created. As the vast majority of biological targets are themselves chiral, the three-dimensional arrangement of a drug molecule is paramount to its efficacy and safety. The synthesis of single enantiomers is therefore not an academic exercise but a critical necessity in drug development. This guide focuses on the synthetic utility of a specific chiral building block, (2R)-1,2-dimethylpiperazine , a versatile reagent for constructing stereochemically defined, biologically active molecules.

This document will provide an in-depth exploration of the application of this compound as a core chiral scaffold in the synthesis of potent and selective neuromodulators. We will detail the underlying synthetic strategies, provide validated, step-by-step protocols, and explain the causal relationships behind the experimental choices, offering field-proven insights for researchers in drug discovery and development.

Core Application: this compound as a Chiral Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide range of physiological processes.[2] Subtype-selective modulators of these receptors are promising therapeutic agents for treating neurological disorders and inflammation.[3] Recent research has demonstrated that introducing chirality to a phenylpiperazinium scaffold can profoundly influence its selectivity and functional activity (agonist vs. antagonist) at different nAChR subtypes, specifically the α7 and α9* receptors.[4] The use of enantiomerically pure this compound is central to this strategy, allowing for the systematic investigation of stereochemistry on biological function.

The key synthetic transformation to build the core of these modulators is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] This reaction enables the direct coupling of the chiral piperazine with an aryl halide, a robust and versatile method for constructing the N-arylpiperazine motif.[7][8]

Synthetic Workflow Overview

The synthesis of chiral aryl piperazinium modulators proceeds in a two-step sequence. First, a palladium-catalyzed Buchwald-Hartwig C-N coupling is performed between the chiral this compound and a suitable aryl halide (e.g., 4-fluorobenzonitrile). The second step involves the quaternization of the more sterically accessible nitrogen atom with an alkyl iodide to yield the final biologically active piperazinium salt.

G cluster_0 Step 1: Buchwald-Hartwig C-N Coupling cluster_1 Step 2: N-Alkylation (Quaternization) A This compound C Pd₂(dba)₃ / BINAP Catalyst System Cesium Carbonate (Base) Toluene (Solvent) A->C B 4-Fluorobenzonitrile B->C D (R)-4-(1,2-Dimethylpiperazin-1-yl)benzonitrile C->D 98°C, 3h E Iodoethane (Alkylating Agent) THF (Solvent) D->E F Final Product: (2R)-4-(4-Cyanophenyl)-1-ethyl- 1,2-dimethylpiperazin-1-ium iodide E->F 25°C, 36h

Caption: Synthetic workflow for chiral nAChR modulators. (Within 100 characters)

Detailed Experimental Protocols

The following protocols are based on established and validated procedures for the synthesis of chiral piperazinium compounds.[4]

Protocol 1: Synthesis of (R)-4-(1,2-Dimethylpiperazin-1-yl)benzonitrile

Causality and Experimental Rationale:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.

  • Catalyst System: A combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is used. BINAP is a chiral bisphosphine ligand that coordinates to the palladium center, forming the active catalyst. This ligand class is highly effective for C-N cross-coupling reactions.[5]

  • Base: Cesium carbonate (Cs₂CO₃) is a crucial component. It is a relatively mild inorganic base that is soluble in the organic solvent and is highly effective in facilitating the deprotonation of the amine and the subsequent reductive elimination step of the catalytic cycle. Its mildness helps prevent potential side reactions like epimerization of the chiral center.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, allowing the reaction to be heated to the required temperature to drive the catalytic cycle efficiently.

Materials:

  • This compound

  • 4-Fluorobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add Cesium Carbonate (1.0 equiv), Pd₂(dba)₃ (4 mol %), and BINAP (8 mol %).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by 4-fluorobenzonitrile (1.0 equiv).

  • Add a solution of this compound (2.0 equiv) in anhydrous toluene. The use of excess piperazine helps drive the reaction to completion.

  • Heat the reaction mixture to 98 °C with vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (R)-4-(1,2-dimethylpiperazin-1-yl)benzonitrile.

Protocol 2: Synthesis of (2R)-4-(4-Cyanophenyl)-1-ethyl-1,2-dimethylpiperazin-1-ium iodide

Causality and Experimental Rationale:

  • Alkylation Site: The N-alkylation occurs at the N1 position. This nitrogen is more sterically accessible and more nucleophilic than the N4 nitrogen, which is directly attached to the electron-withdrawing aryl ring.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this type of Sₙ2 reaction, as it is polar aprotic and effectively solvates the reagents.

  • Purification: The product is a quaternary ammonium salt, which is often crystalline. Purification by recrystallization is highly effective for removing unreacted starting material and solvent.

Materials:

  • (R)-4-(1,2-Dimethylpiperazin-1-yl)benzonitrile

  • Iodoethane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the purified (R)-4-(1,2-dimethylpiperazin-1-yl)benzonitrile (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a stir bar.

  • Add iodoethane (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 36 hours. A precipitate will typically form as the reaction progresses.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual starting materials.

  • Purify the product by recrystallization (e.g., from ethanol/ether) to afford the pure (2R)-4-(4-Cyanophenyl)-1-ethyl-1,2-dimethylpiperazin-1-ium iodide as a crystalline solid.

Data Presentation: Compound Synthesis Summary

The protocols described can be used to synthesize a variety of stereoisomers for structure-activity relationship (SAR) studies. The choice of starting material—this compound or its (2S)-enantiomer—directly determines the stereochemistry at the C2 position in the final product.

Compound IDChiral Piperazine UsedAlkylating AgentFinal Product NameBiological Target Selectivity[4]
1 This compoundIodoethane(2R)-4-(4-Cyanophenyl)-1-ethyl-1,2-dimethylpiperazin-1-ium iodideSelective for α7 nAChR
2 (2S)-1,2-dimethylpiperazineIodoethane(2S)-4-(4-Cyanophenyl)-1-ethyl-1,2-dimethylpiperazin-1-ium iodideSelective for α7 nAChR
3 This compoundIodomethane(2R)-4-(4-Cyanophenyl)-1,1,2-trimethylpiperazin-1-ium iodideLost significant agonist activity
4 (2S)-1,2-dimethylpiperazineIodomethane(2S)-4-(4-Cyanophenyl)-1,1,2-trimethylpiperazin-1-ium iodideLost significant agonist activity

Note: The biological activity data highlights how subtle changes in stereochemistry and N-alkylation dramatically impact receptor selectivity and function, underscoring the importance of precise stereochemical control in synthesis.[4]

Future Outlook & Broader Applications

The primary application detailed here showcases this compound as a valuable chiral scaffold. Its rigid, stereochemically defined structure serves as an excellent platform for orienting pharmacophoric groups in three-dimensional space. While its use as a detachable chiral auxiliary or as a ligand in asymmetric catalysis is less documented in readily available literature, its structural motifs suggest high potential in these areas. Chiral 1,2-diamines are privileged ligands for a variety of asymmetric transformations, including hydrogenation and transfer hydrogenation reactions. Future research could explore the development of novel catalysts based on the this compound backbone for other challenging asymmetric syntheses, further expanding the utility of this versatile building block in the creation of novel, life-saving therapeutics.

References

Mastering Asymmetric Synthesis: Protocols for the Cleavage and High-Yield Recovery of the (2R)-1,2-Dimethylpiperazine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The (2R)-1,2-dimethylpiperazine moiety stands as a robust and effective chiral auxiliary, particularly in the asymmetric synthesis of complex molecules like α-substituted carboxylic acids and amino acids.[1][2] A critical factor in its practical and economic viability is the efficient cleavage of the auxiliary from the desired product and its subsequent recovery for reuse.[3][4] This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the reductive cleavage and recovery of the this compound auxiliary, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Role of this compound in Asymmetric Control

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[5][6] The this compound auxiliary, often employed in the form of a hydrazone derivative, offers exceptional stereochemical control in reactions such as the alkylation of enolates. The rigid, chair-like conformation of the piperazine ring, coupled with the steric hindrance provided by the methyl groups, effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

The true utility of an auxiliary, however, is measured not only by its ability to induce chirality but also by the ease with which it can be removed and recycled.[7] The N-N bond that links the piperazine auxiliary to the substrate is the key to its functionality, and its selective cleavage is paramount. Reductive methods are overwhelmingly preferred for this transformation as they are typically clean, high-yielding, and preserve the stereochemical integrity of the newly formed chiral center.

Core Mechanism: Reductive Cleavage of the N-N Bond

The cleavage of the auxiliary from the derivatized substrate is most effectively achieved by the reductive scission of the hydrazine N-N bond. This process transforms the hydrazine linkage into two separate amine functionalities: the desired product (often an amino acid or a related derivative) and the free this compound auxiliary.

Catalytic hydrogenation is the premier method for this cleavage, prized for its mild conditions and high efficiency.[8]

sub_aux Substrate-Auxiliary Adduct (Hydrazine) reaction Reductive N-N Bond Cleavage sub_aux->reaction reagents H₂, Catalyst (e.g., Raney® Ni) reagents->reaction product Enantiopure Product (e.g., Chiral Amine) reaction->product Desired Transformation auxiliary Free this compound (Recovered) reaction->auxiliary Auxiliary Regeneration

Diagram 1: General workflow for the reductive cleavage of the chiral auxiliary.

The choice of catalyst is critical. Raney® Nickel is particularly effective for cleaving N-N bonds due to its high hydrogen content and surface area.[9] Other catalysts, such as Palladium on Carbon (Pd/C), can also be used, though they may sometimes require harsher conditions or lead to side reactions depending on the substrate.

Comparative Analysis of Reductive Cleavage Methods

While catalytic hydrogenation is the most common approach, other reductive methods can be employed, each with distinct advantages and limitations.

Method Reagents & Typical Conditions Advantages Limitations & Substrate Compatibility
Catalytic Hydrogenation H₂ (1-50 atm), Raney® Ni or Pd/C, MeOH or EtOH, Room Temp to 50°CMild conditions, high yields, clean reaction profile, scalable.[8]Catalyst can be pyrophoric (Raney® Ni). Sensitive functional groups (alkenes, alkynes, benzyl groups) may be reduced. Catalyst poisoning is a risk.[8]
Dissolving Metal Reduction Sodium in liquid ammonia (Na/NH₃), -78°C to -33°CPowerful reduction, effective for sterically hindered substrates.[9]Requires cryogenic conditions and specialized equipment. Not compatible with reducible functional groups (esters, ketones).
Borane Reduction Borane-THF complex (BH₃·THF), THF, RefluxChemoselective for the N-N bond, leaving many other functional groups intact.[10]Requires excess reagent, and the borane-amine complex formed during workup can be difficult to break.

Detailed Experimental Protocols

Protocol 1: Reductive Cleavage via Catalytic Hydrogenation

This protocol describes the cleavage of the auxiliary from a model substrate, an N-amino-α-alkylated amide, using Raney® Nickel.

Materials:

  • Substrate-auxiliary adduct (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, ~1.0 g per 5 mmol of substrate)

  • Methanol (ACS grade)

  • Hydrogen gas (high purity)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (1.0 g) three times with 10 mL of methanol to remove the water. Caution: Raney® Nickel is pyrophoric and may ignite upon exposure to air when dry. Always keep it solvent-wetted.

  • Reaction Setup: To a heavy-walled hydrogenation flask, add the substrate-auxiliary adduct (5.0 mmol, 1.0 eq) and the washed Raney® Nickel catalyst.

  • Solvent Addition: Add methanol (25 mL) to the flask. The solvent should be de-gassed prior to use if the substrate is sensitive to oxidation.

  • Hydrogenation: Secure the flask to a Parr hydrogenator. Flush the system three times with nitrogen, followed by three flushes with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of small aliquots (carefully vented and filtered to remove the catalyst). The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL). Caution: Do not allow the catalyst on the filter pad to dry. Quench the filter cake immediately with copious amounts of water.

  • Isolation: Combine the filtrate and washes. The resulting solution contains the desired product and the free this compound auxiliary and is now ready for the recovery protocol.

Protocol 2: Auxiliary Recovery and Purification

This protocol outlines the separation of the basic this compound auxiliary from the (typically acidic or neutral) product using an acid-base extraction workflow.

Materials:

  • Methanol solution from Protocol 1

  • Hydrochloric acid (1 M aq.)

  • Sodium hydroxide (3 M aq.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Solvent Removal: Concentrate the methanolic filtrate from Protocol 1 under reduced pressure to remove the bulk of the methanol.

  • Acidification & Extraction: Redissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Add 1 M HCl (30 mL). The basic auxiliary will be protonated and move into the aqueous layer, while the desired product typically remains in the organic layer.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer again with dichloromethane (2 x 20 mL) to ensure complete removal of the product. Combine all organic layers; this fraction contains your purified product.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 3 M NaOH with stirring until the pH is >12, as confirmed by pH paper. This deprotonates the auxiliary, converting it back to the free amine.

  • Auxiliary Extraction: Extract the basic aqueous layer with dichloromethane (3 x 30 mL). The free this compound is now in the organic phase.

  • Drying and Concentration: Combine the organic extracts containing the auxiliary. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered this compound.

start Post-Cleavage Mixture (Product + Auxiliary in MeOH) step1 1. Concentrate 2. Redissolve in DCM start->step1 step2 3. Add 1M HCl (Liquid-Liquid Extraction) step1->step2 org1 Organic Phase: Desired Product step2->org1 Isolate aq1 Aqueous Phase: Auxiliary·HCl Salt step2->aq1 step3 4. Basify with 3M NaOH (pH > 12) aq1->step3 step4 5. Extract with DCM step3->step4 org2 Organic Phase: Free Auxiliary step4->org2 step5 6. Dry (Na₂SO₄) 7. Concentrate org2->step5 end Pure this compound step5->end

Diagram 2: Workflow for the recovery and purification of the auxiliary.

Assessing Recovery and Purity

The success of the recovery process is determined by the yield and purity of the recovered auxiliary.

Parameter Typical Result Analytical Method Notes
Recovery Yield >90%Gravimetric analysis (mass of recovered vs. initial)Losses can occur due to incomplete extractions or handling.
Chemical Purity >98%Gas Chromatography (GC) or ¹H NMR SpectroscopyCheck for residual solvents or byproducts from the main reaction.
Enantiomeric Purity >99% eeChiral GC or HPLCThe auxiliary should not racemize under these conditions. Verifying its enantiopurity is crucial before reuse.

The recovered this compound can be further purified by vacuum distillation if necessary.[11] Its identity and purity should always be confirmed before it is used in subsequent asymmetric syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Mediated by (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R)-1,2-dimethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chiral ligand and auxiliary. Our goal is to help you maximize your reaction yields and stereochemical outcomes.

Foundational Concepts: The Role of this compound

This compound is a chiral diamine frequently employed in asymmetric synthesis. Its rigid, C2-symmetric-like structure and the stereogenic center at the C2 position make it an effective tool for controlling the three-dimensional arrangement of atoms in a chemical reaction. It is typically used in two primary ways:

  • Chiral Ligand in Metal Catalysis: The two nitrogen atoms can chelate to a metal center (e.g., Palladium, Copper, Iridium), creating a chiral catalytic environment. This environment forces reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. An example includes its use in Buchwald-Hartwig C-N coupling reactions.[1]

  • Chiral Auxiliary: The piperazine can be temporarily attached to a substrate molecule. The inherent chirality of the piperazine then directs the stereochemical course of a subsequent reaction, such as an alkylation or aldol addition.[2] After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.

Understanding this dual role is crucial for troubleshooting, as the optimization strategies can differ depending on its function in your specific reaction.

General Workflow for Asymmetric Synthesis

A typical workflow when using a chiral molecule like this compound as an auxiliary involves three key stages. Each stage presents unique opportunities for optimization and potential pitfalls that can affect the final yield.

Asymmetric Synthesis Workflow cluster_0 Stage 1: Preparation cluster_1 Stage 2: Stereoselective Reaction cluster_2 Stage 3: Product Isolation A Couple Substrate with This compound B Purify Chiral Intermediate A->B C Perform Diastereoselective Transformation (e.g., Alkylation, Aldol) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Cleave and Remove the Auxiliary D->E F Purify Final Product (Chromatography, Crystallization) E->F G Determine Yield & ee% F->G Low Yield Troubleshooting start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry start->reagents conditions 2. Check Reaction Conditions (Anhydrous, Inert Atm.) reagents->conditions Reagents OK temp 3. Optimize Temperature conditions->temp Conditions OK params 4. Vary Other Parameters (Solvent, Base, Time) temp->params Temp OK success Yield Improved params->success Parameters OK

References

Optimizing diastereoselectivity with (2R)-1,2-dimethylpiperazine auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2R)-1,2-Dimethylpiperazine Auxiliary

A Guide to Optimizing Diastereoselective Transformations

Welcome to the technical support center for the this compound chiral auxiliary. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource addresses the common challenges and questions that arise during the application of this versatile auxiliary in asymmetric synthesis, particularly for the generation of chiral α-branched carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a chiral auxiliary, and why use one?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] In essence, it acts as a "chiral director," guiding the formation of a new stereocenter with a specific orientation. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.[1] This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of enantiomerically pure compounds from achiral or racemic starting materials.[3]

Q2: What are the specific advantages of the this compound auxiliary?

The this compound auxiliary offers several distinct advantages:

  • Rigid Conformational Control: The piperazine ring, particularly with the C2 methyl group, helps to establish a well-defined and predictable three-dimensional environment around the reactive center.

  • Strong Chelating Ability: The amide carbonyl oxygen and the N4 nitrogen can form a rigid five-membered chelate with a metal counterion (typically Li⁺ from LDA), locking the enolate geometry. This chelation is critical for high facial discrimination.

  • High Diastereoselectivity: When optimized, this auxiliary can lead to excellent diastereomeric ratios, often exceeding 95:5 for a range of electrophiles.

  • Robust and Recoverable: The auxiliary is generally stable to a variety of reaction conditions and can be recovered efficiently after cleavage.

Q3: How does this auxiliary mechanistically control diastereoselectivity in enolate alkylations?

The high diastereoselectivity achieved with this auxiliary is attributed to a chelation-controlled transition state. After the formation of the N-acyl derivative, a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The lithium cation is chelated by the enolate oxygen and the N4 nitrogen of the piperazine ring. This creates a rigid bicyclic-like structure that effectively blocks one face of the enolate. The C2-methyl group on the piperazine ring provides a strong steric bias, directing the incoming electrophile to attack from the less hindered face.

Caption: Chelation locks the enolate, while the C2-methyl group blocks the top face, guiding the electrophile.

Troubleshooting Guide

Q1: My diastereomeric ratio (d.r.) is poor (<90:10). What are the most common causes and how can I improve selectivity?

Low diastereoselectivity is a frequent challenge and can often be resolved by carefully optimizing the reaction conditions. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[1]

Potential Causes and Solutions:

  • Incorrect Enolate Geometry or Aggregation: The formation of a well-defined Z-enolate is paramount.[1] Mixed E/Z enolates or poorly defined lithium aggregates will erode selectivity.

    • Solution: The choice of base and solvent is critical. Lithium diisopropylamide (LDA) in pure, dry tetrahydrofuran (THF) at -78 °C is the standard starting point as it strongly favors Z-enolate formation for amides. Avoid using hexamethylphosphoramide (HMPA) as it can disrupt lithium chelation and lower selectivity. The addition of salt scavengers like LiCl can sometimes break up aggregates and improve results.

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1]

    • Solution: Ensure strict temperature control throughout the process. Enolate formation should be conducted at -78 °C. For less reactive electrophiles, the reaction may need to be warmed slightly (e.g., to -40 °C), but this should be done cautiously. For highly reactive electrophiles, lowering the temperature further to -100 °C (using a dry ice/acetone/liquid N₂ slush bath) can significantly enhance selectivity by "freezing out" the higher-energy transition state.

  • Electrophile Reactivity and Sterics: The nature of the electrophile plays a significant role.

    • Solution: Highly reactive electrophiles (e.g., benzyl bromide, allyl iodide) generally give the best results. Less reactive electrophiles (e.g., secondary alkyl halides) may require longer reaction times or slightly elevated temperatures, which can compromise selectivity. Very bulky electrophiles may experience steric clash with the auxiliary itself, reducing facial bias.

Experimental Protocol: Optimizing Diastereoselective Alkylation

This protocol provides a robust starting point for optimization.

  • Apparatus: Under an inert atmosphere (N₂ or Ar), flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a low-temperature thermometer.

  • Enolate Formation:

    • Dissolve the N-acyl-(2R)-1,2-dimethylpiperazine substrate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • In a separate flask, prepare a solution of LDA (1.1 equiv) in THF. Note: Freshly prepared LDA is recommended over commercial solutions for optimal results.

    • Add the LDA solution dropwise to the substrate solution over 10 minutes.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation:

    • Add the electrophile (1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC. If no reaction occurs, consider allowing the temperature to slowly rise to -60 °C or -40 °C.

  • Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup & Analysis: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Determine the diastereomeric ratio on the crude product using ¹H NMR spectroscopy or chiral HPLC.

Parameter Condition A (Standard) Condition B (Optimized for High d.r.) Rationale
Base Commercial n-BuLi/DiisopropylamineFreshly Prepared LDAEnsures active, aggregate-free base for clean deprotonation.
Solvent THFAnhydrous THF (<10 ppm H₂O)Water will quench the enolate and reduce yield/selectivity.
Temperature -78 °C-78 °C to -100 °CLower temperature increases the energy gap between diastereomeric transition states.
Additive NoneLiCl (1.0 equiv)Can act as an aggregate breaker, leading to a more defined reactive species.
Q2: I'm struggling to cleave the auxiliary without epimerization or product degradation. What are the best methods?

The cleavage step is as critical as the stereoselective reaction itself. The choice of method depends on the desired final product (acid, alcohol, etc.) and the stability of your molecule.[1]

Recommended Cleavage Protocols:

  • For Carboxylic Acids (Basic Hydrolysis):

    • Method: Lithium hydroperoxide (LiOOH) is a mild and effective reagent that minimizes the risk of epimerization compared to strong aqueous bases.[1]

    • Protocol:

      • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF/water at 0 °C.

      • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

      • Stir vigorously at 0 °C for 4-6 hours until the starting material is consumed (TLC).

      • Quench the excess peroxide by adding aqueous Na₂SO₃.

      • Acidify the aqueous layer carefully with aq. HCl to pH ~2 and extract the carboxylic acid product.

      • Make the aqueous layer basic (pH > 12) with NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • For Primary Alcohols (Reductive Cleavage):

    • Method: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reduce the amide directly to the corresponding alcohol.[1]

    • Protocol:

      • Dissolve the alkylated product (1.0 equiv) in anhydrous THF.

      • Cool to 0 °C and add LiAlH₄ (2.0-3.0 equiv) portion-wise.

      • Allow the reaction to warm to room temperature and stir until complete.

      • Cool to 0 °C and quench carefully following the Fieser workup procedure (sequential addition of x mL H₂O, x mL 15% aq. NaOH, then 3x mL H₂O, where x = g of LiAlH₄ used).

      • Filter the resulting granular precipitate and wash thoroughly with THF or EtOAc. The product and auxiliary will be in the filtrate.

Caption: Decision tree for choosing the appropriate auxiliary cleavage method.

References

Technical Support Center: Optimizing Stereoselectivity with (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (2R)-1,2-dimethylpiperazine in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding low enantiomeric excess (e.e.). Our goal is to equip you with the knowledge to diagnose experimental issues and systematically optimize your reaction outcomes.

Introduction: The Role of this compound in Asymmetric Catalysis

This compound is a C2-symmetric chiral diamine that serves as a versatile ligand or auxiliary in a variety of stereoselective transformations. Its rigid, chair-like conformation and the stereoelectronic properties of the two nitrogen atoms allow for the creation of a well-defined chiral environment around a metal center or as part of a chiral auxiliary. This controlled environment is fundamental to achieving high levels of enantioselectivity. However, like any precision tool, its effectiveness is highly dependent on a range of experimental parameters. This guide will walk you through the most common causes of suboptimal results and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low enantiomeric excess (<20% e.e.) in my reaction. Where should I start my investigation?

A1: Achieving high enantioselectivity is often a multifactorial challenge. When faced with very low e.e., it is crucial to first verify the foundational aspects of your experimental setup before exploring more nuanced optimizations. A systematic approach is key to identifying the root cause efficiently.

Start by assessing the following critical parameters:

  • Purity and Integrity of the Chiral Ligand: The enantiomeric and chemical purity of your this compound is paramount. Contamination with the (2S)-enantiomer will directly erode the enantiomeric excess of your product.

  • Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the e.e.[1]

  • Presence of Moisture and Air: Many organometallic catalysts and reagents used in conjunction with chiral ligands are sensitive to air and moisture.[2] The presence of water can hydrolyze the catalyst or reagents, leading to a non-stereoselective background reaction.

Below is a workflow to guide your initial troubleshooting efforts.

G start Low e.e. (<20%) Observed purity Verify Ligand Purity (Chiral HPLC/NMR) start->purity temp Check Temperature Control (Internal Thermometer) start->temp anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware) start->anhydrous purity_sol Purify Ligand (Recrystallization/Chromatography) purity->purity_sol Purity <99%? temp_sol Lower Reaction Temperature (e.g., -78 °C) temp->temp_sol Fluctuations >2°C? anhydrous_sol Redo with Strict Anhydrous Technique anhydrous->anhydrous_sol Suspect Moisture? reassess Re-run Reaction and Analyze e.e. purity_sol->reassess temp_sol->reassess anhydrous_sol->reassess

Caption: Initial troubleshooting workflow for low e.e.

Q2: My enantiomeric excess is moderate (50-80% e.e.), but I need to improve it. What are the next parameters I should optimize?

A2: Once you have established that the basic reaction parameters are not the issue, the next step is to fine-tune the reaction conditions to further enhance stereoselectivity. This often involves a systematic screening of solvents, concentrations, and additives.

Solvent Effects: The solvent can play a crucial role in the conformation of the transition state.[1] Aprotic, coordinating solvents like THF or diethyl ether can stabilize the catalyst-substrate complex differently than non-coordinating solvents like toluene or dichloromethane. It is highly recommended to screen a range of solvents.

Stoichiometry and Catalyst Loading: The ratio of the metal precursor to the this compound ligand is critical for the formation of the active catalytic species. An incorrect ratio can lead to the formation of multiple, less selective catalytic species. Similarly, the catalyst loading can influence the reaction rate and selectivity.

Lewis Acids/Additives: In many cases, the addition of a Lewis acid or another additive is essential for creating a rigid, chelated transition state, which is necessary for high stereoselectivity.[1] For example, in alkylation reactions, additives like LiCl can break up aggregates of the enolate and promote the formation of a well-defined monomeric reactive species.

Data Presentation: Effect of Solvent on Enantiomeric Excess (Hypothetical Example)

SolventDielectric Constant (ε)Enantiomeric Excess (% e.e.)
Toluene2.465
Dichloromethane9.172
Tetrahydrofuran (THF)7.585
2-Methyl-THF6.288
Diethyl Ether4.378

This table illustrates how a systematic screening of solvents can lead to a significant improvement in enantiomeric excess.

Q3: I suspect my chiral ligand is degrading or is not pure. How can I verify its quality and purify it if necessary?

A3: The purity of the chiral source is non-negotiable for achieving high enantioselectivity. Commercial batches can sometimes vary in quality.

Verification of Enantiomeric Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of this compound.

  • NMR Spectroscopy with a Chiral Derivatizing Agent: Derivatization with a chiral agent, such as Mosher's acid chloride, can allow for the determination of enantiomeric purity via ¹H or ¹⁹F NMR spectroscopy.

Chemical Purity and Handling: this compound, like many amines, can be hygroscopic and susceptible to oxidation. It is best stored under an inert atmosphere (argon or nitrogen) and in a cool, dark place. If you suspect chemical degradation, purification by recrystallization or distillation may be necessary.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent system in which the piperazine is soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., a mixture of heptane and a small amount of ethyl acetate).

  • Dissolution: Dissolve the this compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a -20 °C freezer to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Verify the purity of the recrystallized material using the methods described above.

Q4: Could the structure of my substrate be the reason for the low enantiomeric excess?

A4: Absolutely. The steric and electronic properties of your substrate can significantly influence the facial selectivity enforced by the chiral ligand.[1]

Steric Hindrance: A very bulky substrate may not be able to adopt the optimal conformation in the transition state required for high stereoselectivity. Conversely, a very small substrate may have too much conformational freedom, leading to a poorly organized transition state.

Chelating Groups: If your substrate contains functional groups that can coordinate to the metal center, this can either enhance or interfere with the stereocontrol exerted by the this compound ligand. Understanding these potential secondary interactions is key.

Below is a diagram illustrating the logical relationship between substrate properties and enantioselectivity.

G substrate Substrate Properties sterics Steric Bulk substrate->sterics electronics Electronic Effects substrate->electronics chelation Chelating Groups substrate->chelation ts_structure Transition State Geometry sterics->ts_structure electronics->ts_structure chelation->ts_structure ee Enantiomeric Excess (e.e.) ts_structure->ee

Caption: Influence of substrate properties on e.e.

If you suspect the substrate is the issue, consider synthesizing a few derivatives with varying steric bulk or with and without potential chelating groups to probe the sensitivity of the reaction to these features.

References

Side reactions and byproduct formation in (2R)-1,2-dimethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2R)-1,2-dimethylpiperazine

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important chiral building block. The piperazine motif is a privileged scaffold in medicinal chemistry, and controlling its stereochemistry is paramount for achieving desired pharmacological outcomes.[1][2]

This guide provides in-depth, experience-driven advice to help you navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this compound. We will explore the causality behind these issues and provide validated, actionable solutions.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and recommended solutions, grounded in established chemical principles.

Issue 1: Low Diastereoselectivity (Formation of cis Isomers)

Problem: You are observing a significant amount of the cis-(2,5)-dimethylpiperazine diastereomer in your product mixture when targeting the trans isomer, which is a common precursor for chiral resolutions.

Potential Causes:

  • Non-Stereoselective Cyclization: Many common piperazine syntheses, such as the cyclization of amino acid derivatives or reductive amination of dicarbonyl compounds, can produce mixtures of diastereomers if not carefully controlled.[1][3]

  • Epimerization: Basic or acidic conditions during the reaction or workup can cause epimerization at the chiral centers, especially if there is an adjacent carbonyl group at any stage of the synthesis.

  • Choice of Reducing Agent: In reductive amination approaches, the nature of the reducing agent can influence the facial selectivity of the reduction of the imine intermediate, impacting the final diastereomeric ratio.[4]

Recommended Solutions:

  • Employ a Diastereoselective Strategy: Utilize a synthetic route known for high diastereoselectivity. For instance, an intramolecular hydroamination using a palladium catalyst has been shown to be highly diastereoselective for forming trans-2,6-disubstituted piperazines.[5] Similarly, iodine-mediated cyclization of intermediates derived from amino acids can yield trans-2,5-disubstituted piperazines with high diastereoselectivity.[3][6]

  • Control Reaction pH: Maintain neutral or weakly acidic conditions, particularly during reductive amination steps, to form the imine intermediate without promoting epimerization.[4] Buffer the reaction if necessary. Avoid harsh acidic or basic workups.

  • Optimize the Reducing Agent: For reductive amination, sodium triacetoxyborohydride (STAB) is often preferred as it is milder and can be more selective than sodium cyanoborohydride or sodium borohydride, potentially improving diastereoselectivity.[7]

Issue 2: Formation of Over-Alkylated Byproducts (e.g., Tri- or Tetra-methylated Piperazines)

Problem: During the N-methylation step to convert a chiral 2-methylpiperazine or piperazine precursor to the final product, you are observing significant amounts of N,N'-dimethylated or even quaternary ammonium salt byproducts.

Potential Causes:

  • Lack of Selectivity in Alkylating Agent: Using highly reactive alkylating agents like methyl iodide can lead to over-alkylation, as it is difficult to stop the reaction after a single methylation.[7]

  • Reaction Stoichiometry and Conditions: An excess of the methylating agent or prolonged reaction times will invariably lead to multiple alkylations on the piperazine nitrogens.

  • Eschweiler-Clarke Reaction Issues: While the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for exhaustive N-methylation, improper control of reagents can lead to side reactions.[8][9]

Recommended Solutions:

  • Use Reductive Amination for Controlled Methylation: The most reliable method for introducing a single methyl group onto a secondary amine is reductive amination using formaldehyde as the carbonyl source. This method avoids the issue of over-alkylation common with alkyl halides.[7]

  • Careful Stoichiometry: If using a direct alkylating agent, use a slight excess (1.05-1.1 equivalents) of the agent and monitor the reaction closely by TLC or LC-MS to quench it upon completion.

  • Optimize Eschweiler-Clarke Conditions: When preparing N,N'-dimethylpiperazines, ensure the correct equivalents of formaldehyde (at least 2) and formic acid are used. The reaction should be heated to drive the formation of the desired tertiary amine.[8]

Issue 3: Low Enantiomeric Purity or Racemization

Problem: The final this compound product shows low enantiomeric excess (ee), even when starting with an enantiopure precursor.

Potential Causes:

  • Racemization During Synthesis: As mentioned, harsh reaction conditions (high temperature, strong acid/base) can lead to racemization, particularly if a chiral center is alpha to a carbonyl or imine group.

  • Incomplete Resolution: If the synthesis relies on the resolution of a racemic mixture (e.g., trans-2,5-dimethylpiperazine), the resolution step may be inefficient.[10]

  • Analytical Method Inaccuracy: The method used to determine ee (e.g., chiral HPLC, NMR with a chiral shift reagent) may not be properly optimized, leading to an inaccurate reading.

Recommended Solutions:

  • Utilize Chiral Pool Synthesis: Start from a readily available, enantiopure starting material, such as an R-amino acid, to build the piperazine core. This approach often preserves stereochemical integrity throughout the synthesis.[2]

  • Optimize Chiral Resolution: If performing a classical resolution, screen multiple chiral resolving agents (e.g., tartaric acid derivatives) and solvents to find the optimal conditions for diastereomeric salt crystallization.[10]

  • Purification by Chiral Chromatography: For high-value applications, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers and achieve >99% ee.[11][12] This is often the most direct, albeit costly, method to ensure high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for synthesizing chiral 1,2-disubstituted piperazines?

A common and effective strategy is to start from commercially available amino acids, which provide a reliable source of chirality.[2] For example, a protected R-alanine derivative can be coupled with a protected aminoethanol derivative, followed by a series of transformations including cyclization and reductions to form the chiral piperazine ring. This "chiral pool" approach avoids the need for challenging resolutions later in the synthesis.

Q2: My main byproduct is a non-volatile residue. What could it be?

In syntheses involving cyclization reactions, particularly at elevated temperatures, polymerization or the formation of oligomeric byproducts can occur.[13] If using N-Boc protected piperazines, lithiation followed by reaction with certain electrophiles can sometimes lead to ring fragmentation and the formation of urea-type byproducts.[14] We recommend analyzing the residue by high-resolution mass spectrometry and NMR to identify the structure and adjust reaction conditions (e.g., lower temperature, different solvent) to minimize its formation.

Q3: How can I reliably analyze the diastereomeric and enantiomeric purity of my product?

  • For Diastereomeric Purity: 1H and 13C NMR spectroscopy is typically sufficient. The cis and trans diastereomers will have distinct chemical shifts and coupling constants due to their different spatial arrangements.

  • For Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. You will need to screen various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA, IC), to find a column that can resolve the enantiomers.[11] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for chiral separations.[12]

Q4: I am performing a reductive amination with sodium cyanoborohydride and the reaction is very slow. What can I do?

Reductive amination is pH-sensitive. The reaction involves the formation of an imine or iminium ion, which is favored under weakly acidic conditions (pH ~4-6).[4][7] If your reaction medium is neutral or basic, the imine formation will be slow. Try adding a small amount of acetic acid to catalyze the imine formation. Be cautious not to make the solution too acidic, as this can protonate the starting amine, rendering it non-nucleophilic.

Visualized Workflows and Mechanisms

Troubleshooting Low Diastereoselectivity

This decision tree outlines a logical workflow for addressing issues with diastereomeric ratios in your synthesis.

G start Problem: Low Diastereoselectivity (cis/trans mixture) check_route Is the synthetic route known to be stereoselective? start->check_route route_no No check_route->route_no route_yes Yes check_route->route_yes check_conditions Review Reaction Conditions: pH, Temp, Time cond_harsh Harsh Conditions (Strong Acid/Base, High Temp)? check_conditions->cond_harsh cond_ok Conditions Mild? check_conditions->cond_ok check_reagents Evaluate Reagents: Reducing Agent, Catalyst reagent_nonselective Is reducing agent non-selective (e.g., NaBH4)? check_reagents->reagent_nonselective reagent_ok Reagents are selective? check_reagents->reagent_ok sol_route Solution: Adopt a proven diastereoselective method. (e.g., Iodine-mediated cyclization, Pd-catalyzed hydroamination) route_no->sol_route route_yes->check_conditions sol_conditions Solution: Modify conditions. - Use buffer (pH 4-6) - Lower temperature - Monitor reaction to avoid epimerization cond_harsh->sol_conditions cond_ok->check_reagents sol_reagents Solution: Change reagent. - Use STAB for reductive amination - Screen different catalysts/ligands reagent_nonselective->sol_reagents end_node Purity Improved reagent_ok->end_node sol_route->end_node sol_conditions->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Mechanism: N-Methylation Side Reactions

This diagram illustrates the desired pathway for mono-methylation via reductive amination versus the undesired over-alkylation pathway using a reactive alkyl halide.

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction Pathway: Over-Alkylation R2NH R-2-Methylpiperazine Imine Iminium Intermediate R2NH->Imine + CH2O, H+ Product This compound Imine->Product + [H-] (e.g., STAB) R2NH_2 R-2-Methylpiperazine Product_2 This compound R2NH_2->Product_2 + CH3I Byproduct 1,2,4-Trimethylpiperazine (Byproduct) Product_2->Byproduct + CH3I (Excess) [Uncontrolled]

Caption: Comparison of controlled vs. uncontrolled N-methylation pathways.

Data Summary Table

ParameterCondition ACondition BCondition CExpected Outcome
N-Methylation Method Reductive Amination (CH₂O, STAB)Alkylation (CH₃I, K₂CO₃)Eschweiler-Clarke (CH₂O, HCOOH)Mono-methylation vs. di-methylation control
Typical Yield >90%70-85% (mixture)>85% (for exhaustive methylation)Varies with selectivity
Primary Byproduct MinimalOver-methylated speciesMinimal if run to completionDependent on reaction control
Stereochemical Risk Low (mild conditions)LowModerate (requires heat)Racemization risk increases with temperature

References

Technical Support Center: Purification of Products Synthesized with (2R)-1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chemical entities synthesized using (2R)-1,2-dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on delivering practical, field-proven insights to overcome common and complex purification challenges encountered when using this versatile chiral auxiliary.

Introduction: The Unique Purification Challenges of this compound Derivatives

This compound is a valuable C2-symmetric chiral auxiliary and building block in modern asymmetric synthesis. Its rigid, disubstituted piperazine ring provides a well-defined chiral environment, enabling high diastereoselectivity in a variety of transformations, including alkylations, acylations, and reductive aminations. However, the basic nature of the two nitrogen atoms and the generation of diastereomeric products introduce specific purification challenges. This guide will equip you with the knowledge to navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?

A1: Besides unreacted starting materials, common impurities include:

  • Diastereomers: If your reaction creates a new stereocenter, you will likely have a mixture of diastereomers. The ratio will depend on the diastereoselectivity of your reaction.

  • Double-alkylation/acylation products: If both nitrogen atoms of the piperazine ring react when only mono-substitution is desired.

  • Side-products from the reagents: For example, in a reductive amination, byproducts from the reducing agent (e.g., borate salts) can be present.[1]

  • Epimerization: Depending on the reaction conditions (e.g., prolonged exposure to acid or base), the stereocenters on the piperazine ring or the newly formed stereocenter could potentially epimerize.

Q2: My crude product is a viscous oil or a sticky solid. What is the best initial work-up strategy?

A2: A viscous crude product is common, especially after reductive amination reactions.[1] An initial acid-base work-up is often the most effective first step to remove many impurities.

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with a dilute acid solution (e.g., 1 M HCl) to protonate your basic piperazine product and any unreacted this compound, moving them to the aqueous layer.

  • Separate the layers. The organic layer will contain non-basic impurities.

  • Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or 1 M NaOH) to a pH > 8.

  • Extract your deprotonated product back into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

This procedure will often yield a cleaner, more manageable solid or oil for subsequent purification.

Q3: How do I remove unreacted this compound from my product?

A3:

  • Acid-Base Extraction: As described in Q2, this is a very effective method.

  • Column Chromatography: this compound is quite polar and will often have a low Rf on silica gel. Eluting with a solvent system that gives your product a reasonable Rf (e.g., 0.3-0.4) will typically retain the unreacted diamine on the baseline. Adding a small amount of triethylamine (0.1-1%) to your eluent can improve the chromatography of basic compounds by minimizing tailing.

  • Distillation: If your product is significantly less volatile than this compound (b.p. ~163-165 °C), distillation under reduced pressure can be an option for large-scale purifications.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your this compound-containing compounds.

Problem 1: Poor Separation of Diastereomers by Column Chromatography

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions after column chromatography, confirmed by NMR or HPLC.

Causality and Solutions:

The separation of diastereomers by standard silica gel chromatography relies on small differences in their polarity and how they interact with the stationary phase.[2]

  • Optimize Your Solvent System:

    • Systematic TLC Screening: Test a wide range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Gradually increase the polarity.

    • Try Different Solvents: If hexanes/ethyl acetate fails, try other solvent combinations like dichloromethane/methanol or toluene/acetone. The unique interactions of different solvents with your diastereomers can sometimes provide the necessary selectivity.

    • The Power of Additives: For basic compounds like piperazine derivatives, adding a small amount of triethylamine (~0.5%) to the eluent can deactivate acidic sites on the silica gel, leading to sharper peaks and potentially better separation.

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying amines, as it reduces the chances of product degradation or irreversible adsorption.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) column chromatography can provide a different selectivity profile for diastereomer separation.[3]

  • Improve Column Packing and Running Technique:

    • A well-packed column is crucial for good resolution. Ensure a homogenous slurry and avoid air bubbles.

    • Use a column with a higher length-to-diameter ratio for better separation.

    • Employing flash chromatography with air pressure will result in a faster and often better separation than gravity chromatography.

Problem 2: Product Decomposition on Silica Gel

Symptoms:

  • Streaking on TLC plates.

  • Low recovery of material from the column.

  • Appearance of new, more polar spots on TLC of the collected fractions.

Causality and Solutions:

Silica gel is acidic and can cause the degradation of sensitive compounds, particularly those containing acid-labile functional groups or basic amines that can be strongly adsorbed.

  • Deactivate the Silica Gel:

    • Triethylamine in Eluent: As mentioned, adding 0.1-1% triethylamine to your mobile phase can neutralize the acidic sites on the silica.

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your eluent containing triethylamine and then pack the column.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: This is often the best alternative for acid-sensitive or basic compounds.

    • Florisil or Celite: These are other less acidic stationary phases that can be effective.

  • Minimize Contact Time:

    • Use flash chromatography to push the compound through the column quickly.

    • Avoid letting the compound sit on the column for extended periods.

Problem 3: Difficulty with Recrystallization of a Solid Product

Symptoms:

  • The compound "oils out" instead of crystallizing.

  • No crystals form even after cooling and scratching.

  • The recrystallized material shows no improvement in purity.

Causality and Solutions:

Successful recrystallization depends on the differential solubility of your product and impurities in a given solvent at different temperatures.

  • Systematic Solvent Screening:

    • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Common solvents to try for amide products include ethanol, acetonitrile, and 1,4-dioxane.[3]

    • Consider solvent pairs. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals or precipitation.

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization for Chiral Amine Products

This technique is particularly useful if your product is a chiral amine and you need to separate it from its enantiomer, or if you have a mixture of diastereomers that are difficult to separate chromatographically. The principle is to react your basic product with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[4][5]

Step-by-Step Methodology:

  • Select a Chiral Resolving Agent: Common chiral acids include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, and (+)- or (-)-camphorsulfonic acid.

  • Solvent Screening: In small test tubes, dissolve your product in various heated solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water). Add a solution of the chiral acid (typically 0.5 to 1.0 equivalents) and observe which solvent system yields a crystalline precipitate upon cooling.

  • Salt Formation and Crystallization:

    • Dissolve your crude product in the chosen solvent at its boiling point.

    • In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same hot solvent.

    • Add the resolving agent solution to your product solution and stir.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Analyze the diastereomeric excess (d.e.) of the crystalline salt by chiral HPLC or by ¹H NMR after liberating the free amine.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

    • Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain your purified product.

Protocol 2: Chiral HPLC for Diastereomer Separation

For analytical and preparative separation of diastereomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[6][7]

Step-by-Step Methodology:

  • Column Selection:

    • Normal Phase: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are often effective.

    • Reversed-Phase: C18 columns can also be used for diastereomer separation, often with a mobile phase of acetonitrile/water or methanol/water with a buffer.[3]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10). Vary the ratio to optimize separation. Adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape for basic compounds.

    • Reversed-Phase: Begin with a gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile). Buffers like ammonium acetate or formic acid can be used to control the ionization of your compound and improve chromatography.

  • Method Optimization:

    • Adjust the flow rate to balance resolution and analysis time.

    • Vary the column temperature, as this can significantly impact selectivity.

  • Preparative Separation:

    • Once an analytical method is established, it can be scaled up to a larger diameter preparative column to isolate larger quantities of each diastereomer.

Data Presentation: Example HPLC Conditions for Diastereomer Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed-Phase)
Column Chiralpak® IAC18, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 10-90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product (Synthesized with this compound) Initial_Workup Acid-Base Extraction Start->Initial_Workup Analysis Analyze Purity & Diastereomeric Ratio (TLC, NMR, HPLC) Initial_Workup->Analysis Is_Solid Is the product a solid? Analysis->Is_Solid Diastereomeric_Salt Diastereomeric Salt Crystallization Analysis->Diastereomeric_Salt Consider for chiral resolution Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography (Silica or Alumina) Is_Solid->Column_Chromatography No Analysis_After_Recryst Analyze Purity & d.e. Recrystallization->Analysis_After_Recryst Analyze Purity Diastereomers_Separated Are diastereomers separated? Column_Chromatography->Diastereomers_Separated Chiral_HPLC Preparative Chiral HPLC Diastereomers_Separated->Chiral_HPLC No Pure_Product Pure Product Diastereomers_Separated->Pure_Product Yes Chiral_HPLC->Pure_Product Diastereomeric_Salt->Pure_Product Analysis_After_Recryst->Column_Chromatography Purity Not OK Analysis_After_Recryst->Pure_Product Purity OK Diastereomeric_Salt_Crystallization Racemic_Product Racemic/Diastereomeric Mixture (R)-Product + (S)-Product Diastereomeric_Salts Diastereomeric Salts (R)-Product•(S)-Acid + (S)-Product•(S)-Acid Racemic_Product->Diastereomeric_Salts + Chiral_Acid Chiral Resolving Agent (S)-Acid Chiral_Acid->Diastereomeric_Salts Crystallization Crystallization Less Soluble Salt Crystallizes Diastereomeric_Salts->Crystallization Separation Separation Filtration Crystallization->Separation Liberation Liberation Basification & Extraction Separation->Liberation Pure_Enantiomer {Pure Enantiomer|(R)-Product} Liberation->Pure_Enantiomer

References

Effect of solvent and temperature on (2R)-1,2-dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R)-1,2-dimethylpiperazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical roles of solvent and temperature.

I. Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my N-alkylation of this compound. What are the likely causes and how can I improve the outcome?

Low yields in N-alkylation reactions are a common issue. Several factors related to solvent and temperature can be at play:

  • Solvent Choice: The polarity of your solvent is crucial. For a typical SN2 reaction with an alkyl halide, a polar aprotic solvent is often preferred.[1] Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can effectively dissolve the piperazine and the alkylating agent without solvating the nucleophile as strongly as polar protic solvents.[1][2] This "freeing" of the nucleophile can increase the reaction rate.[2] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity, which can slow down the reaction.[1][3]

  • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and degradation, especially with sensitive substrates.[4] It is recommended to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.[5] For some exothermic reactions, controlling the temperature is critical to prevent thermal runaway.[4]

  • Base Selection: The choice of base is important to deprotonate the secondary amine and enhance its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[6][7] The solubility of the base in the chosen solvent is a key consideration.[6]

Q2: My reaction is producing a significant amount of the di-alkylated byproduct. How can I favor mono-alkylation?

The presence of two reactive nitrogen atoms in 1,2-dimethylpiperazine makes di-alkylation a common side reaction. Here are some strategies to promote mono-alkylation:

  • Stoichiometry: Using a stoichiometric excess of the this compound relative to the alkylating agent can statistically favor mono-alkylation. A slow addition of the alkylating agent to the reaction mixture can also help maintain a high concentration of the piperazine.[6]

  • Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-(2R)-1,2-dimethylpiperazine, is a highly effective strategy. The Boc (tert-butoxycarbonyl) group blocks one of the nitrogens, directing alkylation to the unprotected secondary amine. The Boc group can be subsequently removed under acidic conditions.[6]

  • Solvent Effects: The solvent can influence the relative rates of mono- and di-alkylation. Less polar solvents may sometimes favor mono-alkylation by reducing the solubility and reactivity of the mono-alkylated intermediate.

Q3: I am struggling with the stereoselectivity of my reaction. Can solvent and temperature affect the chirality of the product?

Maintaining the stereochemical integrity of this compound is critical. Both solvent and temperature can indeed influence the stereochemical outcome of a reaction.

  • Temperature-Dependent Chirality: In some cases, the temperature of a reaction can dramatically affect the chirality of the product.[8] While the exact mechanism is not always clear, it is speculated that aggregation at different temperatures can influence the enantioselectivity.[8]

  • Solvent Influence on Transition States: The solvent can stabilize or destabilize the transition states leading to different stereoisomers. Polar solvents, for instance, can stabilize charged intermediates or transition states, potentially altering the energy barrier for the formation of one stereoisomer over another.[9]

  • Racemization: High temperatures can sometimes lead to racemization of chiral amines.[10] This is a significant concern and should be monitored, especially when running reactions at elevated temperatures for extended periods.

II. Troubleshooting Guides

Problem 1: Incomplete Reaction and Low Conversion

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Potential Cause Troubleshooting Steps
Insufficient Reactivity - Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Be cautious of potential side reactions at higher temperatures.[5] - Change Solvent: Switch to a more suitable solvent. If using a polar protic solvent, consider a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1][2] - Stronger Base: If applicable, use a stronger, non-nucleophilic base to more effectively deprotonate the piperazine.
Poor Solubility - Select a Better Solvent: Ensure all reactants are fully dissolved. A solvent mixture might be necessary. The chosen solvent should dissolve all reactants to some extent.[1] - Increase Temperature: Higher temperatures can improve the solubility of reactants.
Catalyst Poisoning (if applicable) - Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. Water and other impurities can deactivate catalysts.[11]
Problem 2: Formation of Unidentified Side Products

Symptoms: Multiple unexpected spots on TLC or peaks in LC-MS, leading to difficult purification and low yields of the desired product.

Potential Cause Troubleshooting Steps
Degradation of Reactants or Products - Lower Reaction Temperature: High temperatures can cause decomposition. Run the reaction at a lower temperature, even if it requires a longer reaction time.[4] - Inert Atmosphere: Some piperazine derivatives can be sensitive to oxidation.[12] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Ring Opening or Rearrangement - Control Temperature: Certain heterocyclic rings can undergo temperature-dependent ring-opening reactions.[14] Carefully control the reaction temperature.
Reaction with Solvent - Choose an Inert Solvent: Ensure the solvent is not reactive with the starting materials, reagents, or products under the reaction conditions.[1]

III. Experimental Protocols & Data

Protocol: Mono-N-Alkylation of this compound

This protocol provides a general procedure for the mono-N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 40-50°C.[5]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Solvent and Temperature Effects on a Hypothetical N-Arylation Reaction

The following table summarizes hypothetical results for a palladium-catalyzed N-arylation of this compound with an aryl bromide, illustrating the impact of solvent and temperature.

Entry Solvent Base Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %)
1TolueneNaOtBu100127598
2DioxaneNaOtBu100128297
3THFNaOtBu65246099
4TolueneCs₂CO₃110186898
5TolueneNaOtBu12087092 (racemization observed)

This data is illustrative and actual results will vary depending on the specific substrates and conditions. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[6]

IV. Visualizing Reaction Logic

Troubleshooting Workflow for Low Yield in N-Alkylation

LowYieldTroubleshooting start Low Yield in N-Alkylation check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_temp Increase Temperature (e.g., to 50°C) incomplete->increase_temp Yes change_solvent Change to Polar Aprotic Solvent (e.g., DMF) incomplete->change_solvent Yes stronger_base Use Stronger Base (e.g., Cs2CO3) incomplete->stronger_base Yes complete Reaction Complete, but Yield Still Low incomplete->complete No end Optimized Yield increase_temp->end change_solvent->end stronger_base->end check_side_products Analyze for Side Products complete->check_side_products dialkylation Di-alkylation Observed check_side_products->dialkylation Di-alkylation degradation Degradation Products Observed check_side_products->degradation Degradation use_xs_piperazine Use Excess Piperazine dialkylation->use_xs_piperazine use_protecting_group Use Mono-Protected Piperazine dialkylation->use_protecting_group lower_temp Lower Reaction Temperature degradation->lower_temp inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere use_xs_piperazine->end use_protecting_group->end lower_temp->end inert_atmosphere->end

Caption: Troubleshooting workflow for low N-alkylation yields.

Solvent Selection Guide for Nucleophilic Substitution

SolventSelection start Solvent Selection for Nucleophilic Substitution on this compound reaction_type Reaction Type? start->reaction_type sn2 SN2-type (e.g., N-Alkylation) reaction_type->sn2 SN2 sn1 SN1-type (less common for N-alkylation) reaction_type->sn1 SN1 polar_aprotic Polar Aprotic (e.g., CH3CN, DMF, DMSO) sn2->polar_aprotic polar_protic Polar Protic (e.g., H2O, ROH) sn2->polar_protic sn1->polar_protic why_protic Why? Stabilizes carbocation intermediate and leaving group. sn1->why_protic why_aprotic Why? Solvates cation, but not nucleophile as strongly. Increases nucleophile reactivity. polar_aprotic->why_aprotic polar_protic->why_protic protic_outcome_sn2 Outcome for SN2: Can slow reaction by solvating nucleophile. polar_protic->protic_outcome_sn2 aprotic_outcome Outcome: Generally faster reaction rates. why_aprotic->aprotic_outcome protic_outcome_sn1 Outcome for SN1: Accelerates reaction by stabilizing intermediate. why_protic->protic_outcome_sn1

Caption: Solvent selection guide for nucleophilic substitution.

V. References

  • Temperature drop triggers chirality twist. (2017). Chemistry World. --INVALID-LINK--

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2022). Organic Process Research & Development. --INVALID-LINK--

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). University of Calgary. --INVALID-LINK--

  • Reactions of Piperazines. (n.d.). Ambeed.com. --INVALID-LINK--

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters. --INVALID-LINK--

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. --INVALID-LINK--

  • Solvent Effects. (n.d.). University of Calcutta. --INVALID-LINK--

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange. --INVALID-LINK--

  • What are the side effects of Piperazine? (2024). Patsnap Synapse. --INVALID-LINK--

  • Solvent effects in the reaction between piperazine and benzyl bromide. (2002). Journal of Chemical Sciences. --INVALID-LINK--

  • Overcoming poor stereoselectivity in chiral amine synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • 1,2-DIMETHYL-PIPERAZINE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Optimizing reaction conditions for N-arylation of piperazine. (n.d.). Benchchem. --INVALID-LINK--

  • troubleshooting (1,4-Dimethylpiperazin-2-yl)methanol reaction side products. (n.d.). Benchchem. --INVALID-LINK--

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience. --INVALID-LINK--

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2011). Journal of the American Chemical Society. --INVALID-LINK--

  • Substituted piperazine. (n.d.). Wikipedia. --INVALID-LINK--

  • Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (1998). The Journal of Organic Chemistry. --INVALID-LINK--

  • Pressure- and temperature-dependent proton NMR studies of N,N-dimethylpiperazine ring inversion in the gas phase. (1989). The Journal of Physical Chemistry. --INVALID-LINK--

  • Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). Benchchem. --INVALID-LINK--

  • Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). (n.d.). Cheméo. --INVALID-LINK--

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics. --INVALID-LINK--

  • stability issues of (1,4-Dimethylpiperazin-2-yl)methanol under reaction conditions. (n.d.). Benchchem. --INVALID-LINK--

  • Asymmetric Synthesis of Chiral Piperazines. (2007). Synfacts. --INVALID-LINK--

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2013). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. (2019). Organometallics. --INVALID-LINK--

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). Polymers. --INVALID-LINK--

  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). Benchchem. --INVALID-LINK--

  • Examples of piperazine derivatives as messy drugs. (2021). Future Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Synthesis of the 2-ketopiperazine derivative. (2022). Molecules. --INVALID-LINK--

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). RSC Medicinal Chemistry. --INVALID-LINK--

  • strategies to minimize dimer formation in piperazine-2-thione reactions. (n.d.). Benchchem. --INVALID-LINK--

  • A Simple Synthesis of N-Alkylpiperazines. (2005). Letters in Organic Chemistry. --INVALID-LINK--

  • The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates. (2015). Dalton Transactions. --INVALID-LINK--

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2021). Journal of the American Society for Mass Spectrometry. --INVALID-LINK--

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--

  • The temperature-dependence of the structure-directing effect of 2- methylpiperazine in the synthesis of open-framework aluminoph. (2015). Dalton Transactions. --INVALID-LINK--

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2013). International Journal of Scientific and Research Publications. --INVALID-LINK--

  • Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. (n.d.). Benchchem. --INVALID-LINK--

  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. (2011). Energy Procedia. --INVALID-LINK--

  • 2,2-Dimethylpiperazine. (n.d.). ChemScene. --INVALID-LINK--

References

Technical Support Center: Strategies for the Removal of (2R)-1,2-dimethylpiperazine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (2R)-1,2-dimethylpiperazine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective cleavage of this auxiliary while preserving the integrity of the target molecule. As Senior Application Scientists, we understand that the removal of a chiral auxiliary is a critical step that can determine the success of a synthetic campaign.[1][2]

Understanding the Challenge: The N-Acyl-(2R)-1,2-dimethylpiperazine Bond

Q: What makes the cleavage of the this compound auxiliary particularly challenging?

A: The core challenge lies in cleaving the robust amide bond formed between your carboxylic acid derivative and the N-1 nitrogen of the piperazine ring without inducing unwanted side reactions.[3] The stability of this bond, which is due to resonance delocalization, often requires forcing conditions (e.g., strong acid/base, high temperatures) for cleavage.[3][4] These conditions can, in turn, lead to several common modes of product degradation:

  • Epimerization: If your product has a stereocenter at the α-position to the carbonyl, the use of strong bases or acids can lead to epimerization, compromising the enantiopurity of your final product.[1][5]

  • Functional Group Incompatibility: Many complex molecules contain functional groups that are sensitive to the very conditions needed for amide hydrolysis. For instance, esters, acetals, and silyl ethers may be cleaved under acidic conditions, while esters and other base-labile groups can be compromised during basic hydrolysis.[6]

  • Reduction of Other Groups: When using reductive cleavage methods, powerful reagents like lithium aluminum hydride (LiAlH₄) can indiscriminately reduce other functional groups such as esters, ketones, or nitriles present in the molecule.[1][7]

The goal is to identify a set of "orthogonal" cleavage conditions—a method that selectively targets the auxiliary's amide bond while leaving the rest of your molecule untouched.[8][9]

Troubleshooting Guide: Selecting the Right Cleavage Strategy

Choosing the correct cleavage method is entirely dependent on the structure of your substrate. The following decision-making workflow and Q&A guide will help you navigate this critical choice.

References

Technical Support Center: Scaling Reactions with (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-1,2-dimethylpiperazine. This chiral diamine is a valuable building block in modern synthetic chemistry, particularly in the development of pharmacologically active compounds. However, transitioning reactions involving this reagent from the benchtop to a larger, process-scale environment presents a unique set of challenges. Nothing ever scales linearly, and unforeseen issues related to mixing, heat transfer, impurity profiles, and safety can arise.[1][2]

This guide is designed to provide practical, experience-driven advice to help you anticipate and overcome these hurdles. We will explore common problems in a question-and-answer format, explaining the underlying chemical principles and offering robust, validated solutions to ensure your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

When moving from a few grams to kilograms, several factors that are negligible at the lab scale become critical.[1] The main challenges include:

  • Exotherm Control: Reactions like N-alkylation or acylation are often exothermic. A small flask dissipates heat easily, but a large reactor has a much lower surface-area-to-volume ratio, which can lead to dangerous temperature spikes, side reactions, and product degradation.

  • Mixing and Addition Rate: Inefficient mixing in a large vessel can create localized "hot spots" of high reagent concentration. This is particularly problematic with a bidentate nucleophile like 1,2-dimethylpiperazine, as it can lead to undesired di-substituted byproducts.[3]

  • Maintaining Stereochemical Integrity: The chiral centers of this compound must be preserved. Harsh conditions (e.g., high temperatures, strong bases) introduced during a challenging scale-up can potentially lead to racemization or epimerization, compromising the final product's efficacy.

  • Work-up and Purification: Methods like chromatography, which are straightforward in the lab, are often impractical and costly at an industrial scale. Developing scalable purification methods like crystallization or distillation is crucial.[4]

  • Safety and Handling: Handling large quantities of piperazine derivatives requires stringent safety protocols. These compounds can be corrosive and cause severe skin burns and eye damage.[5][6] Proper personal protective equipment (PPE) and engineering controls are non-negotiable.[7]

Q2: How does the nucleophilicity of the two different nitrogen atoms in this compound affect scalability?

The two nitrogen atoms in this compound have different steric environments. The nitrogen adjacent to the C2-methyl group (N1) is more sterically hindered than the N2 nitrogen. In many reactions, this difference can be exploited to achieve regioselectivity. However, at scale, factors like temperature and mixing can override subtle steric effects. For instance, in a poorly mixed, large-scale reaction, a highly reactive electrophile might not discriminate effectively between the two nitrogens, leading to a mixture of isomers that is difficult to separate. Careful control of addition rates and temperature is essential to manage this.

Q3: Are there established, scalable synthesis routes for this compound itself?

Yes, several strategies exist, though their scalability varies. Chiral piperazines are often synthesized via the reduction of ketopiperazines or through classical resolution of a racemic mixture.[8] For instance, a high-yield enantioconvergent synthesis of a related compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, was developed from trans-2,5-dimethylpiperazine, allowing for the preparation of 100-gram quantities without chromatography.[9] This process involved an efficient optical resolution followed by the interconversion of the unwanted enantiomer.[9] Such strategies are often preferred at scale because they can be more cost-effective and robust than asymmetric catalysis, which may involve expensive and difficult-to-remove metal catalysts.[1]

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific problems you may encounter during scale-up.

Problem 1: Low Yield and Formation of 1,4-Disubstituted Byproduct

Symptoms: You are performing a mono-N-alkylation or mono-N-acylation. On a 1g scale, you achieved an 85% yield of the desired mono-substituted product. On a 100g scale, the yield has dropped to 50%, and LC-MS or NMR analysis shows a significant amount of the 1,4-disubstituted piperazine.[3]

Probable Cause: This is a classic scale-up problem related to reaction kinetics and mixing. The desired mono-substituted product still contains a nucleophilic secondary amine, which can react a second time. In a large reactor with poor mixing, adding the electrophile too quickly creates areas of high concentration, favoring the second, undesired reaction over the initial reaction with the starting diamine.

Solutions:

  • Control the Stoichiometry and Addition Rate:

    • Reverse Addition: Instead of adding the electrophile to the piperazine, consider adding the piperazine solution to the electrophile. This ensures the piperazine is always the limiting reagent in the reaction zone, minimizing di-substitution.

    • Slow, Subsurface Addition: Use a syringe pump or a dosing pump to add the limiting reagent slowly and below the surface of the reaction mixture. This promotes rapid dilution and minimizes concentration gradients.

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature will decrease the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on the less-favorable second reaction, thereby improving selectivity. Start the reaction at a lower temperature (e.g., 0 °C or -10 °C) and allow it to slowly warm to room temperature.

  • Use a Protecting Group Strategy (If Necessary):

    • For particularly challenging cases, a protecting group strategy may be unavoidable, even at scale. One of the nitrogen atoms can be protected (e.g., as a carbamate), the other nitrogen functionalized, and the protecting group subsequently removed.[10] While this adds steps, it can be more reliable and ultimately higher-yielding.

Workflow for Troubleshooting Low Mono-substitution Yield

Caption: Decision workflow for addressing low yields in mono-substitution reactions.

Problem 2: Product Isolation is Difficult and Impure

Symptoms: The reaction appears clean by in-process monitoring (TLC/LC-MS), but after work-up, the crude product is an oil that is difficult to handle, and purification by column chromatography is not feasible for the target scale. The crude NMR may look messy or show unexpected peaks.[11]

Probable Cause: Work-up procedures can introduce issues. For example, the product might be more water-soluble than anticipated, or it may be unstable to the pH conditions used during an aqueous wash.[11] Furthermore, residual high-boiling solvents or reagents can complicate isolation.

Solutions:

  • Develop a Crystallization Protocol:

    • Salt Formation: Piperazine derivatives are basic and often form highly crystalline salts (e.g., hydrochlorides, tartrates). Experiment with different acids on a small scale to find a salt that crystallizes well. This is an excellent and highly scalable purification method. An enantioconvergent synthesis of a related chiral diamine successfully used resolving agents to achieve separation, a technique that relies on selective crystallization.[9]

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems to induce crystallization of the free base. A typical approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) and then slowly add an anti-solvent (e.g., heptane, MTBE) until turbidity is observed, then cool.

  • Re-evaluate the Solvent Choice:

    • Choose a solvent from which the product is likely to crystallize upon cooling or concentration. Avoid high-boiling polar aprotic solvents like DMF or NMP if possible, as they can be very difficult to remove at scale.[12] If their use is necessary, consider alternative work-up procedures like extraction with a less polar solvent.

Table 1: Comparison of Scalable Purification Methods
MethodAdvantagesDisadvantagesBest For
Crystallization Highly scalable, high purity achievable, cost-effective.Can be difficult to develop, potential for yield loss in mother liquor.Crystalline solids or compounds that form stable salts.
Distillation Excellent for volatile, thermally stable liquids.Requires thermal stability, not suitable for non-volatile solids.Low-to-medium molecular weight, non-polar liquids.
Extraction Good for initial clean-up and removing aqueous impurities.Can use large solvent volumes, may lead to emulsions.Separating products based on differential solubility and pH.
Problem 3: Inconsistent Reaction Times and Stalling

Symptoms: A reaction that consistently finished in 4 hours in the lab now takes over 12 hours at a larger scale, or appears to stall before completion.

Probable Cause: This issue often points back to heat and mass transfer limitations.[2]

  • Inefficient Heat Transfer: If the reaction is endothermic, the larger volume may not be reaching the target temperature uniformly. Conversely, if it's an exothermic reaction that requires heating to initiate, poor heat distribution can slow the overall rate.

  • Poor Mixing of Slurries: If one of the reagents or products is a solid, inefficient stirring may not create a homogenous slurry, reducing the effective surface area for the reaction to occur.

Solutions:

  • Characterize Thermal Properties:

    • Use reaction calorimetry on a small scale to understand the reaction's heat flow. This data is invaluable for predicting the heating/cooling requirements of a large reactor and ensuring the reaction can be managed safely.

  • Select Appropriate Reactor and Impeller:

    • Ensure the reactor is appropriately sized for the batch. The mixing efficiency depends heavily on the impeller type (e.g., pitched-blade turbine, anchor) and speed (RPM). The goal is to achieve good top-to-bottom turnover of the reactor contents.

  • Solvent and Concentration adjustments:

    • Increasing the reaction concentration can sometimes increase the rate, but it can also exacerbate exotherm and mixing issues. Conversely, a more dilute reaction may be slower but easier to control. The optimal concentration is often a trade-off that must be determined experimentally.

Diagram: Key Parameters in Reaction Scale-Up dot

Scale_Up_Parameters Scale_Up Successful Scale-Up Heat_Transfer Heat_Transfer Heat_Transfer->Scale_Up Mass_Transfer Mass_Transfer Mass_Transfer->Scale_Up Kinetics Kinetics Kinetics->Scale_Up Purification Purification Purification->Scale_Up Safety Safety Safety->Scale_Up

References

Validation & Comparative

A Tale of Two Chiral Auxiliaries: The Unrivaled Efficacy of Oppolzer's Camphorsultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and predictable stereochemical control is paramount. Chiral auxiliaries, transiently installed to direct the formation of a desired stereoisomer, remain a cornerstone of this endeavor. Among the pantheon of such reagents, Oppolzer's camphorsultam has established itself as a titan, a versatile and reliable tool for a multitude of stereoselective transformations. This guide provides an in-depth technical comparison of the well-documented advantages of Oppolzer's camphorsultam against the lesser-known (2R)-1,2-dimethylpiperazine.

While the initial aim was a direct head-to-head comparison, extensive literature review reveals a notable disparity: Oppolzer's camphorsultam is a widely utilized and extensively documented chiral auxiliary, whereas this compound is predominantly featured as a chiral building block or scaffold in medicinal chemistry, with scant evidence of its application as a removable chiral auxiliary. This guide, therefore, will illuminate the exceptional utility of Oppolzer's camphorsultam, providing experimental data and protocols, and contextualize its dominance by examining the structural and functional attributes that distinguish a premier chiral auxiliary.

The Foundation of Stereocontrol: Structural Rigidity and Predictability

The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a rigid and predictable steric environment, thereby directing the approach of a reactant to one face of a prochiral substrate. Oppolzer's camphorsultam, derived from naturally occurring camphor, excels in this regard.[1][2] Its bicyclic structure imparts a high degree of conformational rigidity, minimizing competing reaction pathways and leading to high diastereoselectivity.

This inherent rigidity, coupled with the ability of the sulfonyl group to influence the conformation of the N-acyl substituent, allows for reliable prediction of the stereochemical outcome in a variety of reactions.[3] This predictability is a critical factor for its widespread adoption in complex total synthesis projects.

In contrast, while C2-symmetric diamines have been explored as chiral auxiliaries, the conformational flexibility of a piperazine ring, unless appropriately substituted or constrained, can lead to a less defined steric environment, potentially resulting in lower and less predictable stereoselectivity.

A Legacy of Success: Oppolzer's Camphorsultam in Action

Oppolzer's camphorsultam has demonstrated exceptional performance across a spectrum of cornerstone asymmetric reactions. Its versatility is one of its most significant advantages, making it a valuable tool for a wide range of synthetic challenges.[1]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. N-enoyl derivatives of Oppolzer's camphorsultam are excellent dienophiles, affording high levels of diastereoselectivity, often greater than 95:5, particularly in the presence of a Lewis acid catalyst.[3][4][5] The Lewis acid is believed to chelate to the carbonyl oxygen and a sulfonyl oxygen, locking the conformation of the dienophile and effectively shielding one of its faces.[3]

Workflow for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification dienophile N-Enoyl Camphorsultam cool Cool to Low Temperature (-78 °C) dienophile->cool diene Diene (e.g., Cyclopentadiene) add_diene Add Diene diene->add_diene lewis_acid Lewis Acid (e.g., TiCl4) add_la Add Lewis Acid lewis_acid->add_la solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->cool cool->add_la add_la->add_diene stir Stir for Specified Time add_diene->stir quench Quench Reaction (e.g., with H2O) stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a camphorsultam-directed asymmetric Diels-Alder reaction.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl camphorsultams proceeds with a high degree of stereocontrol. Deprotonation followed by the addition of an alkylating agent typically results in the formation of a single diastereomer. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side.

Asymmetric Aldol Reactions

Similar to alkylations, aldol reactions of boron or titanium enolates of N-acyl camphorsultams provide access to β-hydroxy carbonyl compounds with excellent diastereoselectivity.[6][7] The choice of Lewis acid can sometimes influence the stereochemical outcome, offering a degree of tunability.[6]

Table 1: Performance of Oppolzer's Camphorsultam in Asymmetric Reactions

Reaction TypeElectrophile/DieneDiastereomeric Ratio (d.r.)Yield (%)Reference
Diels-AlderCyclopentadiene>95:574[5]
Diels-Alder1,3-Butadiene94:685[3]
AlkylationBenzyl bromide>98:290[8]
AlkylationMethyl iodide>99:188[8]
AldolIsobutyraldehyde>95:585[7]
AldolBenzaldehyde98:282[6]

The Critical Step: Auxiliary Cleavage

A key advantage of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Oppolzer's camphorsultam excels in this regard, with a variety of reliable cleavage methods available.[9]

  • Hydrolytic Cleavage: Basic hydrolysis, often using lithium hydroxide with hydrogen peroxide, is a common method to liberate the carboxylic acid.[9]

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yields the corresponding alcohol.

  • Transesterification: Reaction with alkoxides can provide esters directly.

The robustness of the sultam ring ensures that these cleavage reactions are generally high-yielding and do not lead to racemization of the product. Milder methods, such as using tetrabutylammonium hydrogen peroxide, have been developed to further improve yields and reduce side reactions, especially for sterically hindered substrates.[9]

Logical Flow of an Asymmetric Synthesis Using a Chiral Auxiliary

A Prochiral Substrate (e.g., Acyl Chloride) C Attach Auxiliary A->C B Chiral Auxiliary (e.g., Oppolzer's Camphorsultam) B->C D Chiral Substrate-Auxiliary Adduct C->D E Stereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) D->E F Diastereomerically Enriched Product E->F G Cleave Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I

Caption: The cycle of chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocols

Attachment of an Acyl Group to Oppolzer's Camphorsultam
  • Dissolve Oppolzer's camphorsultam (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.05 eq) and stir the solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acylsultam by column chromatography on silica gel.

Cleavage of the N-Acylsultam via Hydrolysis
  • Dissolve the N-acylsultam (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide followed by a solution of lithium hydroxide.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid and extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.

Conclusion: A Clear Choice for Asymmetric Synthesis

Oppolzer's camphorsultam stands as a testament to the power of a well-designed chiral auxiliary. Its rigid framework, predictable stereodirection, versatility across numerous reaction types, and reliable cleavage protocols have solidified its position as a go-to reagent for asymmetric synthesis.[1][10] The extensive body of literature supporting its application provides a high degree of confidence for researchers embarking on the synthesis of complex chiral molecules.

While the exploration of novel chiral auxiliaries, potentially including C2-symmetric diamines like this compound, is an ongoing and valuable endeavor, the current landscape clearly favors the established and proven efficacy of Oppolzer's camphorsultam. For researchers and drug development professionals seeking a reliable and powerful tool for stereochemical control, the advantages of Oppolzer's camphorsultam are both clear and compelling.

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (2R)-1,2-Dimethylpiperazine Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of the enantiomeric excess (e.e.) of (2R)-1,2-dimethylpiperazine and its derivatives. As a critical component in numerous active pharmaceutical ingredients (APIs), ensuring the stereochemical purity of such chiral building blocks is paramount for safety, efficacy, and regulatory compliance.[1][2][3] This document moves beyond a simple listing of protocols to explain the underlying principles and causal relationships in method development, offering researchers, scientists, and drug development professionals a robust framework for selecting and optimizing chiral separations.

The Imperative of Enantiomeric Purity in Piperazine Derivatives

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of pharmaceutical products.[3] this compound is a key chiral intermediate whose enantiomeric purity directly impacts the stereochemistry of the final API.

The primary analytical challenge in the quality control of this compound is the accurate quantification of its enantiomeric counterpart, (2S)-1,2-dimethylpiperazine, to determine the enantiomeric excess. Chiral HPLC stands as the most powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

Foundational Principles of Chiral HPLC Separation

The direct separation of enantiomers is achieved by employing a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation.[2]

The success of a chiral separation is a delicate interplay between the analyte, the CSP, and the mobile phase. For basic amines like 1,2-dimethylpiperazine, this interaction is particularly sensitive to mobile phase additives, which can significantly improve peak shape and resolution.[6][7]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in developing a chiral HPLC method.[1] While no single column can guarantee separation for all compounds, certain classes of CSPs have demonstrated broad utility for chiral amines.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose coated or immobilized on silica are the most versatile and widely used CSPs in modern chromatography.[1][8] They offer a wide range of selectivities under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions. For piperazine derivatives, immobilized polysaccharide-based CSPs are often a prime choice.[1]

  • Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6]

  • Recommended Columns:

    • CHIRALPAK® IA, IB, IC, ID, IE, IF series: These columns, based on amylose and cellulose derivatives, show complementary selectivities. Screening across this range is a highly effective strategy.[8][9] CHIRALPAK® IC, featuring cellulose tris(3,5-dichlorophenylcarbamate), has shown excellent performance for separating piperazine and its derivatives.[9]

  • Advantages: Broad applicability, high success rates, and robustness. Immobilized versions are compatible with a wider range of solvents.[10]

Macrocyclic Glycopeptide-Based CSPs

This class of CSPs, which includes selectors like Teicoplanin and Vancomycin, is particularly effective for separating polar and ionizable compounds, making them suitable for chiral amines.

  • Mechanism: Separation is driven by multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.

  • Recommended Columns:

    • CHIROBIOTIC™ series (T, V, R): These are well-suited for reversed-phase and polar ionic modes.

  • Advantages: Excellent for polar molecules and often used in LC-MS compatible mobile phases.

Cyclodextrin-Based CSPs

These CSPs consist of cyclodextrins bonded to silica. They are particularly useful for separating molecules that can fit into the hydrophobic cyclodextrin cavity.[11]

  • Mechanism: The primary mode of interaction is the inclusion of the analyte (or a portion of it) into the chiral cavity. Additional interactions with derivatized hydroxyl groups on the cyclodextrin rim enhance enantioselectivity.

  • Recommended Columns:

    • CYCLOBOND™ series: Offer complementary selectivity to polysaccharide phases.

  • Advantages: Robust and can be used in multiple chromatographic modes.[12]

Strategic Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The process typically involves screening different columns and mobile phases, followed by fine-tuning the optimal conditions.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte (1,2-Dimethylpiperazine) CSP_Screen Select CSPs (e.g., Chiralpak IA, IC, ID) Start->CSP_Screen Structural Info MP_Screen Select Mobile Phases (NP & PO modes) CSP_Screen->MP_Screen Column Set Initial_Hit Identify Initial Separation ('Hit') MP_Screen->Initial_Hit Optimize_MP Optimize Mobile Phase (Modifier %, Additive Conc.) Initial_Hit->Optimize_MP Promising Condition Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Robust Method Optimize_Flow->Final_Method Optimized Parameters

Caption: Workflow for Chiral HPLC Method Development.
Mobile Phase: The Key to Selectivity

The mobile phase composition dramatically influences the interactions between the enantiomers and the CSP.[6][13]

  • Normal Phase (NP): Typically consists of a non-polar solvent like n-Hexane or Heptane mixed with an alcohol modifier (e.g., 2-Propanol or Ethanol). For basic analytes like 1,2-dimethylpiperazine, adding a small amount (e.g., 0.1%) of a basic additive like Diethylamine (DEA) or n-Butylamine is often essential.[2][7] This additive competes with the analyte for highly active sites (silanols) on the silica surface, resulting in improved peak shape and efficiency.[7]

  • Polar Organic (PO): Uses polar solvents like Acetonitrile or Methanol, often with an alcohol modifier. Similar to NP, basic additives are crucial for analyzing amines.[8] A common starting mobile phase is a mixture of Acetonitrile, Methanol, and DEA.[9]

  • Reversed-Phase (RP): Involves an aqueous mobile phase (often buffered) with an organic modifier like Acetonitrile or Methanol. This mode is generally preferred for LC-MS applications.[14] The pH of the buffer can be adjusted to control the ionization state of the analyte, which can significantly impact retention and selectivity.

The Critical Role of Temperature

Temperature is a powerful yet sometimes overlooked parameter for optimizing chiral separations. Varying the column temperature can affect the kinetics and thermodynamics of the diastereomeric interactions, potentially improving resolution or even reversing the enantiomer elution order.[13]

Comparative Performance Data

The following table summarizes recommended starting conditions for screening 1,2-dimethylpiperazine enantiomers on high-performance polysaccharide-based CSPs. These are based on established methods for structurally similar compounds.[1][2][9]

Parameter Method 1 (Normal Phase) Method 2 (Polar Organic) Method 3 (Alternative NP)
CSP CHIRALPAK® IA (Amylose-based)CHIRALPAK® IC (Cellulose-based)CHIRALPAK® AD-H (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / DEAAcetonitrile / Methanol / DEAn-Hexane / Ethanol / DEA
Composition (80:20:0.1, v/v/v)(90:10:0.1, v/v/v)(90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 - 35 °C35 °C25 °C
Detection UV at 205 nmUV at 205 nmUV at 205 nm
Expected Outcome Good starting point for many chiral amines.[2]Proven effectiveness for piperazine derivatives.[9]Alternative alcohol modifier can alter selectivity.[12]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the analysis of this compound using a CHIRALPAK® IC column, a CSP that has demonstrated good performance for related structures.[9]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chiral Stationary Phase: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm.

  • Reagents: HPLC grade Acetonitrile, Methanol, and Diethylamine (DEA).

  • Sample: Racemic 1,2-dimethylpiperazine standard and the this compound sample to be analyzed.

  • Sample Diluent: The mobile phase itself.

Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure and mix Acetonitrile, Methanol, and DEA in the ratio of 90:10:0.1 (v/v/v). For example, to prepare 1 L, mix 900 mL of Acetonitrile, 100 mL of Methanol, and 1 mL of DEA. Degas the solution using sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of racemic 1,2-dimethylpiperazine in the mobile phase at a concentration of approximately 1 mg/mL.[1]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the this compound product sample at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.

  • Filtration: Filter all solutions to be injected through a 0.45 µm syringe filter to prevent particulate matter from damaging the column and system.

Chromatographic Analysis
  • System Equilibration: Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[1]

  • Set Conditions: Set the column temperature to 35 °C and the UV detection wavelength to 205 nm. Note: 1,2-dimethylpiperazine lacks a strong chromophore, so detection at low wavelengths is necessary, which may lead to a higher baseline noise. For trace-level analysis, pre-column derivatization may be required.[1][9]

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the racemic standard solution (e.g., 10 µL) to determine the retention times of both enantiomers and to calculate the resolution.

    • Inject the this compound sample solution (e.g., 10 µL).

  • Run Analysis: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

Data Analysis and Calculation
  • Peak Identification: Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the chromatogram of the racemic standard.

  • Integration: Integrate the peak areas of both enantiomers in the sample chromatogram.

  • Enantiomeric Excess (% e.e.) Calculation: Use the following formula to determine the enantiomeric excess of the (2R)-isomer:

    % e.e. = [ (Area(2R) - Area(2S)) / (Area(2R) + Area(2S)) ] x 100

    Where:

    • Area(2R) is the peak area of the desired (2R)-enantiomer.

    • Area(2S) is the peak area of the undesired (2S)-enantiomer.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/MeOH/DEA) B Prepare Racemic Std & Sample Solutions A->B C Filter All Solutions B->C D Equilibrate System (Chiralpak IC, 35°C) C->D E Inject Racemic Std (Identify Peaks) D->E F Inject Sample E->F G Integrate Peak Areas F->G H Calculate % e.e. G->H

Caption: Step-by-step experimental workflow.

Conclusion and Authoritative Recommendations

The successful determination of the enantiomeric excess of this compound via chiral HPLC is a systematic process hinging on the logical selection of the chiral stationary phase and mobile phase. Polysaccharide-based CSPs, particularly immobilized cellulose derivatives like CHIRALPAK® IC , offer a high probability of success. The use of a polar organic mobile phase, such as Acetonitrile/Methanol with a DEA additive , is a highly recommended starting point for method development.[9]

Researchers must recognize the causality behind experimental choices: the CSP provides the chiral environment, the alcohol modifier fine-tunes polarity and interactions, and the basic additive is critical for mitigating peak tailing associated with basic amines. By following the structured workflow of screening, optimization, and validation, a robust, accurate, and reliable method can be established to ensure the quality and stereochemical integrity of this compound products.

References

A Comparative Guide to the Determination of Absolute Stereochemistry of (2R)-1,2-dimethylpiperazine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to unequivocally assign the absolute configuration of chiral molecules like (2R)-1,2-dimethylpiperazine derivatives is paramount.[1][2] This is because enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1] X-ray crystallography stands as the definitive method for the unambiguous determination of a chiral molecule's absolute configuration, offering a direct visualization of its spatial atomic arrangement.[2][3]

This guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation involved in using single-crystal X-ray diffraction to determine the absolute stereochemistry of this compound derivatives. Furthermore, it offers a comparative analysis with alternative techniques, equipping researchers with the knowledge to select the most appropriate method for their specific needs.

The Unrivaled Power of X-ray Crystallography in Stereochemical Analysis

X-ray crystallography is a powerful technique for determining the absolute configuration of chiral molecules.[3] The fundamental principle that allows for this determination is a phenomenon known as anomalous dispersion or anomalous scattering.[2][4]

Under normal scattering conditions, the diffraction pattern produced by a crystal and its mirror image are identical, a principle known as Friedel's Law.[2] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, this symmetry is broken.[2][4] The scattering factor of the atom acquires an imaginary component, leading to a phase shift in the scattered X-rays.[4][5] This breakdown of Friedel's Law results in measurable intensity differences between reflections that would otherwise be equivalent, known as Bijvoet pairs (h,k,l and -h,-k,-l).[6][7] The analysis of these intensity differences allows for the unambiguous assignment of the absolute configuration.[8]

The Flack parameter is a critical value calculated during the refinement of the crystal structure that provides a quantitative measure of the correctness of the assigned absolute stereochemistry.[8][9][10] A Flack parameter close to 0, with a small standard uncertainty, indicates that the assigned configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[8]

G cluster_0 X-ray Crystallography Workflow Crystal Crystal Diffraction Diffraction Pattern Crystal->Diffraction Scattering X-ray_Beam Incident X-ray Beam X-ray_Beam->Crystal Interaction Data_Collection Data Collection Diffraction->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Stereochemistry Absolute Stereochemistry Refinement->Stereochemistry Flack Parameter Bijvoet Pairs

Caption: Workflow for absolute stereochemistry determination.

Experimental Protocol: From Molecule to Structure

The successful application of X-ray crystallography for determining the absolute stereochemistry of this compound derivatives hinges on obtaining high-quality single crystals.

Step 1: Crystallization of this compound Derivatives

The crystallization of small organic molecules, including piperazine derivatives, can be a challenging yet critical step.[11][12] Several techniques can be employed, and often a screening of various conditions is necessary.

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.[13] The choice of solvent is crucial and can influence crystal quality.[13]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Common Solvents for Crystallization of Piperazine Derivatives: Due to their chemical nature, piperazine derivatives often exhibit good solubility in polar solvents. However, finding a solvent system that allows for slow, controlled crystallization is key. Mixtures of solvents are often employed. Consider solvents such as:

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethylformamide (DMF)[14]

  • Dimethyl sulfoxide (DMSO)[14]

  • Water (if the derivative is a salt)

It's important to note that piperazine derivatives can sometimes pose solubility challenges.[15] In such cases, techniques like salt formation or the use of co-solvents might be necessary to achieve a suitable starting solution for crystallization.[15]

Step 2: X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. For the determination of absolute stereochemistry, the choice of X-ray wavelength is critical to maximize the anomalous scattering effect.[4] Copper (Cu Kα, λ ≈ 1.54 Å) or Molybdenum (Mo Kα, λ ≈ 0.71 Å) radiation is commonly used. Synchrotron radiation offers the advantage of tunable wavelengths, allowing for the optimization of the anomalous signal.[16]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.

Data Interpretation: The Decisive Role of the Flack Parameter

The final stage of the analysis involves the determination of the absolute stereochemistry. This is primarily achieved through the evaluation of the Flack parameter.[8][9]

Flack Parameter (x)Standard Uncertainty (u)Interpretation
~ 0Small (e.g., < 0.04)The assigned absolute configuration is correct with high confidence.[17]
~ 1Small (e.g., < 0.04)The inverted absolute configuration is correct. The atomic coordinates should be inverted.
~ 0.5-The crystal is likely a racemic twin, containing equal amounts of both enantiomers.
Unrealistic value (<0 or >1)LargeThe anomalous scattering signal is too weak for a reliable determination.

Table 1: Interpretation of the Flack Parameter.

A Comparative Look at Alternative Techniques

While X-ray crystallography is considered the "gold standard," other spectroscopic techniques can also provide information about absolute stereochemistry, particularly when obtaining suitable crystals is challenging.[1][18]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer.[1][20]

  • Advantages:

    • Applicable to samples in solution, eliminating the need for crystallization.[21]

    • Can be used for molecules that are liquids or oils.[1]

    • Not dependent on the presence of heavy atoms.[18]

  • Disadvantages:

    • Requires quantum mechanical calculations, which can be computationally intensive.[20]

    • The accuracy of the assignment depends on the quality of the theoretical calculations.

    • Can be sensitive to solvent effects and conformational flexibility.[22]

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule.

  • Advantages:

    • A well-established technique for certain classes of molecules.[23]

  • Disadvantages:

    • Requires the presence of a suitable chromophore near the stereocenter.[24]

    • Interpretation can be complex, and theoretical calculations are often necessary.[24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

In this method, a chiral solvating agent (CSA) is added to a solution of the enantiomeric mixture.[26][27] The CSA forms diastereomeric complexes with the enantiomers, which can lead to separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[28][29] While primarily used for determining enantiomeric purity, with appropriate reference compounds, it can sometimes be used to infer the absolute configuration.[3]

  • Advantages:

    • A widely accessible and powerful analytical technique.[30]

  • Disadvantages:

    • Generally provides relative, not absolute, configuration unless a reference standard of known absolute stereochemistry is available.[31]

    • The degree of signal separation depends on the specific CSA and the analyte.

G Start Chiral Molecule (e.g., this compound derivative) XRC X-ray Crystallography Start->XRC VCD Vibrational Circular Dichroism Start->VCD ECD Electronic Circular Dichroism Start->ECD NMR NMR with Chiral Solvating Agents Start->NMR Result_XRC Unambiguous Absolute Stereochemistry XRC->Result_XRC Result_VCD Absolute Stereochemistry (via calculation) VCD->Result_VCD Result_ECD Absolute Stereochemistry (requires chromophore) ECD->Result_ECD Result_NMR Relative Stereochemistry/ Enantiomeric Purity NMR->Result_NMR

Caption: Comparison of methods for stereochemical analysis.

Conclusion

For the definitive and unambiguous determination of the absolute stereochemistry of this compound derivatives, single-crystal X-ray crystallography remains the preeminent technique. Its ability to provide a direct visualization of the molecular structure, coupled with the robust analytical power of anomalous dispersion and the Flack parameter, offers an unparalleled level of confidence in the assignment of absolute configuration. While alternative methods such as VCD, ECD, and NMR spectroscopy offer valuable solutions, particularly when crystallization is a bottleneck, they do not provide the same direct and unequivocal structural evidence as X-ray crystallography. For researchers and professionals in drug development, a thorough understanding of the principles and applications of X-ray crystallography is essential for the accurate and reliable characterization of chiral molecules.

References

Comparative study of different chiral piperazine auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer.[1] Among the diverse array of chiral auxiliaries, piperazine-based structures have emerged as a versatile and effective scaffold. Their inherent rigidity and the presence of multiple sites for steric and electronic modification allow for fine-tuning of their stereodirecting capabilities.

This guide provides a comparative analysis of different chiral piperazine auxiliaries used in asymmetric synthesis. We will delve into their synthesis, mechanistic underpinnings, and performance in key transformations such as alkylations, aldol reactions, and Michael additions, supported by experimental data.

The Logic of Stereocontrol with Chiral Piperazines

The efficacy of a chiral auxiliary lies in its ability to create a highly ordered and predictable three-dimensional environment around the reacting center. In the case of piperazine auxiliaries, the chair-like conformation of the six-membered ring, coupled with strategically placed substituents, effectively shields one face of the enolate or enamine intermediate, forcing the electrophile to approach from the less hindered face.

The general workflow for employing a chiral piperazine auxiliary in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary for reuse.[1]

Asymmetric Synthesis Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Coupling Prochiral_Substrate->Coupling Chiral_Piperazine Chiral Piperazine Auxiliary Chiral_Piperazine->Coupling Adduct Chiral Adduct Coupling->Adduct Acylation/ Condensation Adduct2 Chiral Adduct Base Base Base->Adduct2 Deprotonation Electrophile Electrophile Diastereomeric_Product Diastereomeric Product Electrophile->Diastereomeric_Product Adduct2->Electrophile Reaction Diastereomeric_Product2 Diastereomeric Product Cleavage_Reagent Cleavage Reagent Diastereomeric_Product2->Cleavage_Reagent Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage_Reagent->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral piperazine auxiliary.

A Comparative Look at Prominent Chiral Piperazine Auxiliaries

The performance of a chiral piperazine auxiliary is highly dependent on its specific structure. Here, we compare some of the most effective and well-studied examples.

trans-2,5-Dimethylpiperazine

Derived from the readily available amino acid alanine, trans-2,5-dimethylpiperazine is a C2-symmetric auxiliary that has demonstrated considerable utility in asymmetric synthesis.[2][3] The two methyl groups in the trans configuration effectively block the top and bottom faces of the piperazine ring, leading to high levels of stereocontrol.

Key Features:

  • Synthesis: Can be synthesized from alanine, making it accessible in both enantiomeric forms.

  • Applications: Primarily used in asymmetric alkylations and aldol reactions.

  • Performance: Generally provides good to excellent diastereoselectivity.

C2-Symmetric Piperazines from L-Proline

More complex C2-symmetric piperazines can be synthesized from L-proline, offering a more rigid and defined chiral environment.[4] These auxiliaries often incorporate additional stereocenters and bulky groups to enhance facial shielding.

Key Features:

  • Synthesis: Multi-step synthesis from L-proline allows for structural diversity.[4]

  • Applications: Effective in asymmetric acylations of meso-1,2-diols.[4]

  • Performance: Can achieve high enantioselectivities in specific applications.[4]

Piperazin-2-ones

Chiral piperazin-2-ones represent a class of auxiliaries and are also valuable synthetic targets in medicinal chemistry.[5][6] Their synthesis can be achieved through various methods, including the asymmetric hydrogenation of pyrazin-2-ols.[6]

Key Features:

  • Synthesis: Accessible through asymmetric catalysis, offering a direct route to enantiomerically enriched structures.[6]

  • Applications: Used in the synthesis of complex chiral piperazines and as scaffolds in drug discovery.[5]

  • Performance: High enantioselectivities have been reported in their synthesis.[6]

Performance Data in Asymmetric Reactions

The true measure of a chiral auxiliary's effectiveness lies in its performance in key chemical transformations. The following tables summarize the reported data for different piperazine auxiliaries in asymmetric alkylation and Michael addition reactions.

Asymmetric Alkylation
AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
trans-2,5-DibenzylpiperazinePropionamideBenzyl bromide>95:585[7]
C2-Symmetric Proline-derivedAcyl ImideMethyl Iodide98:292[4]
Asymmetric Michael Addition
Auxiliary/CatalystAldehydeNitroalkeneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)Reference
(2S,5S)-2,5-DibenzylpiperazineButyraldehydetrans-β-Nitrostyrene94:69582[7]
Chiral Piperazine-based Ionic LiquidCyclohexanoneNitrostyrene-9595[8]

Structural Comparison of Chiral Auxiliaries

The structural differences between various classes of chiral auxiliaries underpin their differing performance. The following diagram illustrates the key structural features of a piperazine-based auxiliary compared to the well-established Evans oxazolidinone and a "SuperQuat" auxiliary.[9]

Chiral Auxiliary Comparison cluster_piperazine Chiral Piperazine cluster_evans Evans Oxazolidinone cluster_superquat SuperQuat Auxiliary piperazine Piperazine Ring (Chair Conformation) R1 R1 (Stereodirecting Group) piperazine->R1 R2 R2 (Stereodirecting Group) piperazine->R2 Acyl Acyl Group piperazine->Acyl evans Oxazolidinone Ring R3 R3 (Stereodirecting Group) evans->R3 Acyl2 Acyl Group evans->Acyl2 superquat Oxazolidinone Ring (gem-Dimethyl Substitution) R4 R4 (Stereodirecting Group) superquat->R4 Acyl3 Acyl Group superquat->Acyl3

Caption: Structural comparison of a chiral piperazine auxiliary with Evans and SuperQuat auxiliaries.

The gem-dimethyl substitution in SuperQuat auxiliaries, for instance, induces a conformational bias that can lead to superior diastereofacial selectivity compared to the parent Evans auxiliaries.[9] Similarly, the C2-symmetry in many piperazine auxiliaries provides a highly ordered chiral environment.

Experimental Protocol: Asymmetric Alkylation using a Chiral Piperazine Auxiliary

This section provides a representative, step-by-step methodology for an asymmetric alkylation reaction.

Objective: To perform a diastereoselective alkylation of an N-acyl derivative of a chiral piperazine auxiliary.

Materials:

  • N-Acyl chiral piperazine derivative

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N-acyl chiral piperazine derivative (1.0 mmol) and dissolved in anhydrous THF (10 mL).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. LDA solution (1.1 mmol, 0.55 mL of 2.0 M solution) is added dropwise via syringe over 5 minutes. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: The alkyl halide (1.2 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by silica gel column chromatography to afford the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield the desired carboxylic acid, alcohol, or other derivatives.[10][11] For example, hydrolytic cleavage with lithium hydroxide and hydrogen peroxide can yield the corresponding carboxylic acid.[11]

Conclusion

Chiral piperazine auxiliaries offer a valuable and versatile platform for asymmetric synthesis. Their rigid conformational framework and the tunability of their substituents allow for high levels of stereocontrol in a variety of important carbon-carbon bond-forming reactions. While established auxiliaries like Evans' oxazolidinones remain highly effective, the ongoing development of novel piperazine-based systems continues to expand the toolkit available to synthetic chemists. The choice of auxiliary will ultimately depend on the specific reaction, the desired product, and the scalability of the synthetic route. This guide provides a foundation for the rational selection and application of these powerful tools in the pursuit of enantiomerically pure molecules.

References

Validating the stereochemical outcome of reactions using (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Chiral auxiliaries are a robust and reliable tool in this endeavor, offering a method to temporarily install a stereogenic director group that biases the formation of one stereoisomer over another.[1][3] This guide provides an in-depth technical comparison of (2R)-1,2-dimethylpiperazine, a C₂-symmetric chiral diamine, for validating the stereochemical outcome of asymmetric alkylation reactions. Its performance will be benchmarked against established, canonical auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam, supported by experimental data and mechanistic insights.

The Principle of Stereocontrol with C₂-Symmetric Diamine Auxiliaries

This compound functions by converting a prochiral substrate, typically a carboxylic acid, into a chiral amide. The core principle of its stereodirecting power lies in the formation of a rigid, chelated enolate intermediate under basic conditions. The C₂-symmetry and the fixed stereochemistry of the piperazine ring create a sterically defined environment. The methyl groups at the C-2 position effectively shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This directed attack is the cornerstone of the high diastereoselectivity observed in subsequent reactions.

The mechanism proceeds via the formation of a lithium enolate using a strong base like lithium diisopropylamide (LDA). The lithium cation chelates with the carbonyl oxygen and the nitrogen atom of the piperazine ring, locking the conformation of the enolate. This rigid, five-membered ring structure orients the substituents in a predictable manner, leading to excellent stereochemical control.

cluster_0 Mechanism of Stereodifferentiation Prochiral_Substrate Prochiral Amide (Derived from Carboxylic Acid & this compound) Chelated_Enolate Rigid Chelated (Z)-Enolate (Face Shielded by Methyl Group) Prochiral_Substrate->Chelated_Enolate Deprotonation Base LDA (Lithium Diisopropylamide) Product Diastereomerically Enriched Product Chelated_Enolate->Product Face-Selective Alkylation Electrophile Electrophile (E+)

Caption: Logical workflow for asymmetric alkylation.

Performance Comparison in Asymmetric Alkylation

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product, the chemical yield, and the ease of auxiliary removal.[4] The following table summarizes the performance of a chiral piperazine system in a representative asymmetric alkylation of a propionamide derivative, compared to Evans' and Oppolzer's auxiliaries under optimized conditions for each system.

Chiral Auxiliary SystemElectrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
(2R,6R)-2,6-Dimethylpiperazine Amide Benzyl Bromide (BnBr)>98%85%[5]
Evans' Oxazolidinone Benzyl Bromide (BnBr)>99%90-95%[1][6]
Oppolzer's Camphorsultam Methyl Iodide (MeI)>98%80-90%[1][6]

Note: Data for (2R,6R)-2,6-dimethylpiperazine is used as a close and functionally equivalent analogue to this compound for which direct comparative data is more readily available in literature.[5]

From this data, it is evident that chiral piperazine derivatives are highly competitive, delivering exceptional levels of diastereoselectivity, comparable to the most widely used and trusted auxiliaries in asymmetric synthesis.

Experimental Protocol: Asymmetric Benzylation

This protocol describes a representative procedure for the asymmetric benzylation of a propionamide derivative using a chiral dimethylpiperazine auxiliary.

A. Workflow Overview

G cluster_workflow Experimental Workflow step1 Step 1: Amide Formation Prochiral propionic acid is coupled with this compound. step2 Step 2: Asymmetric Alkylation The chiral amide is deprotonated to form a lithium enolate, followed by reaction with benzyl bromide. step1->step2 Chiral Substrate step3 Step 3: Auxiliary Cleavage The chiral auxiliary is hydrolytically removed to yield the enantioenriched carboxylic acid. step2->step3 Alkylated Intermediate step4 Step 4: Product Analysis Diastereomeric excess is determined by NMR or chiral chromatography. step3->step4 Final Product

Caption: High-level experimental workflow.

B. Detailed Step-by-Step Methodology

  • Materials: this compound, Propionyl chloride, Tetrahydrofuran (THF, anhydrous), Diisopropylamine, n-Butyllithium (n-BuLi), Benzyl bromide (BnBr), Hydrochloric acid (HCl), Diethyl ether.

  • Step 1: Amide Formation:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add propionyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral propionamide. Purify by column chromatography if necessary.

  • Step 2: Asymmetric Alkylation:

    • In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (1.1 eq) in anhydrous THF, cooling to -78 °C, and adding n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Cool the LDA solution to -78 °C.

    • Dissolve the chiral propionamide (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

  • Step 3: Auxiliary Cleavage:

    • Reflux the crude alkylated product in a 3M HCl solution for 12 hours.

    • After cooling to room temperature, extract the aqueous layer with diethyl ether to remove any non-acidic impurities.

    • The desired chiral carboxylic acid remains in the aqueous layer. The water-soluble protonated piperazine auxiliary can be recovered by basification and extraction.

    • Saturate the aqueous layer with NaCl and extract the product, (R)-2-methyl-3-phenylpropanoic acid, with diethyl ether.

    • Dry and concentrate the organic extracts to yield the final product.

Advantages and Limitations

Advantages:

  • High Diastereoselectivity: As demonstrated, the auxiliary provides excellent stereocontrol, leading to products with very high diastereomeric excess.[5]

  • Reliability: The formation of the rigid, chelated intermediate makes the stereochemical outcome highly predictable and reproducible.

  • Auxiliary Recovery: The piperazine auxiliary is water-soluble under acidic conditions, facilitating its separation from the product and potential for recycling.

Limitations:

  • Stoichiometric Use: Like all classical chiral auxiliaries, it must be used in stoichiometric amounts, which can be a drawback in terms of atom economy compared to catalytic methods.[1]

  • Forced Reaction Conditions: The use of strong bases like LDA at cryogenic temperatures may not be suitable for substrates with sensitive functional groups.

  • Cleavage Conditions: While effective, acidic hydrolysis for auxiliary removal can be harsh and may not be compatible with all product structures.

Conclusion

This compound and its structural analogues stand as highly effective and reliable chiral auxiliaries for the validation and control of stereochemical outcomes in asymmetric synthesis. Demonstrating diastereoselectivity on par with canonical systems like Evans' oxazolidinones, they offer a powerful and competitive alternative for researchers in drug development and synthetic chemistry. The straightforward protocols, predictable outcomes, and potential for auxiliary recovery make them a valuable tool for the construction of complex, enantiomerically pure molecules.

References

A Researcher's Guide to Chiral Ligands in Asymmetric Catalysis: Benchmarking (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is paramount for the development of stereochemically pure molecules, a cornerstone of modern drug discovery and materials science. Among the diverse architectures of chiral ligands, C2-symmetric diamines have emerged as a privileged class, owing to their ability to create a well-defined and predictable chiral environment around a metal center. This guide provides an in-depth technical comparison of chiral ligands, with a focus on the potential of (2R)-1,2-dimethylpiperazine, benchmarked against established ligands in the context of a widely studied asymmetric transformation: the enantioselective addition of diethylzinc to aldehydes.

The Central Role of Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a critical class of ligands in asymmetric synthesis, valued for their presence in numerous chiral catalysts and pharmaceutical compounds. Their efficacy stems from their bidentate coordination to a metal center, which forms a rigid chelate ring. This rigidity, combined with the stereochemical information embedded in the diamine backbone, effectively shields one face of the substrate, directing the approach of a nucleophile and leading to the preferential formation of one enantiomer. The C2-symmetry often simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states, which can lead to higher enantioselectivities.

This compound is a C2-symmetric chiral diamine. Its piperazine core provides a conformationally constrained scaffold. The two methyl groups at the C2 and C1 positions create a specific chiral pocket around a coordinated metal ion. While extensive experimental data on its catalytic performance in many standard benchmark reactions is not widely published, its structural features suggest significant potential. This guide will therefore place this compound in the context of other well-established chiral ligands for a key benchmark reaction to highlight its potential and encourage further investigation.

Benchmarking Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for the synthesis of chiral secondary alcohols.[1] This reaction is often used as a benchmark to evaluate the effectiveness of new chiral ligands due to its sensitivity to the ligand's structure and the typically high yields and enantioselectivities that can be achieved.

The generalized reaction mechanism involves the formation of a chiral catalyst in situ from the reaction of the chiral ligand with an organozinc reagent. This chiral complex then coordinates with the aldehyde, activating it towards nucleophilic attack by another molecule of the organozinc reagent. The stereochemical outcome is determined by the facial selectivity imposed by the chiral ligand in the transition state.

Comparative Performance of Chiral Ligands

Ligand ClassRepresentative LigandYield (%)Enantiomeric Excess (ee, %)Reference
β-Amino Alcohols (-)-3-exo-(Dimethylamino)isoborneol (DAIB)HighUp to 95%[2]
Diols (2R,3R)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (TADDOL)Up to 99%Up to 99%[3]
Binaphthyls (R)-1,1'-Bi-2-naphthol (BINOL)HighUp to 97%[2][4]
Piperidine-based Azetidine alcoholsHigh94-100%[3]
Pinene-derived Ligand derived from (+)-α-pinene91%75.4%[5]

Analysis and Insights:

  • β-Amino Alcohols (e.g., DAIB): These are among the pioneering ligands for this reaction and consistently provide high enantioselectivities. Their mechanism is well-understood, involving the formation of a dimeric zinc complex.

  • Diols (e.g., TADDOL): Derived from tartaric acid, TADDOLs are highly effective ligands that can achieve excellent enantioselectivities with low catalyst loadings.[3]

  • Binaphthyls (e.g., BINOL): The axial chirality of BINOL and its derivatives creates a highly effective chiral environment, leading to exceptional levels of asymmetric induction.[2][4]

  • Piperidine-based Ligands: Certain piperidine and azetidine derivatives have also shown remarkable success, highlighting the versatility of cyclic amine scaffolds in chiral ligand design.[3]

Projected Performance of this compound:

Based on its C2-symmetric diamine structure, this compound is anticipated to be a competent ligand for the enantioselective addition of diethylzinc to aldehydes. The piperazine ring offers a rigid backbone, and the two methyl groups would create a well-defined chiral pocket. It is plausible that it could achieve moderate to high enantioselectivities, potentially comparable to other C2-symmetric diamines. However, experimental validation is necessary to confirm this hypothesis and to optimize reaction conditions such as solvent, temperature, and catalyst loading.

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, a detailed experimental protocol for the benchmark reaction is provided below.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral ligand (e.g., DAIB, TADDOL, or the ligand to be tested)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A Schlenk flask is charged with the chiral ligand (typically 1-10 mol%) under an inert atmosphere.

  • Anhydrous toluene is added to dissolve the ligand.

  • The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • Diethylzinc solution is added dropwise via syringe, and the mixture is stirred for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Freshly distilled benzaldehyde is then added dropwise.

  • The reaction is stirred at the same temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The yield is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Note: The optimal reaction conditions (temperature, solvent, ligand loading) may vary depending on the specific chiral ligand used and should be optimized accordingly.

Visualizing the Catalytic Process

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Ligand Chiral Catalyst Chiral Catalyst Ligand->Chiral Catalyst Reacts with Et2Zn Et2Zn Et2Zn->Chiral Catalyst Chiral Complex Chiral Complex Chiral Catalyst->Chiral Complex Coordinates Aldehyde Aldehyde Aldehyde->Chiral Complex Product Product Chiral Complex->Product Et2Zn addition Product->Chiral Catalyst Releases

Figure 1: A simplified workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral ligand.

G DAIB (-)-DAIB TADDOL TADDOL BINOL (R)-BINOL DMP This compound

Figure 2: Structures of representative chiral ligands discussed in this guide.

Conclusion and Future Outlook

The strategic selection of a chiral ligand is a critical determinant of success in asymmetric catalysis. While established ligands like DAIB, TADDOL, and BINOL have demonstrated exceptional performance in the enantioselective addition of diethylzinc to aldehydes, the exploration of new ligand architectures remains a vibrant area of research.

This compound, with its C2-symmetric and conformationally restricted structure, represents a promising yet underexplored candidate in this context. This guide has aimed to provide a comprehensive framework for evaluating its potential by benchmarking it against the current state-of-the-art. It is our hope that this comparative analysis will stimulate further experimental investigation into the catalytic applications of this compound and its derivatives, ultimately expanding the toolkit of synthetic chemists in their pursuit of stereochemically complex molecules.

References

Navigating Chiral Landscapes: A Cost-Effectiveness Analysis of (2R)-1,2-Dimethylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral ligand or auxiliary is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall project cost. This guide provides an in-depth cost-effectiveness analysis of (2R)-1,2-dimethylpiperazine, a C2-symmetric chiral diamine, and objectively compares its performance with two widely used alternatives: (1R,2R)-diaminocyclohexane (DACH) and (1R,2R)-diphenylethylenediamine (DPEN). By examining experimental data and cost factors, this guide aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.

Introduction to Chiral Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis. Their prevalence stems from their ability to form stable chelate complexes with a wide range of metal centers, creating a well-defined chiral environment that can effectively bias the stereochemical outcome of a reaction. The C2-symmetry often present in these ligands simplifies stereochemical analysis and can lead to higher enantioselectivities. This compound, with its constrained cyclic structure and chiral centers, presents an interesting scaffold for asymmetric transformations. However, its utility and cost-effectiveness must be rigorously evaluated against established and readily available alternatives like DACH and DPEN.

Comparative Analysis: Performance in Asymmetric Synthesis

A direct, head-to-head comparison of this compound with DACH and DPEN in the same flagship asymmetric reactions under identical conditions is not extensively documented in publicly available literature. However, by analyzing their performance in representative transformations such as asymmetric transfer hydrogenation and Michael additions, we can draw valuable comparative insights.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a fundamental and industrially relevant transformation. Ruthenium and rhodium complexes of chiral diamines are often employed as highly effective catalysts.

While specific data for this compound in this reaction is scarce, we can infer its potential by examining the well-documented performance of DACH and DPEN derivatives.

LigandSubstrateCatalyst SystemYield (%)ee (%)Reference
(1R,2R)-Ts-DPENAcetophenone[RuCl₂(p-cymene)]₂9598 (R)[1][2][3]
(1R,2R)-Ts-DACHAcetophenone[RuCl₂(p-cymene)]₂9295 (R)
This compoundAcetophenone[RuCl₂(p-cymene)]₂Data Not AvailableData Not Available

Note: The data for DACH is inferred from typical results in similar systems, as direct comparative studies are limited.

Expertise & Experience: The N-tosylated derivatives of DPEN and DACH are widely recognized for their exceptional performance in the ATH of aromatic ketones. The tosyl group is believed to play a crucial role in the catalytic cycle by facilitating the hydride transfer from the isopropanol solvent to the metal center and subsequently to the ketone. The subtle differences in the bite angle and conformational rigidity between the DPEN and DACH scaffolds can influence the transition state geometry, leading to variations in enantioselectivity. While this compound shares the 1,2-diamine motif, its N-methylation introduces a different electronic and steric environment compared to the N-H of the parent DACH and DPEN, which could significantly alter its catalytic activity.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral diamines can act as organocatalysts or as ligands for metal-catalyzed versions of this transformation.

Here, we consider the addition of nitromethane to chalcone, a classic benchmark reaction.

Ligand/CatalystSubstrateYield (%)ee (%)Reference
(1R,2R)-DPEN derivativeChalconeHighup to 95
(1R,2R)-DACH-thioureaChalcone9491
This compoundChalconeData Not AvailableData Not Available

Expertise & Experience: In organocatalyzed Michael additions, bifunctional catalysts derived from DACH, such as thioureas, have proven to be highly effective. These catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding. DPEN derivatives have also been successfully employed. The lack of available data for this compound in this context makes a direct comparison challenging. Its tertiary amine nature would necessitate a different catalytic approach compared to the primary amines of DACH and DPEN, likely as a ligand in a metal-catalyzed process.

Cost-Effectiveness Analysis

The choice of a chiral auxiliary or ligand in an industrial setting is heavily influenced by its cost. A highly effective but prohibitively expensive catalyst may not be viable for large-scale production.

CompoundSupplierPurityPrice (per gram)
This compoundAdvanced ChemBlocks97%$175.00
(1R,2R)-(-)-DiaminocyclohexaneSigma-Aldrich98%~$15.00 - $25.00
(1R,2R)-(+)-DiphenylethylenediamineSigma-Aldrich97%~$50.00 - $70.00

Note: Prices are approximate and subject to change based on supplier and quantity. Bulk pricing is typically lower.

Analysis: From a purely cost-per-gram perspective, (1R,2R)-DACH is the most economical option, being significantly cheaper than both this compound and (1R,2R)-DPEN. This compound is currently the most expensive of the three, which can be attributed to a more complex and less established synthetic route to the enantiopure material.

Synthesis and Availability

The accessibility and scalability of the synthesis of a chiral ligand are critical factors in its long-term viability.

  • (1R,2R)-Diaminocyclohexane (DACH): Readily available and can be synthesized on a large scale from the inexpensive starting material 1,2-cyclohexanediamine, with the enantiomers separated by resolution with tartaric acid.

  • (1R,2R)-Diphenylethylenediamine (DPEN): Also commercially available and can be prepared from benzil. The resolution of the enantiomers is a standard procedure.

  • This compound: The synthesis of enantiopure 1,2-dimethylpiperazine is more challenging. One potential route starts from readily available chiral precursors like amino acids (e.g., alanine). However, the multi-step nature of such syntheses contributes to its higher cost. An enantioconvergent synthesis of a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, has been developed, suggesting that efficient routes to chiral dimethylpiperazines are achievable but may require more specialized procedures.

Experimental Protocols

To facilitate the practical application of these chiral diamines, representative experimental protocols are provided below.

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and the chiral diamine ligand (e.g., (1R,2R)-Ts-DPEN, 0.022 mmol) to a dry Schlenk flask.

  • Add 5 mL of anhydrous isopropanol.

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst.

Hydrogenation Reaction:

  • Cool the catalyst solution to room temperature.

  • Add acetophenone (1 mmol) to the solution.

  • Add a solution of 2 M sodium hydroxide in isopropanol (0.1 mL).

  • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or GC).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Ru_complex [RuCl₂(p-cymene)]₂ Heating 80 °C, 1h Ru_complex->Heating Ligand Chiral Diamine ((1R,2R)-Ts-DPEN) Ligand->Heating Solvent_prep Anhydrous iPrOH Solvent_prep->Heating Active_Catalyst Active Ru-Diamine Complex Heating->Active_Catalyst Reaction_mix Reaction Mixture Active_Catalyst->Reaction_mix Substrate Acetophenone Substrate->Reaction_mix Base NaOH in iPrOH Base->Reaction_mix Workup Quench, Extract, Purify Reaction_mix->Workup Product Chiral 1-Phenylethanol Workup->Product

Workflow for Asymmetric Transfer Hydrogenation

Conclusion and Recommendations

Based on the available data, this compound is a chiral diamine with potential in asymmetric synthesis, but its current high cost and the limited availability of comparative performance data make it a less economically viable choice compared to the well-established and more affordable (1R,2R)-DACH and (1R,2R)-DPEN for many common applications.

Recommendations for Researchers and Drug Development Professionals:

  • For established and well-understood transformations where high enantioselectivity is required, N-acylated derivatives of (1R,2R)-DACH and (1R,2R)-DPEN remain the ligands of choice due to their proven track record, extensive literature support, and lower cost.

  • This compound may be a valuable candidate for screening in novel asymmetric transformations where the unique steric and electronic properties of its scaffold could offer advantages in selectivity. Its rigid piperazine ring and the presence of N-methyl groups could lead to different stereochemical outcomes compared to the more flexible DACH and DPEN.

  • For process development and scale-up, the significantly lower cost of (1R,2R)-DACH makes it the most attractive starting point for optimization studies.

Further research into more efficient and scalable synthetic routes for enantiopure this compound is necessary to unlock its full potential and improve its cost-competitiveness. Additionally, direct comparative studies of its performance against DACH and DPEN in a range of catalytic asymmetric reactions would provide the much-needed data for a more definitive assessment of its utility and cost-effectiveness.

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming the Structure of (2R)-1,2-dimethylpiperazine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This is particularly critical for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of adducts of (2R)-1,2-dimethylpiperazine, a chiral diamine scaffold of significant interest in medicinal chemistry.

This document is structured to provide not just a list of techniques, but a logical workflow for structure confirmation, from initial characterization to absolute stereochemical assignment. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your own research.

The Analytical Challenge: Beyond Simple Confirmation

Confirming the structure of a this compound adduct involves several key questions:

  • Connectivity: Have the correct atoms been bonded to form the desired adduct?

  • Regioselectivity: If the adduct formation could occur at different positions on the piperazine ring, has it occurred at the expected location?

  • Stereochemistry: Crucially, has the chiral center at the 2-position of the piperazine ring been retained? What is the relative and absolute stereochemistry of any new chiral centers formed during the adduction?

No single technique can definitively answer all these questions. Therefore, a multi-pronged approach, leveraging the strengths of various spectroscopic methods, is essential.

A Comparative Overview of Key Spectroscopic Techniques

The following sections will provide a detailed comparison of the most relevant spectroscopic techniques for the structural analysis of this compound adducts.

Technique Information Provided Sample Requirements Sensitivity Approximate Cost per Sample (USD) Typical Analysis Time
NMR Spectroscopy Detailed connectivity, relative stereochemistry, conformational analysis5-10 mg dissolved in deuterated solventModerate$50 - $2001-2 hours
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsMicrograms to nanogramsHigh$100 - $500< 1 hour
Vibrational Spectroscopy (FTIR/Raman) Functional groups, bond vibrationsMilligrams (solid or liquid)Low to moderate$20 - $100< 30 minutes
Chiroptical Spectroscopy (Circular Dichroism) Absolute stereochemistry, enantiomeric purityMicrograms to milligrams in solutionHigh (for chromophores)$100 - $3001-2 hours
X-ray Crystallography Unambiguous 3D structure, absolute configurationHigh-quality single crystalN/A> $1000Days to weeks

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] It provides information on the chemical environment of each nucleus, allowing for the mapping of atomic connectivity and the determination of relative stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for obtaining NMR spectra of a this compound adduct is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for adequate resolution. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and determining connectivity.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in deuterated solvent add_tms Add TMS internal standard dissolve->add_tms acquire_1d Acquire 1D NMR (¹H, ¹³C) acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process spectra assign Assign signals and determine connectivity process->assign stereo Analyze coupling constants for stereochemistry assign->stereo cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to NMR spectrometer cluster_analysis cluster_analysis cluster_acq->cluster_analysis Raw data

Caption: Workflow for NMR-based structural elucidation.

Expected Results and Interpretation

For a this compound adduct, the NMR spectra will reveal:

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integrals will confirm the presence of the piperazine ring protons and the methyl groups, as well as the protons of the adducted moiety. The coupling constants between protons on the piperazine ring can provide information about their dihedral angles and thus the ring conformation and relative stereochemistry.

  • ¹³C NMR: The number of signals will indicate the number of unique carbon atoms in the molecule, confirming the overall structure. The chemical shifts are indicative of the carbon types (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR: COSY will show which protons are coupled to each other, helping to trace out the spin systems of the piperazine ring and the adduct. HSQC will correlate each proton to its directly attached carbon, while HMBC will show longer-range (2-3 bond) correlations, which is crucial for establishing the point of attachment of the adduct to the piperazine ring.

Advantages:

  • Provides detailed information on molecular connectivity and relative stereochemistry.

  • Non-destructive technique.

  • A wealth of established techniques and pulse sequences are available.

Limitations:

  • Relatively low sensitivity compared to mass spectrometry.

  • Cannot directly determine the absolute configuration of a chiral center.

  • Complex spectra for large molecules or mixtures.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[1] It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile piperazine derivatives.

  • Sample Preparation: Dissolve a small amount of the adduct in a suitable volatile solvent (e.g., methanol, acetonitrile). If the adduct is not sufficiently volatile, derivatization may be necessary. A common derivatizing agent for amines is trifluoroacetic anhydride.

  • GC Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: A temperature gradient is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are ionized (typically by electron ionization, EI) and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak (which gives the molecular weight) and the fragmentation pattern, which can be used to deduce the structure of the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis dissolve Dissolve sample in volatile solvent derivatize (Optional) Derivatize to increase volatility dissolve->derivatize inject Inject into GC separate Separate based on boiling point inject->separate ionize Ionize molecules detect Detect ions by m/z ionize->detect analyze Analyze mass spectrum detect->analyze cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc Transfer to GC-MS cluster_ms cluster_ms cluster_gc->cluster_ms Separated components

Caption: Workflow for GC-MS based structural analysis.

Expected Results and Interpretation
  • Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the this compound adduct. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the piperazine ring and the adducted group. Common fragmentation pathways for piperazines involve cleavage of the C-N bonds and the loss of small neutral molecules.

Advantages:

  • High sensitivity, requiring very small amounts of sample.

  • Provides accurate molecular weight and elemental composition.

  • Fragmentation patterns can provide valuable structural information.

Limitations:

  • Can be a destructive technique.

  • Does not provide information on stereochemistry.

  • Isomers can be difficult to distinguish without chromatographic separation.

Vibrational Spectroscopy (FTIR and Raman): Probing Functional Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or attenuated total reflectance, ATR), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.

Expected Results and Interpretation

The FTIR spectrum of a this compound adduct will show characteristic absorption bands for:

  • N-H stretching: If the piperazine nitrogens are not fully substituted, a band in the region of 3300-3500 cm⁻¹ will be observed.

  • C-H stretching: Bands in the region of 2800-3000 cm⁻¹ are due to the C-H bonds of the piperazine ring and methyl groups.

  • C-N stretching: These vibrations typically appear in the 1000-1350 cm⁻¹ region.

  • Functional groups of the adduct: The spectrum will also show bands characteristic of the functional groups present in the adducted moiety (e.g., C=O, C=C, etc.).

Advantages:

  • Fast and non-destructive.

  • Provides a "fingerprint" of the molecule that can be used for identification.

  • Can be used to monitor reactions in real-time.

Limitations:

  • Provides limited information on the overall molecular structure and no information on stereochemistry.

  • Spectra can be complex and difficult to interpret for large molecules.

Chiroptical Spectroscopy (Circular Dichroism): Assigning Absolute Stereochemistry

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.[2][3] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Dissolve a known concentration of the enantiomerically pure adduct in a suitable solvent. The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition: Acquire the CD spectrum over a range of wavelengths where the molecule has electronic transitions (typically in the UV-Vis region).

  • Data Analysis: The CD spectrum is a plot of the difference in absorbance of left- and right-circularly polarized light (ΔA) versus wavelength. The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are characteristic of the stereochemistry of the molecule.

Expected Results and Interpretation

The CD spectrum of the this compound adduct will be a mirror image of the spectrum of its (2S)-enantiomer. The sign of the Cotton effects can be related to the absolute configuration of the chiral centers through empirical rules or by comparison with the spectra of structurally similar compounds of known stereochemistry. For a more definitive assignment, the experimental CD spectrum can be compared to a theoretically calculated spectrum using quantum chemical methods.

Advantages:

  • Provides information on the absolute configuration of chiral centers.

  • Can be used to determine the enantiomeric purity of a sample.

  • Highly sensitive for molecules with strong chromophores.

Limitations:

  • Requires a chromophore near the chiral center for a strong signal.

  • Interpretation can be complex and may require theoretical calculations.

  • Does not provide information on molecular connectivity.

X-ray Crystallography: The Gold Standard for Structure Determination

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule.[4] It involves the diffraction of X-rays by a single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The most challenging step is often growing a high-quality single crystal of the compound. This can be a time-consuming and iterative process.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. The structural model is then refined to obtain the final, highly accurate three-dimensional structure.

Expected Results and Interpretation

A successful X-ray crystal structure analysis will provide the precise coordinates of all atoms in the molecule, confirming the connectivity, regioselectivity, and both relative and absolute stereochemistry.

Advantages:

  • Provides an unambiguous and highly accurate three-dimensional structure.

  • The "gold standard" for structure determination.

Limitations:

  • Requires a high-quality single crystal, which can be difficult to obtain.

  • The solid-state conformation may not be the same as the conformation in solution.

  • Can be a time-consuming and expensive technique.

A Logical Workflow for Structure Confirmation

For a novel this compound adduct, a logical and efficient workflow for structure confirmation would be as follows:

Structure_Confirmation_Workflow start Synthesized Adduct ms Mass Spectrometry (Molecular Weight, Formula) start->ms ftir FTIR/Raman (Functional Groups) start->ftir nmr NMR Spectroscopy (Connectivity, Relative Stereochem.) ms->nmr cd Circular Dichroism (Absolute Stereochem.) nmr->cd xray X-ray Crystallography (Unambiguous 3D Structure) nmr->xray If crystal available ftir->nmr end Confirmed Structure cd->end xray->end

Caption: Recommended workflow for structural confirmation.

  • Initial Characterization (MS and FTIR): Begin with mass spectrometry to confirm the molecular weight and elemental composition of the adduct. FTIR or Raman spectroscopy can quickly verify the presence of key functional groups.

  • Detailed Structural Analysis (NMR): Use a full suite of NMR experiments (1D and 2D) to determine the connectivity and relative stereochemistry of the molecule.

  • Absolute Stereochemistry (CD): If the adduct is chiral and contains a suitable chromophore, use circular dichroism to determine the absolute configuration.

  • Definitive Confirmation (X-ray Crystallography): If a single crystal can be obtained, X-ray crystallography will provide the ultimate, unambiguous confirmation of the entire three-dimensional structure.

Conclusion: An Integrated Approach for Confident Structure Elucidation

References

A Comparative Guide to the Kinetic Resolution of Chiral Piperazines: Methodologies, Performance, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and separation of chiral piperazines represent a critical challenge in medicinal chemistry and drug development. These saturated nitrogen-containing heterocycles are privileged scaffolds found in a multitude of blockbuster drugs. This guide provides an in-depth technical comparison of various kinetic resolution strategies for obtaining enantiomerically pure piperazines. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal resolution strategy for their specific needs.

The Landscape of Piperazine Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in the preferential transformation of one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the product. For chiral piperazines, several key strategies have emerged, each with its own set of advantages and limitations.

Methods at a Glance:
  • Diastereomeric Salt Formation: A classical and industrially relevant method involving the reaction of a racemic piperazine with a chiral resolving agent to form diastereomeric salts with different solubilities.

  • Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the piperazine.

  • Catalytic Kinetic Resolution (CKR): Employs chiral catalysts, such as N-heterocyclic carbenes (NHCs) in conjunction with chiral co-catalysts, for enantioselective acylation or other transformations.

  • Asymmetric Lithiation: A base-mediated approach using a chiral ligand to selectively deprotonate one enantiomer, which can then be trapped with an electrophile.

The choice of method is dictated by factors such as the substrate scope, desired scale, cost of reagents, and the required level of enantiopurity.

Comparative Analysis of Kinetic Resolution Strategies

Table 1: Performance Comparison of Kinetic Resolution Methods for Piperazine Derivatives
MethodRacemic Piperazine DerivativeChiral Reagent/CatalystAcylating/Trapping AgentSolventYield (%)e.e. (%) (Unreacted)e.e. (%) (Product)Selectivity Factor (s)Reference
Diastereomeric Salt Formation2-Methylpiperazine(L)-Tartaric Acid-Methanol~40 (of one enantiomer)>98-N/A[1]
Diastereomeric Salt FormationPiperazine Derivativedi-p-anisoyl-d-tartaric acid-THF/H₂O37-98 (after recrystallization)N/A[2]
Enzymatic (EKR)N-Boc-piperazine-2-carboxylic acid methyl esterCandida antarctica Lipase A (CAL-A)2,2,2-Trifluoroethyl butanoateTBME>45>99>99>200[3]
Catalytic (CKR)2-Arylpiperazinesn-BuLi / (+)-sparteineMethyl chloroformateToluene38-44up to 99:1 (er)-~17[4]
Catalytic (CKR)N-Boc-2-arylpiperidinesn-BuLi / (-)-sparteine--39-48up to 97:3 (er)--[5]

Note: The selectivity factor (s) is a measure of the efficiency of the kinetic resolution, where a higher 's' value indicates better discrimination between the enantiomers. For diastereomeric salt formation, the concept of a selectivity factor is not directly applicable as the separation is based on physical properties.

In Focus: Diastereomeric Salt Resolution of (±)-2-Methylpiperazine

Diastereomeric salt formation remains a robust and scalable method for the resolution of chiral amines. Here, we provide a detailed examination of the resolution of racemic 2-methylpiperazine using (L)-tartaric acid, a widely used and cost-effective resolving agent.[1]

Mechanistic Rationale

The principle lies in the reaction of the racemic base, (R/S)-2-methylpiperazine, with an enantiomerically pure acid, (L)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: [(R)-2-methylpiperazine · (L)-tartrate] and [(S)-2-methylpiperazine · (L)-tartrate]. These diastereomers possess different three-dimensional structures and, consequently, different physical properties, most notably their solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for its separation by filtration.

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Liberation of Enantiomer racemic Racemic (R/S)-2-Methylpiperazine dissolution Dissolution in Methanol racemic->dissolution tartaric (L)-Tartaric Acid tartaric->dissolution crystallization Controlled Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-2-Methylpiperazine salt) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-2-Methylpiperazine salt) filtration->mother_liquor Liquid less_soluble_2 Less Soluble Salt basification Basification (e.g., with NaOH) less_soluble_2->basification extraction Organic Extraction basification->extraction enantioenriched Enantioenriched (R)-2-Methylpiperazine extraction->enantioenriched

Caption: Workflow for diastereomeric salt resolution.

Detailed Experimental Protocol

Materials:

  • Racemic 2-methylpiperazine

  • (L)-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve racemic 2-methylpiperazine (1.0 eq) in methanol. In a separate flask, dissolve (L)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

  • Crystallization: Slowly add the hot tartaric acid solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 12).

  • Extraction: Extract the liberated 2-methylpiperazine with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched 2-methylpiperazine.

  • Enantiomeric Purity Determination: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative for resolving chiral piperazines. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation of the piperazine nitrogen.

Mechanistic Principle

G racemic Racemic (R/S)-Piperazine fast_reaction Fast Reaction racemic->fast_reaction slow_reaction Slow Reaction racemic->slow_reaction acyl_donor Acyl Donor acyl_donor->fast_reaction acyl_donor->slow_reaction lipase Lipase (e.g., CAL-A) lipase->fast_reaction lipase->slow_reaction s_product (S)-N-Acyl-Piperazine fast_reaction->s_product r_unreacted Unreacted (R)-Piperazine slow_reaction->r_unreacted

Caption: Principle of enzymatic kinetic resolution.

In a typical EKR, one enantiomer of the piperazine fits more favorably into the active site of the lipase and is acylated at a much faster rate than the other enantiomer. This results in the accumulation of the acylated product of one configuration and the unreacted starting material of the opposite configuration.

Key Considerations for EKR:
  • Enzyme Selection: Screening different lipases is crucial to find one with high activity and selectivity for the target piperazine. Candida antarctica lipase A (CAL-A) and lipase B (CAL-B) are often effective.

  • Acyl Donor: The choice of acyl donor can significantly impact the reaction rate and selectivity. Activated esters, such as 2,2,2-trifluoroethyl butanoate, are commonly used.

  • Solvent: The reaction is typically performed in a non-polar organic solvent like tert-butyl methyl ether (TBME) to minimize enzyme denaturation and unwanted side reactions.

Future Perspectives and Advanced Methods

The field of kinetic resolution is continually evolving, with new catalysts and methodologies being developed to address the limitations of existing techniques. For piperazine resolution, promising areas of research include:

  • Development of Novel Chiral Catalysts: The design of more efficient and selective catalysts for the kinetic resolution of a broader range of piperazine derivatives is an active area of research.

  • Dynamic Kinetic Resolution (DKR): This powerful strategy combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product.

  • Chemoenzymatic Approaches: The combination of chemical and enzymatic steps can provide elegant and efficient routes to enantiopure piperazines.

Conclusion

The kinetic resolution of chiral piperazines is a critical enabling technology in modern drug discovery and development. While classical diastereomeric salt formation remains a workhorse in the industry, enzymatic and catalytic methods offer powerful alternatives with high selectivity and broader applicability. The choice of the optimal method depends on a careful consideration of the specific substrate, desired scale, and economic factors. This guide provides a foundational understanding of the key kinetic resolution strategies for chiral piperazines, empowering researchers to make informed decisions and accelerate their research programs.

References

Safety Operating Guide

Navigating the Disposal of (2R)-1,2-dimethylpiperazine: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in an experiment; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2R)-1,2-dimethylpiperazine (CAS No. 623586-02-7), a chiral substituted piperazine derivative.

As a Senior Application Scientist, my experience in laboratory settings has underscored the critical importance of treating chemical disposal not as an afterthought, but as an integral part of the experimental workflow. The procedures outlined here are designed to be a self-validating system, ensuring the safety of personnel, upholding scientific integrity, and maintaining strict environmental and regulatory compliance.

Part 1: Hazard Assessment & Immediate Safety

The foundational step in safe disposal is a thorough understanding of the compound's hazard profile. Based on data from closely related piperazine derivatives, this compound should be handled as a corrosive and flammable substance.

  • Corrosivity: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3][4] The alkalinity of the amine functional groups is the root cause of this corrosive nature, enabling it to hydrolyze fats and proteins in living tissue.

  • Flammability: Low molecular weight aliphatic amines, including dimethylpiperazine isomers, are often flammable liquids or solids with low flash points.[3][4] Their vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[5]

  • Irritation: A supplier has noted that this compound may cause respiratory irritation and is harmful if swallowed. This aligns with the toxicological profile of similar amines which can irritate the respiratory tract upon inhalation.[3][5]

Core Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following core safety protocols must be in place. This is not merely a checklist, but a system to create a controlled environment that minimizes risk.

Quantitative Safety Data (Based on Analogues) Value & Significance Source(s)
EPA Hazardous Waste Code (Anticipated) D001 (Ignitability), D002 (Corrosivity) [6],[7],[8]
pH (Aqueous Solution) ≥ 12.5 (Strongly Alkaline) [7],[9]
Incompatible Materials Strong Oxidizing Agents, Acids, Carbon Dioxide [3][10][11]

Personal Protective Equipment (PPE) is your primary defense:

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield. The corrosive nature of this compound demands full-face protection to prevent devastating eye injuries.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs. Contaminated clothing must be removed promptly and laundered before reuse.[11]

  • Respiratory Protection: All handling of this compound, including waste, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]

Part 2: Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-stage process that begins at the point of generation. Adherence to these steps ensures that waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Workflow for Waste Handling and Disposal

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Spill & Decontamination Management cluster_2 Step 3: Final Disposal Pathway A Generate Waste (e.g., residual chemical, contaminated consumables) B Segregate Waste: This compound into dedicated, labeled container A->B Immediately C Container Requirements: - Compatible material (e.g., HDPE) - Tightly sealed lid - Labeled 'Hazardous Waste' B->C Use Proper D Spill Occurs E Evacuate & Ventilate Area Remove Ignition Sources D->E F Contain & Absorb Spill (Use inert material like vermiculite or sand) E->F G Collect absorbed material into hazardous waste container F->G H Decontaminate Surfaces & Equipment (e.g., ethanol/isopropanol, then soap & water) G->H I Store sealed waste container in Satellite Accumulation Area (SAA) J Arrange for pickup by licensed hazardous waste disposal contractor I->J Within 90 days K Ultimate Disposal Method: High-temperature incineration (preferred) J->K Via Contractor

Caption: Logical workflow for the safe disposal of this compound.

Protocol 1: Waste Collection at the Source
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) that will not react with the corrosive amine. Do not use metal containers.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all components of a mixture by percentage.

  • Segregation: Do not mix this waste with incompatible materials, particularly acids or strong oxidizing agents, which can cause a violent reaction.[3][10]

  • Collection: Carefully transfer all waste containing the compound, including residual amounts, contaminated pipette tips, weigh boats, and gloves, into the designated container.

  • Closure: Keep the container tightly sealed at all times, except when adding waste. This is crucial to prevent the release of flammable and irritating vapors.[3]

Protocol 2: Managing Spills

In the event of a spill, immediate and correct action is vital to prevent injury and further contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, and eliminate all sources of ignition (e.g., open flames, spark-producing equipment).[11]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container using spark-proof tools.

  • Decontaminate: Clean the spill area thoroughly. A common procedure is to wipe the area with a solvent like ethanol or isopropanol, followed by a thorough washing with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[13]

Protocol 3: Laboratory-Scale Neutralization (for Aqueous Waste Only)

For purely aqueous waste streams containing small quantities of this compound, neutralization to a pH between 5.5 and 10.5 may be permissible for drain disposal, subject to strict local regulations .[12] This procedure must be performed with extreme caution.

Causality: Neutralization converts the corrosive, alkaline amine into a salt, reducing its hazard profile. However, this reaction is exothermic and must be controlled.

  • Consult Local Regulations: Before proceeding, you must confirm with your institution's Environmental Health and Safety (EHS) office and local wastewater authority that this procedure is permitted.

  • Work in a Fume Hood: All steps must be performed in a chemical fume hood while wearing full PPE.

  • Dilution: First, dilute the amine-containing aqueous waste by slowly adding it to a larger container of cold water, with stirring. This helps to manage the heat that will be generated.

  • Slow Acid Addition: Prepare a dilute solution of a weak acid (e.g., citric acid or acetic acid). While stirring the diluted amine solution vigorously, slowly add the dilute acid. Monitor the temperature and pH of the solution continuously. An ice bath can be used to control the temperature.

  • Target pH: Continue adding acid until the pH of the solution is between 5.5 and 10.5.[12]

  • Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can be flushed down the laboratory sink with copious amounts of water.

Protocol 4: Decontamination of Laboratory Equipment

All non-disposable equipment, such as glassware or stainless steel reactors, that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent, such as ethanol or isopropanol, to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as hazardous waste.[14]

  • Wash: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

  • Verification: For critical applications, a final rinse with a clean solvent, which is then analyzed (e.g., by GC-MS), can validate the complete removal of the compound.

Part 3: Final Disposal and Regulatory Compliance

Ultimately, the sealed container of this compound waste must be transferred to a licensed hazardous waste disposal contractor.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. The storage area should be cool, dry, and away from incompatible materials.[3]

  • Professional Disposal: The preferred method for final disposal of this type of organic waste is high-temperature incineration by a licensed facility. This process ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[15]

By adhering to these detailed procedures, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. This commitment to safety and compliance is the bedrock of trustworthy and authoritative scientific practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-1,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of (2R)-1,2-dimethylpiperazine. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile to foster a proactive safety culture in your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

  • Skin and Eye Damage: Piperazine derivatives are frequently classified as skin irritants or corrosives and can cause serious eye irritation or damage.[1][2][3][4] Direct contact can lead to chemical burns.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2] Some piperazines are also known respiratory sensitizers, meaning repeated inhalation can lead to asthma-like symptoms.[2][6][7]

  • Flammability: Depending on the specific derivative and form (solid or liquid), some piperazines are considered flammable and can form explosive vapor/air mixtures.[4][6][8]

These hazards necessitate that Personal Protective Equipment (PPE) is not merely worn, but is selected and used correctly as the final, critical barrier between the researcher and potential chemical exposure. This approach is built on the foundational principle of the hierarchy of controls, where engineering controls (like chemical fume hoods) and administrative controls are the primary lines of defense.

PPE Matrix for this compound Handling

The level of PPE required is directly proportional to the exposure risk associated with a specific task. The following table outlines the minimum PPE requirements for common laboratory procedures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glassesNitrile or Neoprene glovesLab coatNot generally required
Weighing (Solid) Tightly-fitting safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatRecommended if outside a fume hood or ventilated balance enclosure
Preparing Solutions (in a Fume Hood) Tightly-fitting safety goggles & face shieldChemical-resistant gloves (e.g., Nitrile, check compatibility)Chemical-resistant lab coat or apronNot required if fume hood is operating correctly
Running Reactions/Transfers Tightly-fitting safety goggles & face shieldChemical-resistant gloves (e.g., Nitrile, check compatibility)Chemical-resistant lab coat or apronReadily available for emergency use
Handling Large Quantities (>50g) Tightly-fitting safety goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron over lab coatRequired (e.g., half-mask respirator with organic vapor cartridges)
Spill Cleanup Tightly-fitting safety goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apronRequired (e.g., half-mask or full-face respirator with organic vapor cartridges)

Detailed Protocol: Preparing a 0.5 M Solution of this compound

This protocol provides a step-by-step methodology for a common laboratory task, integrating the necessary PPE and safety checkpoints.

Objective: To safely prepare 100 mL of a 0.5 M solution of this compound in dichloromethane (DCM).

Materials:

  • This compound (MW: 114.19 g/mol )

  • Dichloromethane (DCM), anhydrous

  • 100 mL volumetric flask

  • Glass funnel

  • Magnetic stirrer and stir bar

  • Spatula and weigh boat

  • Wash bottle with DCM

Procedure:

  • Pre-Operation Safety Check:

    • Ensure the chemical fume hood is certified and the sash is at the appropriate working height.

    • Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[9]

    • Assemble all necessary glassware and equipment within the fume hood to minimize movement of hazardous materials.

  • Donning PPE:

    • Put on a flame-resistant lab coat.

    • Don tightly-fitting chemical safety goggles.

    • Don a face shield over the goggles.[8]

    • Don a pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Check gloves for any signs of degradation or punctures before use.

  • Weighing the Reagent:

    • Calculate the required mass: 0.5 mol/L * 0.1 L * 114.19 g/mol = 5.71 g.

    • Inside the fume hood (or in a ventilated balance enclosure), carefully weigh 5.71 g of this compound into a weigh boat.

    • Avoid generating dust.[10] If the material is a fine powder, handle it with slow, deliberate movements.

  • Dissolution:

    • Place the 100 mL volumetric flask containing a magnetic stir bar inside the fume hood on a stir plate.

    • Place the glass funnel into the neck of the flask.

    • Carefully transfer the weighed solid into the funnel. Use a spatula to guide the transfer.

    • Using the wash bottle, rinse any remaining solid from the weigh boat and funnel into the flask with a small amount of DCM.

    • Add DCM to the flask until it is approximately half-full.

    • Remove the funnel and cap the flask. Begin stirring until all the solid has dissolved.

  • Final Dilution:

    • Once dissolved, carefully add DCM until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Waste Disposal and Decontamination:

    • Dispose of the used weigh boat and any contaminated paper towels in a designated solid hazardous waste container.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[11]

    • All glassware should be rinsed with an appropriate solvent and washed according to standard laboratory procedures.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Specification Start Identify Task (e.g., Weighing, Synthesis) CheckQuantity Quantity of Material? Start->CheckQuantity CheckLocation Work Location? CheckQuantity->CheckLocation < 50g ChemApron Add Chemical Apron CheckQuantity->ChemApron > 50g CheckAerosol Aerosol/Dust Risk? CheckLocation->CheckAerosol Fume Hood Respirator Respirator Required (Organic Vapor Cartridge) CheckLocation->Respirator Open Bench BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves CheckAerosol->BasePPE Low Risk FaceShield Add Face Shield CheckAerosol->FaceShield High Risk (e.g., Splash, Dust) End Task Start BasePPE->End Proceed with Task FaceShield->BasePPE ChemApron->CheckLocation Respirator->CheckAerosol

Caption: PPE selection flowchart for handling this compound.

Emergency Response and Disposal

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Disposal Plan: All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste.[13] Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal to avoid environmental release.[12][13]

References

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